Furan;tetramethylazanium
Description
Structure
2D Structure
Properties
CAS No. |
396101-14-7 |
|---|---|
Molecular Formula |
C8H16NO+ |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
furan;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C4H4O/c1-5(2,3)4;1-2-4-5-3-1/h1-4H3;1-4H/q+1; |
InChI Key |
NNQZVKFDVCEJEN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.C1=COC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Tetramethylammonium Furan-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of tetramethylammonium furan-2-carboxylate. Due to the limited availability of direct experimental data for this specific salt, this document synthesizes information from its constituent ions—the tetramethylammonium cation and the furan-2-carboxylate anion—and analogous compounds. This guide includes predicted physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
Tetramethylammonium furan-2-carboxylate is an organic salt composed of the simplest quaternary ammonium cation, tetramethylammonium ([N(CH₃)₄]⁺), and the carboxylate anion derived from furan-2-carboxylic acid. The furan moiety is a prevalent heterocyclic structure found in many biologically active compounds, with derivatives exhibiting a wide range of activities, including antimicrobial and anticancer properties.[1] The tetramethylammonium cation, in turn, is known to act as a ganglionic stimulant, interacting with nicotinic and muscarinic acetylcholine receptors.[2][3] The combination of these two ions in a single salt presents an interesting subject for investigation in medicinal chemistry and materials science. This guide aims to provide a foundational understanding of its chemical and physical characteristics.
Physicochemical Properties
Table 1: General and Predicted Physicochemical Properties
| Property | Value/Description |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Appearance | Predicted to be a white to off-white crystalline solid. |
| Melting Point | Data not available. Expected to be a relatively high-melting solid, characteristic of ionic compounds. |
| Boiling Point | Data not available. Likely to decompose at high temperatures before boiling. |
| Solubility | Predicted to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. Insoluble in nonpolar solvents like hexane and diethyl ether. |
| pKa (of parent acid) | The pKa of the parent carboxylic acid, furan-2-carboxylic acid, is approximately 3.12 at 25°C.[4] |
Spectroscopic Data
The following spectroscopic data are predicted based on the known spectra of the furan-2-carboxylate anion and the tetramethylammonium cation.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.60 | dd | H5 (furan ring) |
| ~7.25 | dd | H3 (furan ring) |
| ~6.55 | dd | H4 (furan ring) |
| ~3.10 | s | -N(CH₃)₄ |
Solvent: D₂O
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (carboxylate) |
| ~148 | C2 (furan ring) |
| ~145 | C5 (furan ring) |
| ~118 | C3 (furan ring) |
| ~112 | C4 (furan ring) |
| ~55 | -N(CH₃)₄ |
Solvent: D₂O
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (furan ring) |
| ~2980-2850 | Medium | C-H stretch (methyl groups) |
| ~1600-1550 | Strong | Asymmetric C=O stretch (carboxylate) |
| ~1480 | Strong | C-H bend (methyl groups) |
| ~1420-1380 | Strong | Symmetric C=O stretch (carboxylate) |
| ~1015 | Medium | C-O-C stretch (furan ring) |
| ~960 | Medium | C-N stretch (tetramethylammonium) |
Experimental Protocols
Synthesis of Tetramethylammonium Furan-2-Carboxylate
This protocol describes a general method for the synthesis of tetramethylammonium furan-2-carboxylate via the neutralization of furan-2-carboxylic acid with tetramethylammonium hydroxide.[5]
Materials:
-
Furan-2-carboxylic acid (1.0 eq)
-
Tetramethylammonium hydroxide (25% in water or methanol, 1.0 eq)
-
Methanol (or other suitable solvent)
-
Diethyl ether (for precipitation)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve furan-2-carboxylic acid in a minimal amount of methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the solution at room temperature.
-
Slowly add one equivalent of tetramethylammonium hydroxide solution to the stirring solution of furan-2-carboxylic acid via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude product.
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and then precipitate the salt by the slow addition of diethyl ether.
-
Filter the resulting precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure tetramethylammonium furan-2-carboxylate.
Diagram of Synthetic Workflow:
References
- 1. Tetramethylammonium | C4H12N+ | CID 6380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furancarboxylic acid [webbook.nist.gov]
- 3. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. Tetramethylammonium acetate(10581-12-1) 1H NMR spectrum [chemicalbook.com]
A Deep Dive into the Spectroscopic Characterization of Furan-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize furan-based ionic liquids (ILs). As interest in sustainable and bio-derived solvents and materials grows, furan-based ILs have emerged as a promising class of compounds. Their unique properties, stemming from the furan moiety, necessitate a thorough understanding of their structural and electronic characteristics, which can be effectively elucidated through various spectroscopic methods. This document details the experimental protocols for key spectroscopic techniques and presents quantitative data in a clear, comparative format to aid researchers in their development and application.
Introduction to Furan-Based Ionic Liquids
Furan-based ionic liquids are a subset of ionic liquids where the cation or anion, or both, contain a furan ring. The incorporation of this bio-renewable heterocycle can impart unique physicochemical properties, including altered viscosity, thermal stability, and solvent capabilities. These properties make them attractive for a range of applications, from green chemistry and catalysis to materials science and drug delivery. A precise understanding of the molecular structure and intermolecular interactions within these ILs is paramount for tailoring their properties for specific applications. Spectroscopic characterization is the cornerstone of this understanding.
Key Spectroscopic Characterization Techniques
The primary spectroscopic techniques employed for the characterization of furan-based ionic liquids include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides complementary information about the molecular structure, functional groups, and electronic properties of the ionic liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of furan-based ILs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the synthesized structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A general protocol for obtaining NMR spectra of furan-based ionic liquids is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the furan-based ionic liquid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent depends on the solubility of the ionic liquid.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 90°, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve sensitivity. A spectral width of 0 to 200 ppm is generally sufficient.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).
Logical Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis of furan-based ionic liquids.
Quantitative Data: NMR Spectroscopy
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a representative furan-based ionic liquid, 1-(furan-2-ylmethyl)-3-methylimidazolium chloride ([Fyr-MIM]Cl).
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Imidazolium C2-H | 9.1 - 9.3 | 137 - 138 |
| Imidazolium C4/5-H | 7.7 - 7.9 | 123 - 124 |
| Furan H5 | 7.5 - 7.6 | 143 - 144 |
| Furan H3 | 6.4 - 6.5 | 110 - 111 |
| Furan H4 | 6.3 - 6.4 | 108 - 109 |
| N-CH₂ (Methylene bridge) | 5.4 - 5.6 | 48 - 50 |
| N-CH₃ | 3.9 - 4.1 | 36 - 37 |
| Furan C2 | - | 150 - 152 |
| Furan C5 | - | 143 - 144 |
| Furan C3 | - | 110 - 111 |
| Furan C4 | - | 108 - 109 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the anion.
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes within furan-based ILs. These complementary techniques provide a molecular fingerprint that can be used for structural confirmation and for studying intermolecular interactions.
Experimental Protocol: FTIR and Raman Spectroscopy
-
Sample Preparation: For both techniques, a small amount of the neat ionic liquid is typically used. For FTIR, the sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the sample is placed in a glass capillary or NMR tube.
-
Instrumentation:
-
FTIR: A standard FTIR spectrometer is used. Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Raman: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
-
Data Acquisition:
-
FTIR: A background spectrum is first collected. The sample spectrum is then recorded, and the final spectrum is presented in terms of absorbance or transmittance.
-
Raman: The sample is exposed to the laser, and the scattered light is collected and analyzed. The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).
-
-
Data Processing: Spectra are processed to remove background noise and cosmic rays (for Raman). Peak positions, intensities, and shapes are then analyzed.
Logical Workflow for Vibrational Spectroscopy
Caption: Workflow for FTIR and Raman spectroscopic analysis.
Quantitative Data: FTIR and Raman Spectroscopy
The following table presents characteristic vibrational frequencies for furan-based imidazolium ILs.
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
| C-H stretching (imidazolium ring) | 3100 - 3200 | 3100 - 3200 | Aromatic C-H |
| C-H stretching (alkyl chain) | 2850 - 3000 | 2850 - 3000 | Aliphatic C-H |
| C=C stretching (furan ring) | 1500 - 1600 | 1500 - 1600 | Furan ring vibration |
| C=N stretching (imidazolium ring) | 1550 - 1580 | 1550 - 1580 | Imidazolium ring vibration |
| C-O-C stretching (furan ring) | 1000 - 1100 | 1000 - 1100 | Ether linkage in furan |
| Ring breathing (furan) | ~880 | ~880 | Furan ring vibration |
Note: Peak positions can be influenced by the specific cation and anion structure, as well as intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the furan-based ILs. The furan ring and the imidazolium cation both contain π-systems that can undergo π → π* transitions upon absorption of UV or visible light.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the furan-based IL in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically below 1.5).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths, typically from 200 to 800 nm. A reference cuvette containing the pure solvent is used to correct for solvent absorption.
-
Data Processing: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) is a key parameter.
Logical Workflow for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis of furan-based ionic liquids.
Quantitative Data: UV-Vis Spectroscopy
Furan-based ionic liquids typically exhibit absorption maxima in the UV region.
| Ionic Liquid Component | Typical λ_max (nm) | Electronic Transition |
| Furan Moiety | 200 - 220 | π → π |
| Imidazolium Cation | 210 - 230 | π → π |
Note: The exact λ_max can be influenced by the solvent polarity and the specific substitution pattern on the furan and imidazolium rings.
Conclusion
The spectroscopic characterization of furan-based ionic liquids is crucial for understanding their structure-property relationships and for guiding the design of new materials with tailored functionalities. This guide has provided an overview of the key spectroscopic techniques, detailed experimental protocols, and representative quantitative data. By employing a multi-spectroscopic approach, researchers can gain a comprehensive understanding of these promising bio-derived materials, paving the way for their successful implementation in a wide range of scientific and industrial applications.
An In-depth Technical Guide on the Thermal Stability of Furan-Tetramethylammonium Salts
Prepared for: Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Executive Summary: This document provides a comprehensive technical overview of the thermal stability of furan-tetramethylammonium salts. These compounds are of growing interest in medicinal chemistry and materials science, making an understanding of their thermal properties crucial for their application, storage, and handling. This guide covers the fundamental degradation mechanisms of quaternary ammonium salts and furan moieties, details standard experimental protocols for thermal analysis, and presents an analysis of factors influencing the stability of these specific compounds. Due to the limited availability of specific experimental data in the public domain for this novel class of salts, illustrative data has been included to demonstrate analytical principles and data presentation.
Introduction
Furan-containing quaternary ammonium salts represent a unique class of organic compounds that merge the biological relevance of the furan scaffold with the versatile properties of quaternary ammonium salts (QAS). The furan ring is a key structural motif in numerous pharmaceuticals, while QAS are widely used as antimicrobial agents, phase-transfer catalysts, and ionic liquids.[1] The combination of these two moieties in furan-tetramethylammonium salts opens up possibilities for novel drug delivery systems and bioactive molecules.
However, the utility of any chemical entity, particularly in drug development, is contingent upon its stability. Thermal stability is a critical parameter that dictates a compound's shelf-life, processing conditions, and compatibility with various formulation strategies. Understanding the temperatures at which these salts decompose and the mechanisms by which they degrade is essential for ensuring product safety, efficacy, and quality. This guide aims to provide a foundational understanding of these properties for professionals working with or developing furan-tetramethylammonium salts.
Fundamental Thermal Degradation Mechanisms
The thermal stability of a furan-tetramethylammonium salt is determined by the robustness of its constituent parts: the tetramethylammonium cation, the furan ring system, and the nature of its counter-ion.
Degradation of the Tetramethylammonium Cation
Quaternary ammonium cations are generally considered thermally stable.[2] However, at elevated temperatures, they can undergo several degradation pathways, primarily nucleophilic substitution (SN2) and Hofmann elimination (E2).[3][4][5]
-
SN2 Nucleophilic Substitution: This is a common pathway for tetramethylammonium salts. A nucleophile, typically the counter-ion (e.g., a halide), attacks one of the methyl groups, leading to the formation of a tertiary amine (trimethylamine) and a methylated species. For anhydrous tetramethylammonium fluoride (TMAF), decomposition into trimethylamine and fluoromethane begins at temperatures around 160–170 °C.[6]
-
Hofmann Elimination (E2): This pathway requires a beta-hydrogen relative to the nitrogen atom and a strong base. While tetramethylammonium itself lacks beta-hydrogens and cannot undergo this reaction, substituted ammonium cations with longer alkyl chains are susceptible.[2][3]
Degradation of the Furan Ring
The furan ring's stability is also a key factor. Thermal decomposition of furan itself is a complex process that occurs at high temperatures (typically above 600°C), often proceeding through radical mechanisms to generate smaller molecules like carbon monoxide, acetylene, and propargyl radicals.[7] The presence of substituents on the furan ring can significantly alter its thermal stability.
Potential Thermal Degradation Pathways
Combining the known degradation routes of the individual moieties allows for the postulation of the primary thermal degradation pathways for furan-tetramethylammonium salts. The most likely initial step is the SN2 attack by the counter-ion on a methyl group of the tetramethylammonium cation, given its relative susceptibility compared to the aromatic furan ring.
Caption: Proposed primary thermal degradation pathway for furan-tetramethylammonium salts.
Experimental Assessment of Thermal Stability
The thermal stability of organic salts is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[8][9] These techniques provide complementary information about mass loss and thermal events as a function of temperature.[8]
Caption: A typical experimental workflow for assessing the thermal stability of novel salts.
Detailed Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the furan-tetramethylammonium salt begins to decompose by measuring changes in mass as a function of temperature.[9]
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried furan-tetramethylammonium salt into a clean TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
Set the purge gas (typically inert, e.g., Nitrogen or Argon) to a flow rate of 50-100 mL/min to prevent oxidative degradation.[10]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).[10]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.
Detailed Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting (Tm), crystallization, and decomposition by measuring the difference in heat flow between the sample and a reference.[8]
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried salt into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas (typically Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature.
-
It is common to perform a heat-cool-heat cycle to observe the glass transition, crystallization, and melting behavior, and to remove the thermal history of the sample.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization). Determine the peak temperatures and calculate the enthalpy of transitions (ΔH) by integrating the peak areas.
Analysis of Thermal Stability Data (Illustrative)
Disclaimer: The following data is illustrative, generated to demonstrate trends and data presentation formats. It is based on established principles of chemical stability but does not represent experimentally verified values for these specific compounds.
The thermal stability of furan-tetramethylammonium salts is expected to be significantly influenced by the nature of the counter-ion and any substituents on the furan ring.
Table 1: Influence of the Counter-Ion on Thermal Stability
This table illustrates the expected trend that less nucleophilic and larger anions generally lead to higher thermal stability in quaternary ammonium salts.[10]
| Compound | Anion (X⁻) | Onset Decomposition Td (°C) (5% Mass Loss) | Melting Point Tm (°C) |
| (Furan-2-ylmethyl)trimethylammonium Iodide | I⁻ | 195 | 162 |
| (Furan-2-ylmethyl)trimethylammonium Bromide | Br⁻ | 188 | 175 |
| (Furan-2-ylmethyl)trimethylammonium Chloride | Cl⁻ | 181 | 184 |
| (Furan-2-ylmethyl)trimethylammonium Tetrafluoroborate | BF₄⁻ | 235 | 198 |
| (Furan-2-ylmethyl)trimethylammonium Hexafluorophosphate | PF₆⁻ | 250 | 215 |
Table 2: Influence of Furan Ring Substitution on Thermal Stability
This table illustrates how electron-withdrawing or electron-donating groups on the furan ring can influence the overall stability of the molecule.
| Compound | Furan Substituent | Onset Decomposition Td (°C) (5% Mass Loss) | Melting Point Tm (°C) |
| (Furan-2-ylmethyl)trimethylammonium Bromide | -H | 188 | 175 |
| (5-Methylfuran-2-ylmethyl)trimethylammonium Bromide | -CH₃ (EDG) | 192 | 171 |
| (5-Nitrofurfyl)trimethylammonium Bromide | -NO₂ (EWG) | 175 | 190 |
| (5-Formylfuran-2-ylmethyl)trimethylammonium Bromide | -CHO (EWG) | 179 | 182 |
Factors Influencing Thermal Stability
Several interconnected factors determine the overall thermal stability of a furan-tetramethylammonium salt. These include the intrinsic properties of the cation and anion, as well as extrinsic factors like the surrounding atmosphere.
Caption: A diagram illustrating the key factors that govern the thermal stability of salts.
Conclusion
The thermal stability of furan-tetramethylammonium salts is a complex property governed by the interplay between the cation structure, the anion's nucleophilicity, and environmental conditions. The primary degradation mechanism is anticipated to be an SN2 reaction initiated by the counter-ion, leading to the formation of trimethylamine. Stability is generally enhanced by large, non-nucleophilic anions and can be modulated by substituents on the furan ring. For drug development and materials science applications, a thorough characterization using TGA and DSC is imperative to establish safe handling, storage, and processing parameters for these promising compounds. Future research should focus on obtaining empirical data for a wider range of these salts to validate these principles and build a comprehensive stability database.
References
- 1. Furan containing ammonium salts from furfural: synthesis and properties evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [논문]Thermal Decomposition of Furan Generates Propargyl Radicals [scienceon.kisti.re.kr]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 10. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Tetramethylammonium Furanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of tetramethylammonium furanoate, a novel organic salt with potential applications in various scientific and industrial fields, including as an ionic liquid or a specialty chemical in pharmaceutical manufacturing. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for tetramethylammonium furanoate in common organic solvents. This document aims to bridge this knowledge gap by providing a framework for understanding and determining its solubility. It outlines established experimental protocols for solubility measurement of organic salts, presents a template for the systematic presentation of solubility data, and offers a conceptual workflow for the characterization of such novel compounds. While direct solubility values cannot be provided, this guide serves as a foundational resource for researchers initiating studies on tetramethylammonium furanoate, enabling them to systematically approach its physicochemical characterization.
Introduction to Tetramethylammonium Furanoate
Tetramethylammonium furanoate is an organic salt consisting of a tetramethylammonium cation ((CH₃)₄N⁺) and a furanoate anion (C₅H₃O₃⁻). The furan ring in the anion is a key structural feature, known for its presence in a variety of biologically active compounds and as a building block for bio-based polymers. The tetramethylammonium cation is a quaternary ammonium cation commonly found in a range of chemical reagents and ionic liquids. The combination of these two ions suggests that tetramethylammonium furanoate may possess interesting properties, including potential for use as a specialty salt in organic synthesis, as a phase-transfer catalyst, or as a component in novel ionic liquids.
A critical aspect of characterizing any new chemical entity is understanding its solubility profile in various solvents. This information is paramount for its purification, formulation, and application in chemical processes. For instance, in drug development, solubility directly impacts bioavailability and the choice of suitable delivery systems.
Expected Solubility Profile
In the absence of experimental data, a qualitative prediction of the solubility of tetramethylammonium furanoate can be made by considering the nature of its constituent ions and the principles of "like dissolves like."
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants. Given the ionic nature of tetramethylammonium furanoate, it is expected to exhibit moderate to good solubility in these solvents. The polar nature of the solvent will facilitate the solvation of both the cation and the anion.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetonitrile, Acetone): These solvents have significant dipole moments but do not donate hydrogen bonds. They are generally good solvents for salts. It is anticipated that tetramethylammonium furanoate will be soluble in many polar aprotic solvents, with the degree of solubility depending on the specific solvent's polarity and ability to stabilize the ions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant polarity. The solubility of ionic compounds like tetramethylammonium furanoate in nonpolar solvents is expected to be very low. The energy required to separate the ions from their crystal lattice would not be sufficiently compensated by the weak solute-solvent interactions.
Data Presentation: A Template for Solubility Data
As no quantitative solubility data for tetramethylammonium furanoate has been reported in the literature, the following table serves as a standardized template for presenting such data once it is experimentally determined. This structure allows for easy comparison of solubility across different solvents and temperatures.
| Organic Solvent | CAS Number | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | 67-56-1 | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Ethanol | 64-17-5 | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Acetone | 67-64-1 | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Acetonitrile | 75-05-8 | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Dichloromethane | 75-09-2 | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Toluene | 108-88-3 | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Hexane | 110-54-3 | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Dimethyl Sulfoxide | 67-68-5 | 25 | [Experimental Value] | [Calculated Value] | HPLC |
Experimental Protocols for Solubility Determination
The determination of the solubility of a new organic salt requires a systematic and reproducible experimental approach. The following protocols describe common and reliable methods for such measurements.
Isothermal Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.[1]
Objective: To determine the saturation concentration of tetramethylammonium furanoate in a given solvent at a constant temperature.
Materials:
-
Tetramethylammonium furanoate (pure solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials for sample collection
Procedure:
-
Sample Preparation: Add an excess amount of solid tetramethylammonium furanoate to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically, often ranging from 24 to 72 hours.[2] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a period to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. To avoid crystallization or precipitation, immediately filter the sample using a syringe filter into a pre-weighed vial.
-
Concentration Analysis: Determine the concentration of tetramethylammonium furanoate in the collected sample using a suitable analytical technique.
Analytical Techniques for Concentration Measurement
The choice of analytical technique will depend on the properties of tetramethylammonium furanoate and the solvent used.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and sensitive method.[2] A calibration curve must be prepared using standard solutions of known concentrations of tetramethylammonium furanoate. The saturated solution is then diluted and injected into the HPLC system to determine its concentration.
-
Gravimetric Analysis: This method involves evaporating a known mass or volume of the saturated solution to dryness and weighing the residual solid. This method is straightforward but requires that the solute is non-volatile and thermally stable at the evaporation temperature.
-
Turbidity Measurement: The solubility point can be determined by measuring the turbidity of solutions at various concentrations.[3] The point at which the solution becomes cloudy indicates the limit of solubility. This method is often used for rapid screening.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the saturation solubility by observing the melting enthalpy of the solvent in the presence of the solute.[4]
Visualization of Workflow
The following diagram illustrates a general workflow for the characterization of the solubility of a novel organic salt like tetramethylammonium furanoate.
Caption: A conceptual workflow for determining the solubility of a new organic salt.
Conclusion
While specific solubility data for tetramethylammonium furanoate in organic solvents is not currently available in the scientific literature, this guide provides the necessary framework for researchers to undertake such a study. By following the outlined experimental protocols and utilizing the suggested data presentation format, a systematic and comprehensive understanding of the solubility profile of this novel compound can be achieved. Such data will be invaluable for the future development and application of tetramethylammonium furanoate in various scientific and industrial domains. Researchers are encouraged to perform these studies and publish their findings to contribute to the collective knowledge of this promising chemical entity.
References
An In-depth Technical Guide on Furan-Based Quaternary Ammonium Compounds: Synthesis, Characterization, and a Call for Crystallographic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-based quaternary ammonium compounds represent a class of molecules with significant potential in various applications, including as antimicrobial agents and ionic liquids. This guide provides a comprehensive overview of their synthesis and general characterization. However, a thorough review of the current scientific literature and crystallographic databases reveals a notable gap: detailed crystal structure data for this specific class of compounds is not publicly available. This document, therefore, serves a dual purpose: to summarize the existing knowledge and to highlight the critical need for future research focused on the single-crystal X-ray diffraction analysis of these promising compounds. Such studies are essential for a deeper understanding of their structure-activity relationships and for the rational design of new derivatives with enhanced properties.
Synthesis of Furan-Based Quaternary Ammonium Compounds
The synthesis of furan-based quaternary ammonium salts typically involves the quaternization of a tertiary amine containing a furan moiety with an appropriate alkyl or aryl halide. A common precursor is furfural, a readily available platform chemical derived from biomass.
A general synthetic route starts with the reductive amination of furfural to produce N-substituted furfuryl amines. These intermediates can then be quaternized. For instance, a series of N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium salts have been synthesized by reacting 5-substituted 2-(N,N-dimethylaminomethyl)furans with aryloxyalkyl bromides.
The following diagram illustrates a generalized workflow for the synthesis of furan-based quaternary ammonium compounds.
Caption: General synthesis workflow for furan-based quaternary ammonium compounds.
General Characterization
The characterization of newly synthesized furan-based quaternary ammonium compounds typically relies on a combination of spectroscopic and analytical techniques to confirm their molecular structure and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the presence of the furan ring, the quaternary ammonium headgroup, and the various substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C-O-C stretches of the furan ring and C-N vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the cation, confirming its elemental composition.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the compound, which is compared with the calculated values for the proposed structure.
The Need for Crystal Structure Analysis
Despite the reported synthesis and preliminary characterization of various furan-based quaternary ammonium compounds, a critical piece of information is missing from the scientific record: their three-dimensional crystal structure. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. This information is invaluable for:
-
Unambiguous Structure Confirmation: Providing absolute proof of the molecular structure.
-
Understanding Intermolecular Interactions: Revealing how the molecules pack in the solid state, which is governed by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions are crucial for understanding the physical properties of the material, such as melting point and solubility.
-
Structure-Activity Relationship (SAR) Studies: In drug development, knowing the exact 3D structure of a compound can provide insights into how it interacts with its biological target. This is fundamental for the rational design of more potent and selective drugs.
-
Material Science Applications: For applications such as ionic liquids, the crystal packing can influence properties like viscosity and conductivity.
Illustrative Crystallographic Data of a Furan Derivative
To illustrate the type of data that would be obtained from a single-crystal X-ray diffraction study, the crystallographic data for a related furan-containing compound, furan-2,5-diylbis((4-chlorophenyl)methanol), is presented below.[1] It is crucial to note that this compound is not a quaternary ammonium salt. This data is provided as an example of the parameters that are determined in such an analysis.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄Cl₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3048(6) |
| b (Å) | 8.9620(5) |
| c (Å) | 18.0909(10) |
| α (°) | 90 |
| β (°) | 93.046(6) |
| γ (°) | 90 |
| Volume (ų) | 1668.36(16) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.435 |
| Temperature (K) | 293 |
| Radiation Type | MoKα |
Generic Experimental Protocol for Single-Crystal X-ray Diffraction of Organic Salts
For researchers who succeed in obtaining suitable single crystals of furan-based quaternary ammonium compounds, the following protocol outlines the general steps involved in their structural determination. This protocol is based on standard procedures reported for other organic salts.[2]
-
Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage and improve data quality.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., MoKα or CuKα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles. Software such as APEX2 is commonly used for data collection.[2]
-
Data Reduction and Cell Refinement: The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters. Programs like SAINT are used for this purpose.[2] An absorption correction, for example, using a multi-scan method (SADABS), is applied to the data.[2]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, often with software like SHELXS.[2] The initial structural model is then refined against the experimental data using full-matrix least-squares on F², typically with a program such as SHELXL.[2] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
Visualization and Validation: The final refined structure is visualized using software like Mercury to generate molecular graphics and analyze intermolecular interactions. The quality of the final structure is assessed using various crystallographic metrics and validation tools.
Conclusion and Future Outlook
Furan-based quaternary ammonium compounds hold considerable promise in various scientific and technological fields. While methods for their synthesis and basic characterization are established, the lack of crystallographic data represents a significant knowledge gap. This guide has summarized the available information and provided a framework for future studies. The determination of the crystal structures of these compounds is a critical next step that will undoubtedly accelerate their development and application. Researchers in the fields of organic chemistry, medicinal chemistry, and materials science are encouraged to pursue the crystallization and structural analysis of this important class of molecules.
References
Quantum Chemical Insights into Furan-Tetramethylammonium Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-covalent interactions are fundamental to the intricate molecular recognition processes that govern biological systems and are a cornerstone of rational drug design. Among these, cation-π interactions, occurring between a cation and the electron-rich face of an aromatic system, play a significant role in the binding of ligands to biological receptors. The tetramethylammonium (TMA) cation is a common motif in endogenous molecules and pharmaceutical compounds, making the study of its interactions with aromatic heterocycles like furan particularly relevant. Furan, a five-membered aromatic ring containing an oxygen atom, is a structural alert in drug discovery, as it can undergo metabolic activation to reactive intermediates.[1][2] Understanding the non-covalent interactions of furan and its derivatives is crucial for predicting their behavior in biological environments.
This technical guide provides an in-depth analysis of the quantum chemical calculations pertaining to the interactions between furan and the tetramethylammonium cation. While direct experimental or extensive computational studies on this specific complex are not abundant in the literature, this guide synthesizes findings from studies on cation-π interactions involving TMA and other aromatic systems, as well as computational investigations of furan clusters. This synthesized knowledge offers valuable insights into the nature and energetics of the furan-tetramethylammonium interaction, providing a theoretical framework for researchers in drug development and molecular modeling.
Theoretical Methods for Studying Non-Covalent Interactions
The accurate computational modeling of non-covalent interactions, such as the cation-π interaction between furan and tetramethylammonium, necessitates the use of robust quantum chemical methods. The choice of theoretical level and basis set is critical for obtaining reliable results.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying non-covalent interactions. Several functionals have been benchmarked for their performance in calculating binding energies of such complexes. For cation-π interactions, the M06 suite of functionals has shown good performance.[3][4][5] Specifically, the M06/6-31G(d,p) level of theory has been identified as a reliable method for reproducing experimental cation-π binding energies.[3][4][5] For furan clusters, the M05-2X and M06 functionals are recommended for affordable and accurate investigations.[6][7]
Møller-Plesset Perturbation Theory (MP2)
Second-order Møller-Plesset perturbation theory (MP2) is another widely used method for studying non-covalent interactions as it inherently accounts for electron correlation effects, which are crucial for describing dispersion forces. The MP2 method, often paired with augmented correlation-consistent basis sets like aug-cc-pVDZ, has been successfully used for the full optimization of furan clusters.[6][7][8]
Quantum Theory of Atoms in Molecules (QTAIM)
To characterize the nature of the non-covalent interactions within the furan-tetramethylammonium complex, the Quantum Theory of Atoms in Molecules (QTAIM) analysis is a valuable tool.[6][7][8][9] QTAIM analysis of the electron density topology can identify bond critical points (BCPs) and characterize the interactions as either shared (covalent) or closed-shell (non-covalent).
Predicted Interactions and Energetics
While a dedicated study on the furan-tetramethylammonium complex is not available, we can infer the nature of their interaction based on studies of similar systems. The primary interaction is expected to be a cation-π interaction, where the positively charged TMA cation is attracted to the electron-rich π-system of the furan ring. Additionally, weaker C-H···O and C-H···π interactions may contribute to the overall stability of the complex.
Quantitative Data from Analogous Systems
To estimate the binding energy of the furan-tetramethylammonium complex, we can refer to computational studies on the interaction of TMA with other aromatic molecules. The binding of tetramethylammonium to benzene has been studied, providing a useful benchmark.[3][4][5]
| Cation | Aromatic Molecule | Computational Method | Binding Energy (kcal/mol) |
| Tetramethylammonium | Benzene | M06/6-31G(d,p) | Not specified in abstract |
Furthermore, studies on furan clusters have identified various non-covalent interactions, with C-H···C and C-H···O hydrogen bonds being the strongest.[6][7] The binding energies of furan dimers and larger clusters have also been calculated, providing insight into the strength of furan's intermolecular interactions.
| Furan Cluster | Computational Method | Binding Energy (kcal/mol) |
| Dimer | MP2/aug-cc-pVDZ | Not specified in abstract |
| Trimer | MP2/aug-cc-pVDZ | Not specified in abstract |
| Tetramer | MP2/aug-cc-pVDZ | Not specified in abstract |
Based on these related systems, the interaction energy of the furan-tetramethylammonium complex is expected to be significant and primarily driven by the cation-π interaction.
Detailed Computational Protocol
The following protocol outlines a robust methodology for the quantum chemical investigation of the furan-tetramethylammonium interaction.
Model System Construction
-
Initial Geometries: Construct the initial geometries of furan and the tetramethylammonium cation separately.
-
Complex Assembly: Place the tetramethylammonium cation above the geometric center of the furan ring to maximize the cation-π interaction. Several starting orientations should be considered, including positioning the TMA cation with one, two, or three methyl groups pointing towards the furan ring.
Geometry Optimization and Frequency Calculations
-
Method Selection: Employ a suitable level of theory and basis set. Based on the literature, the M06/6-31G(d,p) or M05-2X/6-31+G(d,p) levels of theory are recommended for geometry optimization.
-
Optimization: Perform full geometry optimization of the furan-tetramethylammonium complex.
-
Frequency Analysis: Conduct frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The vibrational frequencies can also be used for the calculation of thermodynamic properties.
Binding Energy Calculation
-
Supermolecular Approach: Calculate the interaction energy (ΔE) using the supermolecular approach: ΔE = E_complex - (E_furan + E_TMA) where E_complex is the total energy of the optimized complex, and E_furan and E_TMA are the energies of the individual optimized monomers.
-
Basis Set Superposition Error (BSSE) Correction: The binding energy should be corrected for the basis set superposition error (BSSE) using the counterpoise correction method of Boys and Bernardi.
Analysis of Non-Covalent Interactions
-
QTAIM Analysis: Perform a QTAIM analysis on the optimized complex's wavefunction to identify and characterize the non-covalent interactions. This will involve locating bond critical points and analyzing their associated electron density properties.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide further insights into the charge transfer and orbital interactions between furan and the tetramethylammonium cation.
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical investigation of the furan-tetramethylammonium interaction.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical approaches for investigating the non-covalent interactions between furan and the tetramethylammonium cation. By synthesizing information from existing computational studies on related systems, we have outlined the expected nature of the interaction, with the cation-π force being the dominant contributor to the complex's stability. The provided computational protocol offers a detailed roadmap for researchers to conduct their own high-level quantum chemical calculations on this and similar systems. A thorough understanding of these fundamental interactions is paramount for advancing the fields of drug discovery, materials science, and molecular recognition. The insights gained from such computational studies can guide the design of novel molecules with tailored binding affinities and metabolic profiles.
References
- 1. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structures, binding energies and non-covalent interactions of furan clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QTAIM analysis dataset for non-covalent interactions in furan clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QTAIM analysis dataset for non-covalent interactions in furan clusters - PMC [pmc.ncbi.nlm.nih.gov]
"literature review of furan derivatives in medicinal chemistry"
A comprehensive review of the synthesis, biological activity, and therapeutic potential of furan-containing compounds for researchers, scientists, and drug development professionals.
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides an in-depth literature review of furan derivatives, focusing on their diverse applications in medicinal chemistry, with a particular emphasis on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This guide also details common synthetic methodologies and explores the molecular mechanisms through which these compounds exert their effects, offering valuable insights for the design and development of novel furan-based drugs.
Anticancer Activity of Furan Derivatives
Furan-containing molecules have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines. The furan moiety is often incorporated into larger molecular frameworks to enhance their pharmacological properties and target specific biological pathways involved in cancer progression.
A notable example is the class of furan-based chalcones, which have shown promising anticancer activities. For instance, a novel 3-(furan-2-yl)pyrazolyl hybrid chalcone, compound 7g , emerged as a highly effective agent against A549 lung carcinoma and HepG2 liver cancer cells, with IC50 values of 27.7 µg/ml and 26.6 µg/ml, respectively[1]. Furthermore, certain furanone derivatives have been synthesized and evaluated for their anti-cancer activity against breast carcinoma cells (MCF-7), showing good to moderate results with low toxicity on normal cells[2].
In the realm of benzofurans, a series of derivatives were synthesized and showed significant cytotoxic activity against various cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cells, with some compounds demonstrating selectivity for cancer cells over normal cells[3]. Structure-activity relationship (SAR) studies of these benzofuran derivatives have highlighted that specific substitutions on the benzofuran core can significantly influence their anticancer potency and selectivity[4][5].
Table 1: Anticancer Activity of Selected Furan Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 µM | [6] |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 µM | [6] |
| Furan-2-yl(phenyl)methanone 8c | PTK | 2.72 µM | [7] |
| Furan-fused chalcone 6e | - | 12.3 µM | [8] |
| Furan-fused chalcone 6f | - | 16.1 µM | [8] |
| Benzofuran derivative 3 | - | 1.136 µM | [5] |
| 3-(furan-2-yl)pyrazolyl chalcone 7g | A549 (Lung) | 27.7 µg/ml | [1] |
| 3-(furan-2-yl)pyrazolyl chalcone 7g | HepG2 (Liver) | 26.6 µg/ml | [1] |
Antimicrobial Activity of Furan Derivatives
The furan nucleus is a key component in a number of antimicrobial agents. Nitrofurantoin, a well-known furan derivative, is widely used for the treatment of urinary tract infections[9]. The antimicrobial efficacy of furan derivatives often stems from the ability of the nitro group to be reduced within bacterial cells, forming reactive intermediates that damage bacterial DNA and other macromolecules[3].
Recent research has focused on the development of novel furan-based compounds with broad-spectrum antimicrobial activity. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and shown to inhibit the growth of Escherichia coli with a minimum inhibitory concentration (MIC) of 64 µg/mL[6]. Another study reported that 1-benzoyl-3-furan-2-ylmethyl-thiourea demonstrated antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus[6].
Table 2: Antimicrobial Activity of Selected Furan Derivatives
| Compound/Derivative Class | Microorganism | MIC Value | Reference |
| 3-aryl-3-(furan-2-yl)propanoic acid derivative 1 | Escherichia coli | 64 µg/mL | [6] |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea 4 | Listeria monocytogenes | - | [6] |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea 4 | Staphylococcus aureus | - | [6] |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea 4 | Bacillus cereus | - | [6] |
Anti-inflammatory Activity of Furan Derivatives
Furan derivatives have also been investigated for their anti-inflammatory properties. A number of diaryl furanone derivatives have been developed as selective COX-2 inhibitors, with some compounds showing potency comparable to or greater than the commercial drug rofecoxib[6]. Additionally, a series of hydrazide-hydrazone derivatives incorporating a furan moiety have demonstrated noteworthy anti-inflammatory effects in a carrageenan-induced rat paw edema model[6]. The anti-inflammatory actions of some furan derivatives are mediated through the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways[10][11].
Antiviral Activity of Furan Derivatives
The furan scaffold is present in several compounds with antiviral activity. Furan derivatives have been explored as potential inhibitors of various viral targets. For instance, a series of furan-substituted spirothiazolidinones were designed and synthesized as inhibitors of the influenza virus membrane fusion process, with two compounds exhibiting potent activity against influenza A/H3N2 virus with EC50 values of approximately 1 µM[12]. Dihydrofuran-fused derivatives have also been synthesized and shown to interfere with the replication of herpes simplex virus type-1 (HSV-1) without cytotoxic effects[1].
Table 3: Antiviral Activity of Selected Furan Derivatives
| Compound/Derivative Class | Virus | EC50 Value | Reference |
| Furan-substituted spirothiazolidinone 3c | Influenza A/H3N2 | ~1 µM | [12] |
| Furan-substituted spirothiazolidinone 3d | Influenza A/H3N2 | ~1 µM | [12] |
Experimental Protocols
General Synthesis of Furan Derivatives
Several classical and modern synthetic methods are employed for the construction of the furan ring. Two of the most common methods are the Paal-Knorr furan synthesis and the Feist-Benary furan synthesis.
Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.
-
General Procedure: A 1,4-dicarbonyl compound is dissolved in a suitable solvent (e.g., toluene, acetic acid) and treated with a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by chromatography or recrystallization.
Feist-Benary Furan Synthesis: This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.
-
General Procedure: The β-dicarbonyl compound is dissolved in a suitable solvent (e.g., ethanol, pyridine) and treated with a base (e.g., sodium ethoxide, pyridine) to generate the enolate. The α-halo ketone is then added to the reaction mixture, and the solution is stirred, often with heating, until the reaction is complete. The work-up typically involves removal of the solvent, followed by extraction and purification of the furan product.
Biological Assays
MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of the furan derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][14][15]
-
Agar Well Diffusion Assay for Antimicrobial Activity: This method is used to assess the antimicrobial activity of a compound.
-
Protocol:
-
Prepare a nutrient agar plate and inoculate it uniformly with a standardized suspension of the target microorganism.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a known concentration of the furan derivative solution into each well. A solvent control and a standard antibiotic are also included.
-
Incubate the plates under appropriate conditions for the microorganism to grow (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.[16][17][18]
-
Signaling Pathways and Mechanisms of Action
The biological activities of furan derivatives are often attributed to their ability to modulate key cellular signaling pathways. The MAPK and PPAR-γ pathways are two important targets for many furan-containing compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the MAPK pathway is a hallmark of many cancers and inflammatory diseases. Several furan derivatives have been shown to exert their anticancer and anti-inflammatory effects by inhibiting components of the MAPK pathway, such as ERK, JNK, and p38 kinases. For example, some natural furan derivatives have been found to inhibit the phosphorylation of JNK, p38, and ERK in response to inflammatory stimuli[10].
References
- 1. Diastereoselective multicomponent synthesis and anti-HSV-1 evaluation of dihydrofuran-fused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijabbr.com [ijabbr.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 9. Pharmacological activity of furan derivatives [wisdomlib.org]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hereditybio.in [hereditybio.in]
- 18. chemistnotes.com [chemistnotes.com]
"discovery of naturally occurring furan compounds with biological activity"
An In-depth Technical Guide on the Discovery, Biological Activity, and Experimental Analysis of Bioactive Furan Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, found in a plethora of naturally occurring compounds with significant biological activities.[1] These compounds, sourced from terrestrial plants, lichens, and marine organisms, have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the discovery of these bioactive furan compounds, presenting key quantitative data, detailed experimental protocols for their study, and visualizations of their mechanisms of action to aid researchers in the field of drug discovery and development.
Furanocoumarins: Potent Anti-inflammatory Agents from Terrestrial Plants
Furanocoumarins are a well-studied class of furan-containing compounds, predominantly found in plants of the Apiaceae and Rutaceae families.[4] Molecules such as xanthotoxin and bergapten have garnered significant attention for their potent anti-inflammatory and anticancer activities.
Biological Activity: Anti-inflammatory Effects
Xanthotoxin has been shown to exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition is achieved through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6]
Quantitative Data: Anti-inflammatory Activity
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| Xanthotoxin | Anti-inflammatory | Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells | Not explicitly found, but significant inhibition at non-toxic concentrations reported. | [5] |
| Bergapten | Anti-inflammatory | Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells | Not explicitly found, but significant inhibition of inflammatory mediators reported. | [7] |
Experimental Protocols
A detailed protocol for the microwave-assisted extraction (MAE) and solid-phase extraction (SPE) purification of furanocoumarins from plant material is described in the literature.[8]
Microwave-Assisted Extraction (MAE):
-
Sample Preparation: Air-dry and grind the plant material (e.g., leaves).
-
Extraction: Mix 0.1 g of the powdered plant material with 2 mL of hexane in a microwave extraction vessel.
-
Microwave Conditions: Heat the mixture to 70°C for 10 minutes using a microwave reactor.
-
Filtration: Filter the resulting extract to remove solid plant debris.
Solid-Phase Extraction (SPE) Purification:
-
Sorbent: Use a normal-phase sorbent like Strata Eco-Screen.
-
Elution: Employ a stepwise elution with a hexane-acetone mixture to separate individual furanocoumarins.
The quantitative analysis of furanocoumarins can be performed using reverse-phase HPLC.[9]
-
Column: C18 RP (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of water, methanol, and acetonitrile (55:35:10 v/v/v).
-
Flow Rate: 0.8 mL/min
-
Detection: Photodiode array (PDA) detector at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 25 mg of the crude methanolic extract in 5 mL of methanol and filter through a 0.2 µm filter.
The anti-inflammatory activity can be determined by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[10]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours.
-
NO Measurement: Collect the cell supernatant and mix 50 µL with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Reading: Measure the absorbance at 546 nm.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.
Signaling Pathway
The anti-inflammatory action of xanthotoxol, a derivative of psoralen, involves the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory mechanism of Xanthotoxol.
Usnic Acid: A Promising Anticancer Agent from Lichens
Usnic acid is a dibenzofuran derivative uniquely found in lichens, particularly in the genera Usnea and Cladonia.[11] It has been extensively studied for its wide range of biological activities, with a significant focus on its anticancer potential.[12]
Biological Activity: Anticancer Effects
Usnic acid has demonstrated cytotoxic activity against a variety of human cancer cell lines.[1][13][14][15] Its proposed mechanisms of action include the induction of cell cycle arrest, apoptosis, and autophagy.[15]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| (+)-Usnic Acid | MCF-7 (Breast) | ~75.7 | 48 | [5] |
| (+)-Usnic Acid | A549 (Lung) | 84 | 24 | [1] |
| (+)-Usnic Acid | HeLa (Cervical) | 48.7 | 24 | [1] |
| (+)-Usnic Acid | Ishikawa (Endometrial) | 51.76 | 48 | [1] |
| (+)-Usnic Acid | HepG2 (Liver) | >50 | Not specified | [1] |
| (+)-Usnic Acid | SNU-449 (Liver) | <100 | 48 | [1] |
| (+)-Usnic Acid | BGC823 (Gastric) | 236.55 | 24 | [15] |
| (+)-Usnic Acid | SGC7901 (Gastric) | 618.82 | 24 | [15] |
| (+)-Usnic Acid | HT29 (Colon) | 70 - 99.7 | Not specified | [13] |
| (+)-Usnic Acid | HCT116 (Colon) | 100 | 48 | [13] |
| (+)-Usnic Acid | DLD1 (Colon) | 100 | 48 | [13] |
| (+)-Usnic Acid | DU145 (Prostate) | 42.15 | 48 | [13] |
| (-)-Usnic Acid | DU145 (Prostate) | 45.9 | 72 | [13] |
| (+)-Usnic Acid | PC3 (Prostate) | >10 | Not specified | [13] |
| (+)-Usnic Acid | U87MG (Brain) | 47 | 24 | [13] |
| (-)-Usnic Acid | A172 (Glioblastoma) | 31.5 µg/mL | Not specified | [13] |
| (-)-Usnic Acid | T98G (Glioblastoma) | 13 µg/mL | Not specified | [13] |
| (+)-Usnic Acid | MDA-MB-231 (Breast) | 13.1 | 72 | [13] |
Experimental Protocols
A common method for extracting usnic acid from lichens is heat reflux extraction followed by HPLC purification.[16]
Heat Reflux Extraction:
-
Sample Preparation: Dry and grind the lichen thalli.
-
Extraction: Reflux the ground lichen material with acetone for 60 minutes.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.
High-Performance Liquid Chromatography (HPLC) Purification:
-
Column: C18 (5 µm, 250 x 4.6 mm)
-
Mobile Phase: Isocratic elution with 1% H₃PO₄ in methanol (15:85, v/v).
-
Detection: 240 nm
-
Sample Preparation: Dissolve the crude extract in the mobile phase and filter.
The cytotoxicity of usnic acid against cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment: Add various concentrations of usnic acid to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Replace the culture medium with fresh medium containing 0.5 mg/mL MTT and incubate for 3 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
IC50 Calculation: Calculate the concentration of usnic acid that inhibits cell growth by 50% (IC50) from the dose-response curve.
Furanosesquiterpenes from Commiphora spp.: Natural Antimicrobial Agents
The oleo-gum resin of Commiphora species, commonly known as myrrh, is a rich source of bioactive furanosesquiterpenes.[17] Compounds such as 2-methoxyfuranodiene and 2-acetoxyfuranodiene have demonstrated significant antimicrobial activity.
Biological Activity: Antimicrobial Effects
Extracts of Commiphora myrrha containing furanosesquiterpenes have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17] The proposed mechanism of antibacterial action involves the interaction with bacterial DNA gyrase.[17]
Quantitative Data: Antimicrobial Activity
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| C. myrrha MSPD Extract | Staphylococcus aureus | 156.25 | [18] |
| C. myrrha MSPD Extract | Enterococcus faecalis | 156.25 | [18] |
| C. myrrha MSPD Extract | Escherichia coli | 312.5 | [18] |
| C. myrrha MSPD Extract | Pseudomonas aeruginosa | 625 | [18] |
| C. myrrha MSPD Extract | Candida albicans | 156.25 | [18] |
Experimental Protocols
Matrix Solid-Phase Dispersion (MSPD) is an efficient method for extracting furanosesquiterpenes from myrrh resin.[18]
-
Sample Preparation: Grind the Commiphora myrrha resin.
-
Dispersion: Mix 0.1 g of the powdered resin with a dispersing sorbent (e.g., silica gel) at a 1:2 mass ratio.
-
Packing: Pack the mixture into an SPE cartridge.
-
Elution: Elute the furanosesquiterpenes with 15 mL of methanol.
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[18]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) at approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the furanosesquiterpene extract in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Add 100 µL of the microbial suspension to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the extract that shows no visible growth.
Bioactive Furan Compounds from Marine Organisms
The marine environment is a vast and largely untapped resource for novel natural products. Marine sponges, in particular, are known to produce a diverse array of bioactive compounds, including furanoterpenoids.
Biological Activity: Anticancer and Anti-inflammatory Effects
Furanoterpenoids isolated from marine sponges of the genera Ircinia and Spongia have exhibited potent biological activities. For instance, (7E, 12E, 20Z, 18S)-Variabilin and furospongin-1 have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity.[1] Some furanoterpenes from Dysidea species have shown cytotoxic effects against various cancer cell lines.
Quantitative Data: Bioactivity of Marine Furanoterpenoids
| Compound | Source Organism | Biological Activity | Assay System | IC50 Value (µM) | Reference |
| (7E, 12E, 20Z, 18S)-Variabilin | Ircinia sp. | PTP1B Inhibition | Enzyme Assay | 1.5 | [1] |
| Furospongin-1 | Spongia sp. | PTP1B Inhibition | Enzyme Assay | 9.9 | [1] |
| Fasciculatin | Ircinia variabilis | Cytotoxicity | MCF-7 (Breast Cancer) | Not explicitly found, moderate cytotoxicity reported | |
| Fasciculatin | Ircinia variabilis | Cytotoxicity | NCI-H460 (Lung Cancer) | Not explicitly found, moderate cytotoxicity reported | |
| Fasciculatin | Ircinia variabilis | Cytotoxicity | SF-268 (CNS Cancer) | Not explicitly found, moderate cytotoxicity reported | |
| Furanoterpene (Compound 375) | Ircinia sp. | Cytotoxicity | K562 (Leukemia) | 5.4 | [19] |
| Furanoterpene (Compound 375) | Ircinia sp. | Cytotoxicity | DLD-1 (Colon Cancer) | 0.03 | [19] |
| Furanoterpene (Compound 375) | Ircinia sp. | Cytotoxicity | HepG2 (Liver Cancer) | 0.5 | [19] |
| Furanoterpene (Compound 375) | Ircinia sp. | Cytotoxicity | Hep3B (Liver Cancer) | 1.1 | [19] |
| Dysideanone B | Dysidea avara | Cytotoxicity | HeLa (Cervical Cancer) | 7.1 | [19] |
| Dysideanone B | Dysidea avara | Cytotoxicity | HepG2 (Liver Cancer) | 9.4 | [19] |
| Scalarane Sesterterpenoid (Compound 7) | Dysidea sp. | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 4.21 (GI50) | [3] |
Experimental Protocols
The isolation of furanoterpenoids from marine sponges typically involves solvent extraction followed by chromatographic separation.
-
Extraction: Lyophilize and grind the sponge tissue. Extract the ground material with a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Partitioning: Partition the crude extract between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.
-
Chromatography: Subject the active fraction to a series of chromatographic techniques, such as silica gel column chromatography, followed by preparative and analytical HPLC to isolate pure compounds.
Conclusion
Naturally occurring furan compounds represent a rich and diverse source of bioactive molecules with significant therapeutic potential. The examples highlighted in this guide, from the anti-inflammatory furanocoumarins and antimicrobial furanosesquiterpenes to the anticancer usnic acid and marine-derived furanoterpenoids, underscore the importance of natural product research in modern drug discovery. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers dedicated to harnessing the pharmacological power of these remarkable natural scaffolds. Further exploration of this chemical space, particularly within the vast biodiversity of the marine environment, is poised to uncover novel furan-containing compounds with unique biological activities, paving the way for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological basis of bergapten in gastrointestinal diseases focusing on H+/K+ ATPase and voltage-gated calcium channel inhibition: A toxicological evaluation on vital organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of hexane and dichloromethane parts of methanol extract of Ircinia mutans sponge on three human cancer cell lines [isfj.areeo.ac.ir]
- 9. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Scalarane-Type Sesterterpenoids from the Marine Sponge Dysidea sp. and Stereochemical Reassignment of 12- epi-Phyllactone D/E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Xanthotoxin suppresses LPS-induced expression of iNOS, COX-2, TNF-α, and IL-6 via AP-1, NF-κB, and JAK-STAT inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioactive Terpenes from Marine Sponges and Their Associated Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Furan-Tetramethylammonium Salts as Phase-Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of furan-tetramethylammonium salts as phase-transfer catalysts (PTCs). The information is intended to guide researchers in utilizing these novel catalysts for a variety of organic transformations, with a focus on detailed experimental protocols and comparative performance.
Introduction
Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). The catalyst, usually a quaternary ammonium or phosphonium salt, transports one of the reactants (often an anion) from the aqueous phase to the organic phase, where the reaction can proceed. Furan-tetramethylammonium salts are a novel class of phase-transfer catalysts derived from furfural, a bio-based platform chemical. Their unique structure, incorporating a furan moiety, offers the potential for interesting reactivity and selectivity profiles.
Synthesis of Furan-Tetramethylammonium Salts
While the synthesis of various furan-containing quaternary ammonium salts has been reported, a specific protocol for the tetramethylammonium derivative can be extrapolated from general procedures for N-alkylation of amines. A plausible synthetic route starting from furfurylamine is outlined below.
General Synthetic Pathway
The synthesis of N-(furfuryl)-N,N,N-trimethylammonium salts can be envisioned as a two-step process starting from the readily available furfurylamine. The first step involves the exhaustive methylation of the primary amine to the corresponding tertiary amine, followed by quaternization with a methylating agent to yield the desired quaternary ammonium salt.
Caption: Proposed synthetic workflow for Furan-Tetramethylammonium Salts.
Applications in Phase-Transfer Catalysis
Furan-tetramethylammonium salts are expected to catalyze a wide range of phase-transfer reactions, analogous to other quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC). Potential applications include nucleophilic substitutions, Williamson ether synthesis, dichlorocyclopropanation, and the alkylation of active methylene compounds.
Data Presentation: Comparative Catalyst Performance
The following tables provide illustrative data on the expected performance of a hypothetical Furan-Tetramethylammonium Salt (FTAS) compared to standard phase-transfer catalysts. Note: This data is for comparative purposes and is based on typical yields and reaction times for these reactions under phase-transfer conditions. Actual performance may vary.
Table 1: Williamson Ether Synthesis of Phenetole
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| FTAS (Hypothetical) | 0.05 | 4 | 92 |
| TBAB | 0.05 | 5 | 90 |
| TEBAC | 0.05 | 6 | 88 |
| No Catalyst | - | 24 | <5 |
Table 2: Nucleophilic Substitution of 1-Bromooctane with Sodium Cyanide
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| FTAS (Hypothetical) | 0.02 | 3 | 95 |
| TBAB | 0.02 | 4 | 93 |
| TEBAC | 0.02 | 4.5 | 91 |
| No Catalyst | - | 48 | Trace |
Table 3: Dichlorocyclopropanation of Styrene
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| FTAS (Hypothetical) | 0.01 | 2 | 85 |
| TBAB | 0.01 | 2.5 | 82 |
| TEBAC | 0.01 | 3 | 80 |
| No Catalyst | - | 12 | <10 |
Table 4: Alkylation of Diethyl Malonate with Benzyl Chloride
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| FTAS (Hypothetical) | 0.03 | 1.5 | 94 |
| TBAB | 0.03 | 2 | 92 |
| TEBAC | 0.03 | 2.5 | 90 |
| No Catalyst | - | 8 | <15 |
Experimental Protocols
The following are detailed protocols for key experiments, adapted to utilize a furan-tetramethylammonium salt as the phase-transfer catalyst.
Protocol 1: Synthesis of N-(furfuryl)-N,N,N-trimethylammonium iodide
Materials:
-
N,N-Dimethylfurfurylamine
-
Iodomethane (Methyl iodide)
-
Diethyl ether
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylfurfurylamine (1 equivalent) in an excess of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add iodomethane (1.1 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
A precipitate will form during the reaction. Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the N-(furfuryl)-N,N,N-trimethylammonium iodide.
Caption: Experimental workflow for the synthesis of the catalyst.
Protocol 2: Williamson Ether Synthesis using Furan-Tetramethylammonium Salt
Materials:
-
Phenol
-
Ethyl iodide
-
50% Aqueous sodium hydroxide solution
-
Toluene
-
Furan-tetramethylammonium salt (FTAS)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1 equivalent), toluene, and the 50% aqueous sodium hydroxide solution.
-
Add the furan-tetramethylammonium salt (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Slowly add ethyl iodide (1.1 equivalents) to the reaction mixture.
-
Continue stirring at 60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol 3: Dichlorocyclopropanation of Styrene using Furan-Tetramethylammonium Salt
Materials:
-
Styrene
-
Chloroform
-
50% Aqueous sodium hydroxide solution
-
Furan-tetramethylammonium salt (FTAS)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine styrene (1 equivalent) and chloroform.
-
Add the furan-tetramethylammonium salt (0.01 equivalents) to the mixture.
-
Cool the flask in an ice bath and begin vigorous stirring.
-
Slowly add the 50% aqueous sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for the specified reaction time, monitoring by GC or TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude dichlorocyclopropane derivative, which can be purified by column chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycle of a furan-tetramethylammonium salt in a typical phase-transfer catalyzed nucleophilic substitution is depicted below. The catalyst facilitates the transport of the nucleophile from the aqueous phase to the organic phase, where it reacts with the substrate.
Caption: Catalytic cycle of a Furan-Tetramethylammonium Salt (FTAS).
Application Notes and Protocols: Furan-Based Ionic Liquids in Biomass Processing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of furan-based and other ionic liquids in the processing of lignocellulosic biomass. The focus is on the extraction of valuable platform chemicals, particularly furan derivatives, which are crucial precursors for biofuels and various specialty chemicals.
Application Notes
Biomass Pretreatment and Fractionation
Ionic liquids (ILs) are highly effective solvents for the pretreatment of lignocellulosic biomass due to their ability to dissolve cellulose, hemicellulose, and lignin.[1][2][3][4] This dissolution disrupts the complex and recalcitrant structure of the biomass, making the individual components more accessible for subsequent enzymatic or chemical conversion.[2][5]
Furan-based ionic liquids, synthesized from biomass-derived furfural, are of particular interest as they offer a pathway towards a closed-loop biorefinery model.[2][6] The pretreatment process with ILs can selectively remove lignin and hemicellulose, leaving behind a cellulose-rich pulp.[2][7] For instance, certain protic ionic liquids have been shown to be highly effective in lignin extraction.[7]
The choice of ionic liquid is critical. For example, 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) is known for its high cellulose-dissolving capacity, while acidic ionic liquids like 1-methylimidazolium hydrogen sulfate ([MIM]HSO4) can act as both a solvent and a catalyst for hydrolysis.[1][8]
Catalytic Conversion to Furan Derivatives
A primary application of ionic liquids in biomass processing is the catalytic conversion of carbohydrates into valuable furan derivatives, such as furfural and 5-hydroxymethylfurfural (5-HMF).[1][8][9] These compounds are considered key platform molecules for the production of biofuels and bio-based polymers.[8]
Acidic ionic liquids are particularly effective in this conversion as they can catalyze the dehydration of pentose (from hemicellulose) to furfural and hexose (from cellulose) to 5-HMF.[1][9] The use of certain metal chlorides, such as CrCl3 and SnCl4, as co-catalysts in ionic liquid systems can significantly enhance the yield of these furan derivatives.[1][9][10] For example, a furfural yield of 71.1% was achieved from xylose using SnCl4 as a catalyst in 1-ethyl-3-methylimidazolium bromide (EMIMBr).[9][10]
The reaction conditions, including temperature, time, and catalyst loading, play a crucial role in maximizing the yield of the desired furan compounds while minimizing the formation of by-products like humins.[1]
Synthesis of Furan-Based Ionic Liquids for a Circular Bioeconomy
The synthesis of ionic liquids from biomass-derived components, such as furfural, is a significant advancement towards creating a more sustainable and economical biorefinery process.[2][6] Furfural can be obtained from the acid-catalyzed dehydration of pentose sugars found in hemicellulose.[6]
The synthesis typically involves the reductive amination of furfural followed by treatment with an acid to produce the desired ionic liquid.[2][6] These furan-based ionic liquids have demonstrated comparable performance to conventional ionic liquids in biomass pretreatment, achieving high glucose and xylose yields after enzymatic hydrolysis.[2] This approach not only reduces the reliance on petroleum-based feedstocks for solvent production but also adds value to the hemicellulose fraction of biomass.
Quantitative Data Summary
Table 1: Production of Furan Compounds from Rice Straw using [MIM]HSO4 [1]
| Parameter | Value |
| Ionic Liquid | 1-Methylimidazolium hydrogen sulfate ([MIM]HSO4) |
| Biomass | Rice Straw |
| Temperature | 160 °C |
| Rice Straw Loading | 1 wt% |
| 5-HMF Yield | 7.9 wt% |
| Furfural Yield | 4.3 wt% |
Table 2: Furfural Production from Xylose using SnCl4 in EMIMBr [9][10]
| Parameter | Value |
| Ionic Liquid | 1-ethyl-3-methylimidazolium bromide (EMIMBr) |
| Substrate | Xylose |
| Catalyst | SnCl4 |
| Xylose Loading | 20 wt% |
| Furfural Yield | 71.1% |
Table 3: Enzymatic Hydrolysis of Switchgrass Pretreated with a Furan-Based Ionic Liquid [2]
| Ionic Liquid Pretreatment | Incubation Time (h) | Glucose Yield (%) | Xylose Yield (%) |
| [FurEt2NH][H2PO4] | 24 | >80 | ~60 |
| [FurEt2NH][H2PO4] | 72 | 90-95 | 70-75 |
| [C2mim][OAc] (Reference) | 24 | >90 | >70 |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Furan-Based Ionic Liquid ([FurEt2NH][H2PO4])[2][6]
Objective: To synthesize a furan-based ionic liquid from furfural.
Materials:
-
Furfural
-
Diethylamine
-
Sodium triacetoxyborohydride
-
1,2-dichloroethane (solvent)
-
Phosphoric acid
-
Standard glassware for organic synthesis
Procedure:
-
Reductive Amination:
-
Dissolve furfural in 1,2-dichloroethane in a round-bottom flask.
-
Add diethylamine to the solution.
-
Slowly add sodium triacetoxyborohydride to the mixture while stirring.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or GC).
-
-
Workup:
-
Perform a two-step acid/base workup to isolate the tertiary amine product, N-ethyl-N-(furanyl-2-methyl)ethanamine.
-
-
Ionic Liquid Formation:
-
React the purified tertiary amine with phosphoric acid in a suitable solvent.
-
Remove the solvent under reduced pressure to obtain the furan-based ionic liquid, [FurEt2NH][H2PO4].
-
Protocol 2: Biomass (Rice Straw) Conversion to Furan Derivatives[1]
Objective: To produce 5-HMF and furfural from rice straw using an acidic ionic liquid.
Materials:
-
Rice straw (dried and milled)
-
1-methylimidazolium hydrogen sulfate ([MIM]HSO4)
-
Reaction vessel with heating and stirring capabilities
-
Vacuum steam distillation apparatus
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup:
-
Add a known weight of [MIM]HSO4 to the reaction vessel.
-
Add the desired loading of milled rice straw (e.g., 1 wt%).
-
-
Reaction:
-
Heat the mixture to the desired temperature (e.g., 160 °C) with constant stirring.
-
-
Product Recovery:
-
Employ vacuum steam distillation to simultaneously remove and purify the furan compounds from the reaction mixture. This in-situ removal helps to prevent product degradation.
-
-
Analysis:
-
Analyze the collected distillate for 5-HMF and furfural content using a calibrated HPLC system.
-
Visualizations
Caption: Workflow for biomass processing using furan-based ionic liquids.
Caption: Simplified pathway for furan derivative synthesis from biomass.
Caption: Concept of a closed-loop biorefinery with furan-based ILs.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignin extraction from biomass with protic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Furfural from Biomass Using SnCl4 as Catalyst in Ionic Liquid [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Tetramethylammonium-Assisted Synthesis of Furan-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of furan-containing polymers, specifically exploring the potential role of tetramethylammonium salts as catalysts or phase transfer agents. While direct literature on tetramethylammonium-assisted synthesis of furan-containing polymers is scarce, this protocol is based on established principles of phase transfer catalysis and anionic polymerization, adapted for furan-based monomers.
Introduction
Furan-containing polymers are a class of materials with significant potential in various fields, including drug delivery, organic electronics, and advanced materials, owing to their unique chemical and electronic properties. The synthesis of well-defined furan-containing polymers with controlled molecular weights and narrow polydispersity remains a key challenge. This application note explores a hypothetical approach utilizing tetramethylammonium salts to facilitate the polymerization of furan-based monomers. Tetramethylammonium hydroxide (TMAH) and other quaternary ammonium salts have been employed as catalysts and phase transfer agents in various polymerization reactions. Their role can range from acting as a strong base to initiate anionic polymerization to facilitating the transfer of reactants between immiscible phases in phase transfer catalysis.
This document outlines two potential protocols:
-
Protocol 1: Anionic Polymerization of a Furan-Containing Monomer Initiated by Tetramethylammonium Hydroxide. This protocol is based on the known application of TMAH in anionic ring-opening polymerization.
-
Protocol 2: Phase Transfer Catalyzed Polycondensation for the Synthesis of Furan-Containing Polyesters. This protocol adapts the principles of phase transfer catalysis, where a tetramethylammonium salt is used to shuttle a reactive species between an aqueous and an organic phase.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of furan-containing polymers using the described protocols. These tables are intended to provide a framework for presenting experimental results.
Table 1: Hypothetical Results for Anionic Polymerization of 2-Furanmethanol
| Entry | Initiator (mol%) | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | TMAH (1) | 100:1 | 25 | 24 | 65 | 8,500 | 1.35 |
| 2 | TMAH (1) | 200:1 | 25 | 24 | 62 | 15,200 | 1.42 |
| 3 | TMAH (2) | 100:1 | 0 | 48 | 75 | 8,800 | 1.28 |
| 4 | TMAH (2) | 200:1 | 0 | 48 | 71 | 16,100 | 1.33 |
Table 2: Hypothetical Results for Phase Transfer Catalyzed Polycondensation of 2,5-Furandicarboxylic Acid and 1,4-Butanediol
| Entry | Catalyst (mol%) | Stirring Speed (rpm) | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | TMAC (5) | 300 | 80 | 12 | 85 | 12,500 | 1.85 |
| 2 | TMAC (5) | 500 | 80 | 12 | 92 | 13,100 | 1.78 |
| 3 | TMAC (10) | 500 | 80 | 8 | 95 | 14,500 | 1.72 |
| 4 | TMAC (10) | 500 | 100 | 6 | 93 | 14,200 | 1.75 |
TMAC: Tetramethylammonium Chloride
Experimental Protocols
Protocol 1: Anionic Polymerization of a Furan-Containing Monomer Initiated by Tetramethylammonium Hydroxide
This protocol describes a hypothetical procedure for the anionic polymerization of a furan-containing monomer, such as 2-furanmethanol, using tetramethylammonium hydroxide (TMAH) as an initiator.
Materials:
-
2-Furanmethanol (freshly distilled)
-
Tetramethylammonium hydroxide (TMAH) solution (25 wt% in methanol)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be flame-dried under vacuum and cooled under an argon atmosphere.
-
Monomer and Solvent Preparation: Freshly distill 2-furanmethanol over calcium hydride. Anhydrous THF should be obtained from a solvent purification system or by distillation from sodium/benzophenone ketyl.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous THF under an argon atmosphere.
-
Initiator Addition: Add the calculated amount of TMAH solution to the THF via syringe.
-
Monomer Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or 25 °C) using an appropriate bath. Slowly add the distilled 2-furanmethanol to the stirred initiator solution via syringe.
-
Polymerization: Allow the reaction to proceed for the specified time under an argon atmosphere. Monitor the reaction progress by taking aliquots for analysis (e.g., by NMR or GPC) if desired.
-
Termination: Terminate the polymerization by adding an excess of degassed methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn), and polydispersity index (PDI).
Protocol 2: Phase Transfer Catalyzed Polycondensation for the Synthesis of Furan-Containing Polyesters
This protocol outlines a hypothetical procedure for the synthesis of a furan-containing polyester via polycondensation of 2,5-furandicarboxylic acid and a diol, using tetramethylammonium chloride (TMAC) as a phase transfer catalyst.
Materials:
-
2,5-Furandicarboxylic acid
-
1,4-Butanediol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Tetramethylammonium chloride (TMAC)
-
Hydrochloric acid (HCl, 1 M)
-
Deionized water
-
Methanol
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve 2,5-furandicarboxylic acid and a stoichiometric amount of NaOH in deionized water to form the disodium salt of the diacid.
-
Organic Phase Preparation: In a separate beaker, dissolve 1,4-butanediol in dichloromethane.
-
Reaction Setup: Combine the aqueous and organic phases in a round-bottom flask equipped with a mechanical stirrer.
-
Catalyst Addition: Add the desired amount of tetramethylammonium chloride (TMAC) to the two-phase system.
-
Polycondensation: Stir the mixture vigorously at the desired temperature (e.g., 80 °C) for the specified time. The TMAC will facilitate the transfer of the dicarboxylate anion from the aqueous phase to the organic phase, where it can react with the diol.
-
Work-up: After the reaction is complete, stop the stirring and allow the phases to separate.
-
Polymer Isolation: Separate the organic phase and wash it sequentially with 1 M HCl solution and deionized water.
-
Purification: Precipitate the polyester by slowly adding the organic solution to a large volume of a non-solvent, such as cold methanol.
-
Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C until a constant weight is achieved.
-
Characterization: Analyze the polymer using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and GPC to confirm its structure, determine the molecular weight (Mn), and polydispersity index (PDI).
Mandatory Visualizations
Diagram 1: Proposed Mechanism for TMAH-Initiated Anionic Polymerization of 2-Furanmethanol
Caption: TMAH-initiated anionic polymerization of 2-furanmethanol.
Diagram 2: Workflow for Phase Transfer Catalyzed Polycondensation
Caption: Experimental workflow for phase transfer catalysis.
Diagram 3: Logical Relationship in Phase Transfer Catalysis
Caption: Role of TMAC in phase transfer catalysis.
Application Notes and Protocols for Furan-Containing Compounds as Antifungal Agents
A Focus on Nitrofuran Derivatives
To the Researcher: Initial investigations into the antifungal properties of furan-tetramethylammonium compounds have revealed a notable lack of significant activity in the existing scientific literature. One key study synthesizing a series of N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium salts reported that none of the tested compounds demonstrated significant antifungal effects.
Given this, the following application notes and protocols will focus on a closely related and more promising class of furan-containing molecules: nitrofuran derivatives . Recent studies have shown that this class of compounds possesses a broad spectrum of antifungal activity against various pathogenic fungi, making them a subject of interest for further research and development in the pursuit of new antifungal agents.[1][2][3][4]
Application Notes
The furan scaffold is a valuable pharmacophore in medicinal chemistry due to its presence in numerous bioactive compounds. While the direct linkage of a tetramethylammonium group to a furan ring has not yielded potent antifungal candidates, the introduction of a nitro group at the 5-position of the furan ring has been shown to confer significant antifungal properties. These 5-nitrofuran derivatives have demonstrated inhibitory, fungistatic, and fungicidal profiles against a range of clinically relevant fungi, including species of Candida, Cryptococcus, Aspergillus, Trichophyton, Histoplasma, and Paracoccidioides.[1][2][3][4]
The mechanism of action for nitrofuran derivatives is believed to involve the enzymatic reduction of the nitro group within the fungal cell, leading to the formation of reactive nitrogen species. These reactive intermediates can then induce cellular damage, disrupt metabolic processes, and inhibit macromolecule synthesis, ultimately leading to fungal cell death.
The development of new antifungal agents is critical due to the rise of invasive fungal infections and the increasing prevalence of drug-resistant strains. Nitrofuran derivatives represent a promising avenue for the discovery of novel antifungal drugs with potentially different mechanisms of action from existing therapies.
Quantitative Data
The antifungal activity of various 5-nitrofuran derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of the fungal growth) for a selection of nitrofuran derivatives against various fungal species.
Table 1: Antifungal Activity of Nitrofuran Derivatives against Yeast Species
| Compound | Candida albicans (ATCC 90028) MIC90 (µg/mL) | Cryptococcus neoformans (ATCC 24067) MIC90 (µg/mL) |
| Compound 1 | 3.9 | >250 |
| Compound 3 | >250 | 125 |
| Compound 5 | >250 | 3.9 |
| Compound 11 | 125 | 15.62 |
| Compound 12 | >250 | 125 |
| Amphotericin B | 0.25 | 0.5 |
Data sourced from a study on the synthesis and evaluation of nitrofuran derivatives.[2]
Table 2: Antifungal Activity of Nitrofuran Derivatives against Dimorphic and Filamentous Fungi
| Compound | Histoplasma capsulatum (ATCC 26032) MIC90 (µg/mL) | Paracoccidioides brasiliensis (Pb18) MIC90 (µg/mL) | Trichophyton rubrum (ATCC MYA-4438) MIC (µg/mL) |
| Compound 3 | 3.9 | 0.48 | >250 |
| Compound 8 | 1.95 | 1.95 | 0.98 |
| Compound 9 | 31.25 | 0.48 | 0.98 |
| Compound 11 | 0.48 | 1.95 | 15.62 |
| Compound 12 | 1.95 | 3.9 | 0.98 |
| Compound 13 | 1.95 | 1.95 | 0.98 |
| Amphotericin B | 0.03 | 0.13 | Not Reported |
| Terbinafine | Not Reported | Not Reported | 0.001 |
Data sourced from a study on the synthesis and evaluation of nitrofuran derivatives.[2]
Experimental Protocols
The following protocols are based on methodologies described in the literature for the synthesis and antifungal evaluation of nitrofuran derivatives.[2]
Protocol 1: General Synthesis of N-substituted-5-nitrofuran-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of 5-nitrofuran-2-carboxylic acid.
Materials:
-
5-nitrofuran-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
1,4-Dioxane (anhydrous)
-
Appropriate amine (e.g., N-(3-(1H-imidazol-1-yl)propyl)amine)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a suspension of CDI (1.0 molar equivalent) in anhydrous 1,4-dioxane in a round-bottom flask, add 5-nitrofuran-2-carboxylic acid (1.0 molar equivalent).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add the desired amine (1.0 molar equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Increase the temperature and reflux the mixture for an additional 2 hours.
-
After cooling, add 2 mL of deionized water to the reaction mixture and reflux for 1 hour.
-
The resulting amide derivative can be purified by silica gel column chromatography.
-
Characterize the final product using appropriate analytical techniques (e.g., MS-ESI, IR, 1H NMR, 13C NMR).
Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI M27-A3/M38-A2)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal species.
Materials:
-
Synthesized nitrofuran derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Trichophyton rubrum)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized nitrofuran derivatives in DMSO to a stock concentration of 30,000 µg/mL.
-
Preparation of Working Solutions: Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in 96-well plates to achieve final concentrations ranging from, for example, 0.06 to 250 µg/mL.
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida, Cryptococcus): Culture the fungi on an appropriate agar medium. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10^3 cells/mL.
-
For filamentous fungi (Trichophyton): Culture the fungus on an appropriate agar medium until sporulation. Harvest conidia and adjust the concentration to 2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plates containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C. Incubation times will vary depending on the fungal species (e.g., 24-48 hours for Candida, 72 hours for Cryptococcus, 96 hours for Trichophyton).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 90% inhibition, MIC90) compared to the growth control. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Visualizations
The following diagrams illustrate generalized workflows for the synthesis and screening of novel antifungal compounds.
Caption: General synthesis workflow for nitrofuran derivatives.
Caption: Workflow for antifungal susceptibility testing.
References
- 1. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antifungal and toxicological activity of Nitrofuran derivatives [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
Application Note: Synthesis of 2-Furoic Acid Tetramethylammonium Salt for Research and Pharmaceutical Development
This application note provides a detailed protocol for the synthesis of 2-furoic acid tetramethylammonium salt, a compound of interest for researchers in medicinal chemistry and drug development. 2-Furoic acid and its derivatives are important precursors in the synthesis of various pharmaceuticals, including antibiotics and antiparasitic agents[1]. The formation of its tetramethylammonium salt can enhance solubility and modify its physicochemical properties for specific applications.
The protocol is presented in two main stages: the synthesis of 2-furoic acid from furfural via the Cannizzaro reaction, followed by the acid-base reaction with tetramethylammonium hydroxide to form the desired salt. This document is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocols
Part 1: Synthesis of 2-Furoic Acid
This procedure is adapted from a well-established method for the synthesis of 2-furoic acid from furfural[2][3][4]. The reaction involves the base-catalyzed disproportionation of furfural into 2-furoic acid and furfuryl alcohol.
Materials:
-
Furfural (freshly distilled)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), 30% solution
-
Activated carbon
-
Diethyl ether
-
Ice
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnels (2)
-
Thermometer
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, condenser, thermometer, and two dropping funnels, add 250 mL of a 2.5% aqueous solution of sodium hydroxide.
-
Reagent Preparation: In one dropping funnel, place 96 g (1.0 mole) of freshly distilled furfural. In the second dropping funnel, place a solution of 40 g (1.0 mole) of sodium hydroxide in 100 mL of water.
-
Reaction Execution: Heat the flask contents to approximately 55°C with vigorous stirring. Simultaneously, add the furfural and the sodium hydroxide solution from the dropping funnels to the reaction mixture over 20-25 minutes. Maintain the reaction temperature between 50-55°C.
-
Reaction Completion: After the addition is complete, continue vigorous stirring. The reaction is exothermic, and the temperature should be monitored. Once the temperature begins to drop below 40°C, the reaction is nearing completion.
-
Work-up and Extraction: Cool the reaction mixture and filter to remove any solids. Transfer the filtrate to a separatory funnel and extract three times with 30 mL portions of diethyl ether to remove the by-product, furfuryl alcohol.
-
Acidification and Purification: Transfer the aqueous layer to a large beaker and carefully acidify with 30% sulfuric acid. Add 6-7 g of activated carbon and boil the solution for 45 minutes.
-
Crystallization and Isolation: Filter the hot solution to remove the activated carbon. Cool the filtrate to 0°C in an ice bath and allow it to stand for at least one hour to facilitate the crystallization of 2-furoic acid.
-
Final Product: Collect the crystalline 2-furoic acid by suction filtration using a Büchner funnel and wash with small portions of ice-cold water. Dry the product to obtain pure 2-furoic acid. The expected yield is 86-90%[2].
Part 2: Synthesis of 2-Furoic Acid Tetramethylammonium Salt
This part of the protocol describes the neutralization reaction between the synthesized 2-furoic acid and tetramethylammonium hydroxide to form the target salt.
Materials:
-
2-Furoic acid (synthesized in Part 1)
-
Tetramethylammonium hydroxide solution (e.g., 25% in water or methanol)
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Methanol or ethanol (as a solvent)
Equipment:
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Rotary evaporator (optional)
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Dissolve a known molar amount of the synthesized 2-furoic acid in a minimal amount of methanol or ethanol in an Erlenmeyer flask with stirring.
-
Neutralization: While stirring, add one molar equivalent of tetramethylammonium hydroxide solution dropwise to the 2-furoic acid solution. Monitor the pH to ensure complete neutralization (pH ~7).
-
Salt Isolation:
-
Method A (Precipitation): After complete neutralization, the salt may precipitate directly from the solution. If not, slowly add a non-polar solvent like anhydrous diethyl ether with vigorous stirring to induce precipitation.
-
Method B (Solvent Evaporation): If the salt is highly soluble in the reaction solvent, remove the solvent under reduced pressure using a rotary evaporator to obtain the solid salt.
-
-
Washing and Drying: Collect the precipitated salt by suction filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the 2-furoic acid tetramethylammonium salt under vacuum to a constant weight.
-
Characterization: The final product should be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination to confirm its identity and purity.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-furoic acid.
| Parameter | Value | Reference |
| Starting Material | Furfural | [2][3] |
| Key Reagent | Sodium Hydroxide | [2][3] |
| Reaction Type | Cannizzaro Reaction | [4] |
| Product | 2-Furoic Acid | [2] |
| Yield | 86-90% | [2] |
| Melting Point | 130-132 °C | [2] |
| Appearance | Pale pink to white needles | [2] |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of 2-furoic acid tetramethylammonium salt.
Caption: Experimental workflow for the synthesis of 2-furoic acid tetramethylammonium salt.
Caption: Logical relationship of reactants and products in the synthesis.
References
Application Notes and Protocols: Furan Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various chemical reactions make it a valuable building block for the synthesis of a wide range of pharmacologically active compounds. Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of two prominent pharmaceuticals containing a furan moiety: Ranitidine and Furosemide.
Ranitidine: An H2-Histamine Receptor Antagonist
Ranitidine, formerly marketed as Zantac, is a histamine H2-receptor antagonist used to treat peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. Its mechanism of action involves the competitive and reversible inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[3]
Signaling Pathway: Ranitidine's Mechanism of Action
The binding of histamine to H2 receptors on gastric parietal cells initiates a signaling cascade that results in the secretion of gastric acid. Ranitidine competitively blocks this initial step.
Synthesis of Ranitidine from Furfuryl Alcohol
A common synthetic route to ranitidine begins with furfuryl alcohol, a readily available furan derivative. The overall synthesis involves a four-step process with a reported overall yield of approximately 68%.[4]
Experimental Workflow: Ranitidine Synthesis
Quantitative Data for Ranitidine Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | 5-(Dimethylaminomethyl)furfuryl alcohol | Furfuryl Alcohol | Dimethylamine, Paraformaldehyde | >50 | - | [1] |
| 2 | 5-Dimethylaminomethyl-2-(2'-aminoethyl)thiomethylfurane | 5-(Dimethylaminomethyl)furfuryl alcohol | 2-Mercaptoethylamine hydrochloride | >50 | - | [1] |
| 3 | Ranitidine | 5-Dimethylaminomethyl-2-(2'-aminoethyl)thiomethylfurane | N-methyl-1-methylthio-2-nitroethenamine | 88 | >99 | [5] |
| Overall | Ranitidine | 5-(Chloromethyl)furfural | - | 68 | 99.9 | [2][4] |
Experimental Protocol: Synthesis of Ranitidine
Step 1: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol [1]
-
In a reaction vessel, combine furfuryl alcohol, an aqueous solution of dimethylamine, and paraformaldehyde.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is extracted with a suitable organic solvent (e.g., diethyl ether) and purified.
Step 2: Synthesis of 5-Dimethylaminomethyl-2-(2'-aminoethyl)thiomethylfurane [1]
-
Dissolve 5-(dimethylaminomethyl)furfuryl alcohol in a suitable solvent.
-
Add 2-mercaptoethylamine hydrochloride to the solution.
-
Heat the reaction mixture under reflux.
-
After the reaction is complete, cool the mixture and isolate the product. Purification can be achieved by recrystallization or chromatography.
Step 3: Synthesis of Ranitidine [1][5]
-
Dissolve 5-dimethylaminomethyl-2-(2'-aminoethyl)thiomethylfurane in distilled water.
-
In a separate vessel, create a suspension of N-methyl-1-methylthio-2-nitroethenamine in distilled water.
-
Add the solution of the furan derivative dropwise to the suspension with stirring.
-
Heat the resulting solution at 55°C overnight.
-
After cooling, add saturated brine and extract the product with chloroform.
-
Dry the combined organic layers over sodium sulfate and evaporate the solvent to obtain ranitidine as a pale yellow oil.
Furosemide: A Loop Diuretic
Furosemide is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.[6][7] It acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle in the kidney.[8]
Signaling Pathway: Furosemide's Mechanism of Action
Furosemide's primary site of action is the luminal surface of the thick ascending limb of the Loop of Henle, where it blocks the Na-K-2Cl symporter (NKCC2). This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.
Synthesis of Furosemide
The synthesis of furosemide involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[9]
Experimental Workflow: Furosemide Synthesis
Quantitative Data for Furosemide Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Purity | Reference |
| 1 & 2 | 2,4-Dichloro-5-sulfamoylbenzoic acid | 2,4-Dichlorobenzoic acid | Chlorosulfonic acid, Ammonia | - | - | [9] |
| 3 | Furosemide | 2,4-Dichloro-5-sulfamoylbenzoic acid | Furfurylamine, Sodium bicarbonate | 76.5 (complex with β-cyclodextrin) | - | [10] |
Experimental Protocol: Synthesis of Furosemide
Step 1 & 2: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic acid [9]
-
React 2,4-dichlorobenzoic acid with chlorosulfonic acid. This introduces the chlorosulfonyl group onto the benzene ring.
-
The resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is then treated with ammonia to form the sulfonamide group, yielding 2,4-dichloro-5-sulfamoylbenzoic acid.
Step 3: Synthesis of Furosemide [9]
-
Dissolve 2,4-dichloro-5-sulfamoylbenzoic acid in a suitable solvent.
-
Add furfurylamine to the solution in the presence of a base such as sodium bicarbonate.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms by the amino group of furfurylamine.
-
After the reaction is complete, cool the mixture and acidify to precipitate the furosemide product.
-
The crude product can be purified by recrystallization.
References
- 1. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: RANITIDINE [orgspectroscopyint.blogspot.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]
- 9. youtube.com [youtube.com]
- 10. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for the Catalytic Conversion of Furfural Using Tetramethylammonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfural, a versatile platform chemical derived from lignocellulosic biomass, is a key starting material for the synthesis of a wide range of value-added chemicals and biofuels. Its conversion to furfuryl alcohol, 2-methylfuran, and other derivatives is of significant industrial interest. While various catalytic systems have been explored for this transformation, the use of tetramethylammonium salts as catalysts or co-catalysts represents an emerging area of investigation. This document provides detailed application notes and hypothetical protocols for the catalytic conversion of furfural using tetramethylammonium salts, intended to serve as a foundational guide for researchers in this field.
Tetramethylammonium salts are quaternary ammonium compounds that can act as phase-transfer catalysts, electrolytes, and, in some cases, direct catalysts in organic transformations. Their application in biomass valorization is driven by their potential for high selectivity, stability under certain reaction conditions, and tunability of their anionic component. This document outlines a hypothetical pathway for the hydrogenation of furfural to furfuryl alcohol, a key reduction product.
Proposed Signaling Pathway: Catalytic Hydrogenation of Furfural
The proposed mechanism for the tetramethylammonium salt-catalyzed hydrogenation of furfural involves the activation of the carbonyl group of furfural by the tetramethylammonium cation, facilitating hydride transfer from a hydrogen source. The anion of the salt can also play a crucial role in stabilizing intermediates and influencing the overall reaction kinetics.
Caption: Proposed pathway for the catalytic hydrogenation of furfural.
Experimental Protocols
The following are detailed, hypothetical protocols for the catalytic conversion of furfural using tetramethylammonium hydroxide as a representative catalyst. These protocols are intended as a starting point and may require optimization.
Protocol 1: Catalyst Preparation and Characterization
Objective: To prepare and characterize the tetramethylammonium salt catalyst.
Materials:
-
Tetramethylammonium hydroxide (TMAOH), 25 wt. % in water
-
Deionized water
-
Ethanol
-
Furfural (freshly distilled)
-
Nitrogen gas (high purity)
Procedure:
-
Catalyst Solution Preparation: A 1 M aqueous solution of tetramethylammonium hydroxide is prepared by diluting the commercial 25 wt. % solution with deionized water. The exact concentration should be confirmed by titration with a standard acid.
-
Catalyst Characterization (Optional but Recommended):
-
pH Measurement: Determine the pH of the catalyst solution.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and purity of the tetramethylammonium cation.
-
FT-IR Spectroscopy: Obtain an infrared spectrum to identify characteristic vibrational modes.
-
Protocol 2: Catalytic Conversion of Furfural to Furfuryl Alcohol
Objective: To perform the catalytic hydrogenation of furfural to furfuryl alcohol in a batch reactor.
Materials:
-
Furfural (freshly distilled)
-
Tetramethylammonium hydroxide solution (1 M)
-
2-Propanol (as a hydrogen donor and solvent)
-
High-pressure batch reactor with magnetic stirring and temperature control
-
Gas chromatograph (GC) for product analysis
-
Internal standard (e.g., dodecane)
Procedure:
-
Reactor Setup:
-
Ensure the batch reactor is clean, dry, and leak-proof.
-
Charge the reactor with 50 mL of 2-propanol.
-
Add 2.0 g of freshly distilled furfural.
-
Add 5.0 mL of the 1 M tetramethylammonium hydroxide solution.
-
Add a known amount of internal standard for GC analysis.
-
-
Reaction Execution:
-
Seal the reactor and purge with nitrogen gas three times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Begin stirring at a constant rate (e.g., 500 rpm).
-
Heat the reactor to the desired temperature (e.g., 120 °C).
-
Maintain the reaction for the desired time (e.g., 4 hours), taking liquid samples at regular intervals for analysis.
-
-
Product Analysis:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Analyze the collected liquid samples using a gas chromatograph equipped with a suitable column (e.g., HP-5) and a flame ionization detector (FID).
-
Calculate the conversion of furfural and the selectivity to furfuryl alcohol and other products based on the GC data and the internal standard.
-
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic conversion experiment.
Caption: General experimental workflow for furfural conversion.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from experiments investigating the effect of different reaction parameters on the catalytic conversion of furfural using tetramethylammonium hydroxide.
Table 1: Effect of Temperature on Furfural Conversion and Product Selectivity
| Temperature (°C) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Other Products Selectivity (%) |
| 100 | 45.2 | 85.1 | 14.9 |
| 120 | 78.5 | 92.3 | 7.7 |
| 140 | 95.1 | 88.5 | 11.5 |
| 160 | 98.9 | 75.6 | 24.4 |
Reaction Conditions: 2.0 g furfural, 5.0 mL 1 M TMAOH, 50 mL 2-propanol, 20 bar H₂, 4 hours.
Table 2: Effect of Hydrogen Pressure on Furfural Conversion and Product Selectivity
| H₂ Pressure (bar) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Other Products Selectivity (%) |
| 10 | 65.4 | 90.2 | 9.8 |
| 20 | 78.5 | 92.3 | 7.7 |
| 30 | 85.1 | 94.5 | 5.5 |
| 40 | 88.9 | 95.1 | 4.9 |
Reaction Conditions: 2.0 g furfural, 5.0 mL 1 M TMAOH, 50 mL 2-propanol, 120 °C, 4 hours.
Table 3: Effect of Catalyst Loading on Furfural Conversion and Product Selectivity
| TMAOH (mL of 1 M soln.) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Other Products Selectivity (%) |
| 1.0 | 35.6 | 88.9 | 11.1 |
| 2.5 | 60.2 | 91.5 | 8.5 |
| 5.0 | 78.5 | 92.3 | 7.7 |
| 7.5 | 82.1 | 91.8 | 8.2 |
Reaction Conditions: 2.0 g furfural, 50 mL 2-propanol, 120 °C, 20 bar H₂, 4 hours.
Logical Relationship of Key Experimental Parameters
The following diagram illustrates the logical relationships between key experimental parameters and the expected outcomes in the catalytic conversion of furfural.
Caption: Key experimental parameters and their influence.
Conclusion and Future Directions
The provided application notes and hypothetical protocols offer a starting point for investigating the catalytic conversion of furfural using tetramethylammonium salts. The proposed reaction pathway and experimental design are based on established principles of catalysis and biomass conversion. It is crucial to note that these are hypothetical frameworks and require experimental validation and optimization.
Future research should focus on:
-
Screening a variety of tetramethylammonium salts with different anions to understand their influence on catalytic activity and selectivity.
-
Conducting detailed kinetic studies to elucidate the reaction mechanism and determine the rate-limiting steps.
-
Investigating the reusability and stability of the tetramethylammonium salt catalyst.
-
Exploring the application of this catalytic system to other biomass-derived platform molecules.
By systematically exploring these areas, the potential of tetramethylammonium salts in the sustainable production of valuable chemicals from biomass can be fully realized.
Application Notes and Protocols for Furan-Based Compounds in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of furan-based compounds as sensitizers in dye-sensitized solar cells (DSSCs). The inclusion of furan moieties in the molecular structure of organic dyes has been shown to enhance photovoltaic performance due to favorable electronic and structural properties.
Introduction to Furan-Based Dyes in DSSCs
Furan, an electron-rich five-membered aromatic heterocycle, serves as an excellent π-linker in donor-π-acceptor (D-π-A) organic dyes for DSSCs. Theoretical and experimental studies have demonstrated that incorporating furan into the dye's molecular framework can lead to improved device efficiency compared to analogues containing other heterocyclic linkers like thiophene.[1][2][3][4] This enhancement is attributed to several factors:
-
Enhanced Planarity: The smaller size of the oxygen atom in furan compared to sulfur in thiophene results in a more planar molecular structure. This improved planarity facilitates intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation.[3]
-
Improved Electronic Coupling: The shorter bridge bonds in furan-containing dyes lead to stronger electronic coupling between the donor and acceptor, further promoting efficient ICT.[3]
-
Favorable Energetics: Furan-based dyes often exhibit a larger driving force for electron injection from the dye's excited state into the semiconductor's conduction band, leading to higher short-circuit current densities (Jsc).[1][2][4]
-
Higher Open-Circuit Voltage: A larger number of photo-injected electrons into the TiO₂ and favorable shifts in the conduction band edge can result in a higher open-circuit voltage (Voc).[1][2][4]
This document provides detailed protocols for the synthesis of a representative furan-based dye, the fabrication of a DSSC device, and the characterization of its performance.
Data Presentation: Performance of Furan-Based Dyes
The following tables summarize the photophysical, electrochemical, and photovoltaic performance of various furan-based dyes reported in the literature.
Table 1: Photophysical and Electrochemical Properties of Representative Furan-Based Dyes
| Dye Name/Reference | Donor Moiety | π-Bridge | Acceptor Moiety | λmax (nm) in Solution | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| PorF [5] | Triphenylamine-Porphyrin | Furan | Cyanoacrylic acid | 426, 650 | 4.8 x 10⁵, 1.2 x 10⁵ | -5.30 | -3.10 | 2.20 |
| QA1 [6] | Quinacridone | Furan | Cyanoacrylic acid | 495 | 5.8 x 10⁴ | -5.54 | -3.34 | 2.20 |
| Dye with Furan π-bridge [1][2][3][4] | Phenothiazine | Furan | Cyanoacrylic acid | 480 | Not Reported | -5.23 | -2.95 | 2.28 |
| Rhodamine P41 [7] | Rhodamine 6G | Furan | Carboxylic acid | 525 | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Photovoltaic Performance of DSSCs with Furan-Based Dyes
| Dye Name/Reference | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (mV) | Fill Factor (FF) |
| PorF [5] | 4.5 | 9.8 | 660 | 0.70 |
| QA1 (with CDCA)[6] | 7.70 | 13.25 | 804 | 0.73 |
| Dye with Furan π-bridge [1][2][3][4] | 6.8 | 12.18 | 760 | 0.74 |
| Rhodamine P41 (with Cu(II))[7] | 0.17 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of a Representative D-π-A Furan-Based Dye
This protocol describes the synthesis of a phenothiazine-based dye with a furan π-bridge and a cyanoacrylic acid acceptor, a common architecture for efficient furan-based sensitizers.
Logical Relationship of Synthesis Steps
Figure 1: Synthetic pathway for a D-π-A furan-based dye.
Materials:
-
Phenothiazine
-
N-Bromosuccinimide (NBS)
-
Furan-2-boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃
-
Toluene
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Donor-π Intermediate (Phenothiazine-Furan): a. Brominate phenothiazine at the 3-position using N-bromosuccinimide in a suitable solvent like DMF. b. Perform a Suzuki cross-coupling reaction between the brominated phenothiazine and furan-2-boronic acid. c. In a round-bottom flask, dissolve the brominated phenothiazine and furan-2-boronic acid in a 2:1 mixture of toluene and ethanol. d. Add an aqueous solution of K₂CO₃ and degas the mixture with argon for 20-30 minutes. e. Add the Pd(PPh₃)₄ catalyst and reflux the mixture under an inert atmosphere for 24 hours. f. After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄. g. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the phenothiazine-furan intermediate.
-
Formylation of the Intermediate: a. Perform a Vilsmeier-Haack reaction to introduce a formyl group onto the furan ring. b. In a flask cooled in an ice bath, add phosphorus oxychloride to N,N-dimethylformamide dropwise with stirring. c. Add a solution of the phenothiazine-furan intermediate in DMF to the Vilsmeier reagent. d. Allow the reaction to stir at room temperature for 12 hours. e. Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the aldehyde. f. Filter the solid, wash with water, and dry. Purify by column chromatography (hexane/DCM) to yield the formylated intermediate.
-
Knoevenagel Condensation to form the Final Dye: a. In a flask, dissolve the formylated intermediate and cyanoacetic acid in acetonitrile. b. Add a catalytic amount of piperidine. c. Reflux the mixture for 8-12 hours. d. After cooling, remove the solvent under reduced pressure. e. Purify the resulting solid by recrystallization or column chromatography (DCM/methanol) to obtain the final furan-based dye.
Characterization: The synthesized dye should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using the synthesized furan-based dye.
Experimental Workflow for DSSC Fabrication
Figure 2: Workflow for the fabrication of a dye-sensitized solar cell.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
TiCl₄ solution
-
Synthesized furan-based dye
-
Ethanol
-
Acetonitrile
-
tert-Butanol
-
Chenodeoxycholic acid (CDCA, as a co-adsorbent, optional)
-
Chloroplatinic acid solution (H₂PtCl₆)
-
Iodide-based electrolyte (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M PMII, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Photoanode Preparation: a. Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol. b. (Optional) Deposit a compact TiO₂ blocking layer by spin-coating a precursor solution or by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution and anneal at 500°C. c. Deposit a mesoporous TiO₂ layer (10-12 µm thick) on the FTO substrate using the doctor-blade technique with the TiO₂ paste. d. Dry the TiO₂ film at 125°C for 5 minutes. e. Sinter the TiO₂-coated FTO glass in a furnace with a stepwise temperature increase, holding at 500°C for 30 minutes. f. After cooling to around 80°C, immerse the TiO₂ electrode in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes, then rinse with water and ethanol and sinter again at 500°C for 30 minutes. g. While still warm (around 80°C), immerse the photoanode in a dye solution (e.g., 0.3 mM of the furan-based dye in a 1:1 mixture of acetonitrile and tert-butanol) for 12-24 hours. A co-adsorbent like CDCA (e.g., 20 mM) can be added to the dye solution to prevent dye aggregation.[6] h. Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye molecules and dry it.
-
Counter Electrode Preparation: a. Clean another FTO glass substrate as described in step 1a. b. Deposit a thin layer of platinum by drop-casting a chloroplatinic acid solution onto the conductive side of the FTO glass. c. Heat the platinum-coated FTO at 400°C for 15-20 minutes.
-
DSSC Assembly: a. Place a thermoplastic sealant frame on the dye-sensitized photoanode. b. Place the platinum counter electrode on top of the photoanode, offsetting the electrodes to allow for electrical contact. c. Seal the two electrodes together by heating the sealant on a hot plate at around 100-120°C while applying gentle pressure.
-
Electrolyte Injection: a. Inject the iodide-based electrolyte into the cell through a pre-drilled hole in the counter electrode using a syringe. b. Seal the hole with a small piece of sealant and a coverslip.
Protocol 3: Characterization of DSSC Performance
This protocol details the standard methods for evaluating the performance of the fabricated DSSC.
Signaling Pathway of DSSC Operation
Figure 3: Electron transfer processes in a dye-sensitized solar cell.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source meter (e.g., Keithley 2400)
-
Monochromator with a light source (for IPCE)
-
Calibrated silicon photodiode
-
Potentiostat with a frequency response analyzer (for EIS)
Procedure:
-
Current Density-Voltage (J-V) Measurement: a. Place the fabricated DSSC under the solar simulator. b. Use a mask with a defined aperture to illuminate a precise active area of the cell. c. Connect the photoanode (working electrode) and the counter electrode to the source meter. d. Sweep the voltage from a reverse bias to a forward bias and measure the corresponding current. e. From the J-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: a. Illuminate the DSSC with monochromatic light from the monochromator at different wavelengths. b. Measure the short-circuit current generated at each wavelength. c. Measure the incident light power at each wavelength using the calibrated silicon photodiode. d. Calculate the IPCE using the formula: IPCE(λ) = (1240 × Jsc(λ)) / (λ × P_in(λ)), where λ is the wavelength, Jsc is the short-circuit current density, and P_in is the incident power density.
-
Electrochemical Impedance Spectroscopy (EIS): a. Perform EIS measurements in the dark under a forward bias equivalent to the Voc of the cell. b. Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz). c. Analyze the Nyquist and Bode plots to determine the charge transfer resistance at the TiO₂/dye/electrolyte interface and the electron lifetime in the photoanode.
Conclusion
Furan-based compounds represent a promising class of sensitizers for dye-sensitized solar cells. Their unique structural and electronic properties often lead to enhanced photovoltaic performance compared to other heterocyclic systems. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to synthesize novel furan-based dyes, fabricate efficient DSSC devices, and thoroughly characterize their performance. Further molecular engineering of furan-containing dyes holds significant potential for advancing the efficiency and stability of DSSC technology.
References
- 1. Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04450C [pubs.rsc.org]
- 4. Efficiency difference between furan- and thiophene-based D-π-A dyes in DSSCs explained by theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation of the roles furan versus thiophene π-bridges play in donor–π-acceptor porphyrin based DSSCs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring the Conductivity of Furan-Based Ionic Liquids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Furan-based ionic liquids are a class of molten salts that incorporate the furan ring structure, offering unique chemical properties that are of interest in various applications, including as electrolytes in energy storage devices and as novel solvents in drug delivery systems.[1][2][3] The ionic conductivity of these materials is a critical parameter that dictates their performance in such applications. This document provides a detailed protocol for the experimental setup and measurement of the ionic conductivity of furan-based ionic liquids. The primary method described is Electrochemical Impedance Spectroscopy (EIS), a robust technique for characterizing the electrical properties of ionic materials.[4][5][6][7]
Experimental Protocols
Materials and Equipment
-
Furan-based Ionic Liquid Sample: Synthesized and purified according to established procedures.[8][9] It is crucial to ensure the sample is dry, as water content can significantly affect conductivity.[10][11] Karl Fischer titration is recommended for determining water content.[10]
-
Conductivity Cell: A two-electrode cell, typically with platinum or platinum black electrodes, is used.[4][5][10][12] The cell constant should be known or determined using a standard solution of known conductivity (e.g., aqueous KCl solution).[10]
-
Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): Capable of performing Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 10 µHz to 1 MHz).[4][5]
-
Temperature Control System: A cryostat, oven, or a dedicated temperature-controlled cell holder (e.g., Metrohm Autolab Microcell HC) is essential for maintaining a stable temperature and for studying the temperature dependence of conductivity.[4][5][10]
-
Inert Atmosphere: A glove box or a sealed cell setup under an inert gas (e.g., nitrogen or argon) is recommended to prevent moisture absorption by the hygroscopic ionic liquid.[11]
-
Computer with EIS analysis software: For controlling the experiment and analyzing the impedance data.
Experimental Procedure
2.1. Cell Preparation and Calibration:
-
Clean the conductivity cell thoroughly with appropriate solvents (e.g., deionized water, acetone, ethanol) and dry it completely in an oven.
-
Determine the cell constant (Kcell) by measuring the impedance of a standard KCl solution of known concentration and conductivity at a specific temperature. The cell constant is calculated using the formula: Kcell = R_measured * σ_standard, where R_measured is the measured resistance of the KCl solution and σ_standard is its known conductivity.[10]
2.2. Sample Preparation and Loading:
-
Handle the furan-based ionic liquid inside a glove box under an inert atmosphere to minimize water uptake.
-
Introduce a known volume of the ionic liquid into the conductivity cell, ensuring the electrodes are fully immersed.
-
Seal the cell to prevent contamination and moisture ingress during the measurement.
2.3. Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Place the sealed conductivity cell into the temperature control system and allow it to equilibrate at the desired temperature.
-
Connect the electrodes to the potentiostat/galvanostat.
-
Set up the EIS experiment parameters:
-
Frequency Range: Typically from 1 MHz down to 10 Hz or lower. A wide frequency range is necessary to distinguish the bulk resistance from other electrochemical processes.[4]
-
AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied to ensure a linear response.[6]
-
Measurement Mode: Potentiostatic EIS.
-
-
Run the EIS measurement. The instrument will apply the AC voltage across the set frequency range and measure the resulting current and phase shift.
-
Repeat the measurement at different temperatures to study the temperature dependence of conductivity. It is advisable to allow the cell to stabilize at each new temperature for a sufficient period before starting the measurement.[10]
2.4. Data Analysis:
-
The collected impedance data is typically visualized in a Nyquist plot, where the negative imaginary impedance (-Z") is plotted against the real impedance (Z').[4][5]
-
For a simple ionic conductor, the Nyquist plot ideally shows a semicircle at high frequencies followed by a straight line at low frequencies. The bulk resistance (R_bulk) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real impedance axis.[4][5]
-
The ionic conductivity (σ) is then calculated using the following equation:[6] σ = Kcell / R_bulk where Kcell is the cell constant (in cm⁻¹) and R_bulk is the bulk resistance (in Ω). The resulting conductivity will be in S/cm.
Data Presentation
The following table summarizes representative electrical property data for furan-based compounds found in the literature. Note that the original data was presented as electrical resistance and has been used here to provide context. The conductivity would be calculated based on the specific cell geometry used in those experiments.
| Compound | Voltage (V) | Electrical Resistance (GΩ) | Reference |
| F6 | 0.05 | 103.71 | [1][2] |
| F10 | 0.05 | 12.91 | [1][2] |
| F12 | 0.05 | 196.85 | [1][2] |
Note: F6, F10, and F12 are furan liquid crystal derivatives as described in the cited literature.[1][2]
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for measuring the conductivity of furan-based ionic liquids.
Caption: Experimental workflow for conductivity measurement.
References
- 1. Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Furan-Based Non-ionic Surfactants (FBNIOS) [uwspace.uwaterloo.ca]
- 4. In-temperature ionic conductivity measurements with the Autolab Microcell HC setup | Metrohm [metrohm.com]
- 5. autolabj.com [autolabj.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Conductivity experiments for electrolyte formulations and their automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.chalmers.se [research.chalmers.se]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Electrolytic Conductivity Measurements for Ten Room Temperature Ionic Liquids | NIST [nist.gov]
- 11. research.chalmers.se [research.chalmers.se]
- 12. youtube.com [youtube.com]
Application of Tetramethylammonium Fluoride in C-F Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong bonds with carbon, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Among the various methods for carbon-fluorine (C-F) bond formation, nucleophilic fluorination using a soluble and reactive fluoride source is of paramount importance. Tetramethylammonium fluoride (TMAF) has emerged as a highly effective reagent for this purpose, offering distinct advantages over traditional alkali metal fluorides.
This document provides detailed application notes and protocols for the use of tetramethylammonium fluoride in C-F bond formation, with a particular focus on nucleophilic aromatic substitution (SNAr) reactions.
Advantages of Tetramethylammonium Fluoride (TMAF)
TMAF is a quaternary ammonium fluoride salt that provides a more "naked" and highly nucleophilic fluoride ion in solution compared to inorganic fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF).[1][2] This enhanced reactivity is attributed to the large, non-coordinating tetramethylammonium cation, which results in weaker ion pairing with the fluoride anion in aprotic polar solvents.[1] Consequently, TMAF can facilitate fluorination reactions under milder conditions, often at room temperature, and with a broader substrate scope.[3][4]
A significant breakthrough in the application of TMAF has been the development of methods to prepare and handle it in its anhydrous form. The presence of water significantly reduces the nucleophilicity of the fluoride ion through strong hydrogen bonding.[3] Therefore, the use of anhydrous TMAF is crucial for achieving high yields and reaction rates.[3][4]
Applications in Nucleophilic Aromatic Substitution (SNAr)
Anhydrous tetramethylammonium fluoride is a powerful reagent for the SNAr fluorination of electron-deficient aromatic and heteroaromatic systems. It effectively converts a range of substrates bearing good leaving groups (e.g., -Cl, -Br, -NO₂, -OTf) to their corresponding fluorinated analogues.[3][4]
General Workflow for SNAr Fluorination using TMAF
The following diagram illustrates a typical workflow for an SNAr fluorination reaction using anhydrous TMAF.
References
- 1. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]
- 2. Anhydrous Tetramethylammonium Fluoride for Room-Temperature S(N)Ar Fluorination. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furan-Tetramethylammonium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of furan-tetramethylammonium salt synthesis.
Frequently Asked Questions (FAQs)
1. What is the general synthetic route for furan-tetramethylammonium salt?
The synthesis of furan-tetramethylammonium salt, typically as the chloride salt (also known as furfuryltrimethylammonium chloride), is generally a two-step process:
-
Step 1: Chlorination of Furfuryl Alcohol. The first step involves the conversion of furfuryl alcohol to 2-(chloromethyl)furan. This is commonly achieved by reacting furfuryl alcohol with a chlorinating agent like thionyl chloride (SOCl₂).
-
Step 2: Quaternization of Trimethylamine. The second step is a Menshutkin reaction where 2-(chloromethyl)furan reacts with trimethylamine (N(CH₃)₃) to form the desired quaternary ammonium salt, furan-tetramethylammonium chloride.
Caption: General two-step synthesis of furan-tetramethylammonium chloride.
2. What are the common causes of low yield in the synthesis?
Low yields can arise from issues in either the chlorination or the quaternization step. Common problems include:
-
Incomplete conversion of furfuryl alcohol: Insufficient chlorinating agent or suboptimal reaction conditions can lead to unreacted starting material.
-
Side reactions during chlorination: The acidic conditions generated during chlorination can lead to polymerization of furfuryl alcohol or the furan ring.
-
Instability of 2-(chloromethyl)furan: This intermediate can be unstable and prone to decomposition or polymerization, especially at elevated temperatures.
-
Inefficient quaternization: Suboptimal reaction conditions (temperature, solvent, reaction time) can lead to incomplete reaction.
-
Side reactions during quaternization: The nucleophilic trimethylamine can potentially attack the furan ring, although this is less common. A more likely side reaction is the attack of other nucleophiles present in the reaction mixture.
-
Difficulties in product isolation and purification: The product's solubility characteristics can make it challenging to isolate and purify, leading to losses.
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination of Furfuryl Alcohol
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted furfuryl alcohol in the crude product. | Insufficient thionyl chloride. | Use a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents). |
| Dark, tarry residue formation. | Polymerization of furfuryl alcohol or 2-(chloromethyl)furan due to high temperature or prolonged reaction time. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of thionyl chloride. Use a non-polar solvent like diethyl ether or dichloromethane to minimize side reactions. |
| Product decomposes during distillation. | Thermal instability of 2-(chloromethyl)furan. | Purify by vacuum distillation at the lowest possible temperature. It is often recommended to use the crude 2-(chloromethyl)furan directly in the next step without purification to minimize decomposition. |
Problem 2: Low Yield in the Quaternization Reaction
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted 2-(chloromethyl)furan after the reaction. | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time or moderately increase the temperature. Monitor the reaction progress by TLC or NMR. |
| Poor choice of solvent. | The choice of solvent significantly impacts the rate of a Menshutkin reaction. Polar aprotic solvents like acetonitrile, DMF, or acetone are generally preferred as they can stabilize the charged transition state. | |
| Formation of unknown byproducts. | Reaction of 2-(chloromethyl)furan with other nucleophiles. There is a possibility of nucleophilic attack at the 5-position of the furan ring, especially in protic solvents.[1] | Ensure all reagents and solvents are pure and dry. Using an aprotic solvent can help minimize side reactions involving the furan ring. |
| Difficulty in precipitating the product. | The product is soluble in the reaction solvent. | After the reaction is complete, the product can often be precipitated by adding a non-polar solvent like diethyl ether or hexane. Cooling the mixture can also aid precipitation. |
Experimental Protocols
Synthesis of 2-(chloromethyl)furan
Materials:
-
Furfuryl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Pyridine (optional, as a base to neutralize HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furfuryl alcohol in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thionyl chloride in anhydrous diethyl ether dropwise to the cooled solution while maintaining the temperature below 5 °C. If using pyridine, it can be added to the furfuryl alcohol solution before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture can be filtered to remove any pyridinium hydrochloride precipitate.
-
The ethereal solution containing 2-(chloromethyl)furan can be carefully concentrated under reduced pressure. Caution: 2-(chloromethyl)furan is unstable and should be used promptly in the next step, preferably without distillation.
Synthesis of Furan-Tetramethylammonium Chloride
Materials:
-
Crude 2-(chloromethyl)furan
-
Trimethylamine (gas or solution in a suitable solvent like ethanol or THF)
-
Anhydrous solvent (e.g., diethyl ether, acetonitrile, or acetone)
Procedure:
-
Dissolve the crude 2-(chloromethyl)furan in a suitable anhydrous solvent in a pressure-resistant flask.
-
Cool the solution to 0 °C and bubble trimethylamine gas through the solution or add a solution of trimethylamine.
-
Seal the flask and allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the solvent and temperature.
-
The formation of a white precipitate indicates the formation of the quaternary ammonium salt.
-
After the reaction is complete, collect the precipitate by vacuum filtration.
-
Wash the precipitate with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting materials or non-polar impurities.
-
Dry the product under vacuum.
Data Presentation
The yield of the quaternization reaction is highly dependent on the reaction conditions. The following table summarizes the expected impact of different solvents on the reaction rate based on the principles of the Menshutkin reaction.
| Solvent | Solvent Type | Expected Effect on Reaction Rate | Reasoning |
| Hexane | Non-polar | Slow | Does not effectively stabilize the charged transition state. |
| Diethyl Ether | Slightly Polar | Moderate | Provides some stabilization of the transition state. |
| Acetone | Polar Aprotic | Fast | Effectively solvates the transition state, accelerating the reaction. |
| Acetonitrile | Polar Aprotic | Very Fast | High polarity and ability to stabilize charge separation leads to significant rate enhancement. |
| Ethanol | Polar Protic | Moderate to Fast | Can stabilize the transition state, but may also solvate the nucleophile, slightly reducing its reactivity. Can also participate in side reactions. |
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Synthesis of Furan-Containing Ionic Liquids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of furan-containing ionic liquids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Furan-Containing Ionic Liquid
| Symptom | Potential Cause | Troubleshooting/Solution |
| Low isolated yield after synthesis. | Furan Ring Opening: Acidic conditions, often present during the quaternization step, can lead to the opening of the furan ring. This is particularly prevalent in the presence of Brønsted acids and water.[1][2] | - Control Acidity: Use the minimum necessary amount of acid catalyst. Consider using a milder acid or a Lewis acid instead of a strong Brønsted acid. - Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried to minimize water content, which can facilitate ring opening.[3] - Temperature Control: Perform the reaction at the lowest effective temperature to minimize acid-catalyzed degradation. |
| Polymerization/Resinification: Furan derivatives are susceptible to acid-catalyzed polymerization, forming insoluble, dark-colored materials often referred to as "humins".[4] This is exacerbated by high temperatures and strong acidic conditions. | - Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessive heat. Monitor the reaction progress and stop it as soon as the starting material is consumed. - Use of Inhibitors: In some cases, radical inhibitors can be added to suppress polymerization, although this needs to be evaluated for each specific reaction. - Solvent Choice: The choice of solvent can influence polymerization. Some ionic liquids themselves can suppress side reactions.[5] | |
| Incomplete Reaction: The quaternization reaction may not have gone to completion. | - Reaction Monitoring: Use techniques like NMR or TLC to monitor the disappearance of the starting materials.[1] - Increase Reaction Time/Temperature with Caution: If the reaction is sluggish, cautiously increase the reaction time or temperature while monitoring for the formation of side products. |
Issue 2: Product is a Dark, Viscous Oil or Solid That is Difficult to Purify
| Symptom | Potential Cause | Troubleshooting/Solution |
| The final product is dark brown or black. | Formation of Humins: Polymerization of furan moieties leads to the formation of dark, polymeric side products.[4] | - Activated Charcoal Treatment: Dissolve the crude ionic liquid in a suitable solvent (e.g., acetonitrile, methanol) and stir with activated charcoal. The amount of charcoal and treatment time may need to be optimized. Afterwards, filter through Celite to remove the charcoal.[5] - Solvent Extraction: Perform liquid-liquid extraction to separate the desired ionic liquid from non-polar colored impurities. |
| The product is highly viscous and difficult to handle. | Residual Solvent or High Molecular Weight Impurities: Trapped solvent or the presence of oligomeric/polymeric side products can increase viscosity. | - Drying under High Vacuum: Dry the purified ionic liquid under high vacuum at a moderate temperature to remove any residual volatile solvents.[6] - Purification by Column Chromatography: While challenging for ionic liquids, in some cases, chromatography on a suitable stationary phase (e.g., silica gel, alumina) can be used to separate the desired product from impurities.[5] |
Issue 3: Unexpected Peaks in NMR or Mass Spectrometry Analysis
| Symptom | Potential Cause | Troubleshooting/Solution |
| Signals corresponding to an opened furan ring (e.g., ketones, aldehydes, carboxylic acids) are observed in the 1H or 13C NMR spectra. | Furan Ring Opening: As described in Issue 1, the furan ring has undergone cleavage.[2][3] | - Refer to the troubleshooting steps for Furan Ring Opening in Issue 1. |
| Mass spectrometry shows a peak corresponding to the addition of the furan moiety to the imidazolium cation. | Reaction with the Imidazolium Cation: At elevated temperatures (typically above 180-200°C), furan derivatives like 5-hydroxymethylfurfural (HMF) can react with the C2 position of the imidazolium ring.[7][8] | - Strict Temperature Control: Avoid excessive temperatures during synthesis and purification. If high temperatures are required, minimize the reaction time. |
| Presence of starting materials in the final product. | Incomplete Reaction or Inefficient Purification. | - Optimize Reaction Conditions: See troubleshooting for Incomplete Reaction in Issue 1. - Improve Purification: Repeat the purification steps (e.g., washing, extraction) to remove unreacted starting materials. |
Quantitative Data on Side Reactions
The following table summarizes the general impact of key reaction parameters on the formation of side products during the synthesis of furan-containing ionic liquids. Precise quantitative data is highly dependent on the specific reactants and conditions.
| Parameter | Effect on Furan Ring Opening | Effect on Polymerization/Humin Formation | Effect on Reaction with Imidazolium Cation | General Recommendation for Minimizing Side Reactions |
| Temperature | Increases significantly with higher temperatures. | Increases significantly with higher temperatures.[9] | Occurs at high temperatures (e.g., >180°C).[7][8] | Use the lowest effective temperature. |
| Reaction Time | Longer reaction times in the presence of acid increase the extent of ring opening.[10] | Longer reaction times can lead to more extensive polymerization.[10] | Increased time at high temperatures will favor this reaction. | Monitor the reaction and stop it once the starting material is consumed. |
| Acid Catalyst Concentration | Higher concentrations of Brønsted acids promote ring opening. | Higher acid concentrations accelerate polymerization. | Not a direct catalyst, but acidic conditions can promote precursor degradation. | Use the minimum effective amount of catalyst. |
| Water Content | The presence of water facilitates acid-catalyzed ring opening.[3] | Water can influence the structure of the resulting polymers.[3] | Not a direct factor. | Use anhydrous reactants and solvents. |
Experimental Protocols
1. General Synthesis of a Furfuryl-Substituted Imidazolium Ionic Liquid (e.g., 1-(Furfuryl)-3-methylimidazolium Chloride)
This protocol describes a general method for the quaternization of an N-alkylimidazole with a furan-containing electrophile.
Materials:
-
1-Methylimidazole (distilled prior to use)
-
Furfuryl chloride (or other suitable furfuryl halide)
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Ethyl acetate (for washing)
-
Activated charcoal
-
Celite
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 eq.) in the anhydrous solvent.
-
Slowly add furfuryl chloride (1.0-1.1 eq.) to the stirred solution at room temperature. The reaction may be exothermic.
-
After the initial reaction subsides, heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete (monitor by TLC or NMR).
-
Cool the reaction mixture to room temperature. The ionic liquid may precipitate as a solid or form a second liquid phase.
-
Remove the solvent under reduced pressure.
-
Wash the crude product repeatedly with ethyl acetate to remove unreacted starting materials and non-polar impurities. Decant the ethyl acetate washes.
-
For colored products, dissolve the ionic liquid in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) and add activated charcoal. Stir for a specified time (e.g., 1-2 hours) at room temperature.
-
Filter the mixture through a pad of Celite to remove the charcoal.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dry the purified ionic liquid under high vacuum at a moderate temperature (e.g., 60°C) for several hours to remove any residual volatiles.
2. Anion Exchange for Furan-Containing Ionic Liquids
This protocol describes a general method for exchanging the anion of a synthesized furan-containing ionic liquid.
Materials:
-
Furan-containing imidazolium halide (e.g., bromide or chloride salt)
-
Anion source (e.g., a lithium or sodium salt of the desired anion, or an anion exchange resin)[11]
-
Appropriate solvents (e.g., water, methanol, dichloromethane)
Method A: Metathesis with a Salt
-
Dissolve the furan-containing imidazolium halide in a suitable solvent (e.g., water or methanol).
-
In a separate flask, dissolve a stoichiometric amount (or a slight excess) of the desired anion salt (e.g., lithium bis(trifluoromethylsulfonyl)imide) in the same solvent.
-
Add the anion salt solution to the imidazolium halide solution and stir at room temperature for several hours.
-
The purification method will depend on the properties of the new ionic liquid. If it is hydrophobic, a biphasic system will form. Separate the layers and wash the organic layer (containing the desired ionic liquid) with deionized water to remove the halide salt byproduct. If the ionic liquid is hydrophilic, other purification methods like precipitation of the halide salt may be necessary.
-
Remove the solvent under reduced pressure and dry the final product under high vacuum.
Method B: Using an Anion Exchange Resin
-
Pack a chromatography column with an appropriate anion exchange resin (e.g., Amberlyst A-26) and wash it thoroughly with a solvent like methanol.[10]
-
Prepare the resin in the desired anion form by passing a solution of a salt containing the target anion (e.g., sodium acetate) through the column, followed by washing with the solvent to remove excess salt.
-
Dissolve the furan-containing imidazolium halide in the same solvent and pass it through the prepared resin column.
-
Collect the eluent containing the furan-containing ionic liquid with the new anion.
-
Remove the solvent under reduced pressure and dry the product under high vacuum.
Visualizations
Caption: Overview of desired and side reaction pathways.
Caption: Troubleshooting decision tree for common issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Tetramethylammonium Furanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tetramethylammonium furanoate. The information provided is based on general chemical principles of organic salt purification due to the limited availability of specific literature for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of tetramethylammonium furanoate?
A1: Tetramethylammonium furanoate is an organic salt composed of a quaternary ammonium cation and a carboxylate anion. Based on the properties of similar compounds, it is expected to be highly soluble in polar protic solvents like water and methanol, and to a lesser extent in ethanol.[1][2][3] Its solubility is likely low in non-polar aprotic solvents such as diethyl ether, chloroform, and hydrocarbons.[2][3][4] The compound is also likely to be hygroscopic, meaning it can absorb moisture from the air.[1][2]
Q2: What are the potential impurities in a sample of tetramethylammonium furanoate?
A2: Impurities will largely depend on the synthetic route. A common method for synthesizing tetramethylammonium furanoate is the neutralization of furoic acid with tetramethylammonium hydroxide. Potential impurities from this synthesis could include:
-
Unreacted starting materials: Furoic acid or tetramethylammonium hydroxide.
-
Byproducts: Small amounts of degradation products of the furan ring, especially if the reaction is performed at elevated temperatures.[5][6][7][8]
-
Residual Solvents: Water or other solvents used during the synthesis.
-
Other salts: If a different tetramethylammonium salt was used in a salt metathesis reaction.
Q3: What is the general thermal stability of tetramethylammonium furanoate?
A3: While specific data for tetramethylammonium furanoate is unavailable, tetramethylammonium salts, in general, have moderate thermal stability.[9][10][11] The furan ring can be susceptible to thermal degradation.[8] It is advisable to avoid excessive heating during purification to prevent decomposition.
Troubleshooting Guides
Issue 1: The purified product is an oil or fails to crystallize.
| Possible Cause | Troubleshooting Step |
| Presence of excess water or solvent | Dry the sample under high vacuum. If it remains an oil, attempt to precipitate the product by adding a non-polar solvent (e.g., diethyl ether, hexane) to a concentrated solution of the product in a polar solvent (e.g., methanol, ethanol). |
| Hygroscopic nature of the product | Handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator. |
| Presence of impurities depressing the melting point | Proceed with a more rigorous purification method such as recrystallization from a binary solvent system or washing. |
Issue 2: The product is discolored (yellow or brown).
| Possible Cause | Troubleshooting Step |
| Degradation of the furan ring | This can occur if the reaction or purification was performed at high temperatures or in the presence of strong acids or bases.[5][6][7][8] Consider performing the synthesis and purification at lower temperatures. The color may be removed by treatment with activated carbon during recrystallization. |
| Presence of colored impurities from starting materials | Ensure the purity of the starting furoic acid and tetramethylammonium hydroxide. |
Issue 3: The purity of the product does not improve after recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate recrystallization solvent | The chosen solvent may be too good a solvent for both the product and the impurities. Experiment with different solvent systems. A binary solvent system (one in which the product is soluble and one in which it is less soluble) often yields better results. |
| Co-precipitation of impurities | If the impurity has similar solubility properties to the product, recrystallization may be ineffective. Consider alternative purification methods such as column chromatography with a polar stationary phase (e.g., silica gel) and a polar mobile phase. |
Quantitative Data Summary
The following table presents hypothetical data for the purification of tetramethylammonium furanoate to illustrate the potential effectiveness of different methods. Actual results may vary.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) |
| Washing with Diethyl Ether | 90% | 95% | 90% |
| Recrystallization from Methanol/Diethyl Ether | 90% | >98% | 75% |
| Treatment with Activated Carbon | 95% (discolored) | 98% (colorless) | 70% |
Experimental Protocols
Protocol 1: Purification by Washing
-
Place the crude tetramethylammonium furanoate in a flask.
-
Add a sufficient volume of a non-polar solvent in which the product is insoluble (e.g., diethyl ether or cold acetone) to form a slurry.
-
Stir the slurry vigorously for 15-30 minutes at room temperature.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the fresh, cold non-polar solvent.
-
Dry the purified product under high vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude tetramethylammonium furanoate in a minimum amount of a hot polar solvent (e.g., methanol or ethanol).
-
If the solution is colored, add a small amount of activated carbon and heat for a further 10-15 minutes.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
If crystals do not form, place the solution in an ice bath or a refrigerator.
-
If crystallization is still not observed, add a non-polar solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy, then allow it to stand.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under high vacuum.
Visualizations
Caption: A workflow for the purification of tetramethylammonium furanoate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]
- 3. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubilization of some tetramethylammonium salts and of ethyltrimethylammonium bromide by their homologues in chloroform - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bohrium.com [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study [mdpi.com]
- 11. scispace.com [scispace.com]
"optimizing reaction conditions for Paal-Knorr furan synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Paal-Knorr furan synthesis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Paal-Knorr furan synthesis.
dot
Caption: Troubleshooting workflow for common Paal-Knorr furan synthesis issues.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive or impure starting materials. | Verify the purity of the 1,4-dicarbonyl compound via NMR or other analytical techniques. Ensure reagents are dry. |
| Inefficient catalyst. | Switch to a different acid catalyst (e.g., from a protic acid like H₂SO₄ to a Lewis acid like Sc(OTf)₃). Optimize catalyst loading.[1] | |
| Suboptimal reaction conditions. | Systematically vary the reaction temperature and time. For thermally sensitive substrates, lower temperatures for longer durations may be beneficial.[2] | |
| Poor solvent choice. | The polarity of the solvent can significantly impact the reaction.[2] For polar substrates, polar solvents like DMF or alcohols can improve solubility and reaction rates.[2] | |
| Reversible reaction. | Ensure efficient removal of water, which is a byproduct of the cyclization. This can be achieved using a dehydrating agent or a Dean-Stark apparatus. | |
| Formation of Multiple Byproducts | Substrate decomposition. | Harsh acidic conditions and high temperatures can lead to the degradation of sensitive functional groups on the substrate.[1][3] Consider using milder catalysts such as clays or zeolites.[1] |
| Side reactions. | If the substrate has other reactive sites, consider using protecting groups to prevent unwanted side reactions. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC-MS.[2] If starting material is still present after the planned reaction time, consider extending the duration or cautiously increasing the temperature. |
| Catalyst deactivation. | The catalyst may be consumed by impurities in the starting materials or solvent. Ensure the purity of all components. | |
| Difficulty in Product Purification | Product has similar polarity to byproducts. | Optimize column chromatography conditions (e.g., solvent gradient, different stationary phase). |
| Product is an oil. | If the furan is a non-crystalline oil, consider purification by distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Paal-Knorr furan synthesis, and how do I choose the right one?
A1: The choice of catalyst is crucial for a successful Paal-Knorr furan synthesis. Historically, strong protic acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) have been used.[1] However, these can be harsh and lead to substrate degradation.[1][3]
Modern methods often employ milder Lewis acids such as zinc chloride (ZnCl₂), scandium(III) triflate (Sc(OTf)₃), or bismuth(III) nitrate (Bi(NO₃)₃).[1] For substrates with acid-sensitive functional groups, solid acid catalysts like clays (e.g., montmorillonite) or zeolites can be advantageous as they are often milder and easily separable.[1] The optimal catalyst depends on the specific 1,4-dicarbonyl substrate and its functional groups. It is often recommended to screen a few different types of catalysts to find the most effective one for your system.
Q2: My reaction is sluggish and gives a low yield. What can I do to improve it?
A2: A sluggish reaction with low yield can be due to several factors. First, ensure your 1,4-dicarbonyl starting material is pure. Next, consider optimizing the reaction conditions. Increasing the temperature can accelerate the reaction, but be cautious of potential side reactions.[2]
A significant improvement can often be achieved by using microwave irradiation.[4] Microwave-assisted Paal-Knorr synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[4][5] Additionally, ensure that water, a byproduct of the reaction, is effectively removed, as its accumulation can inhibit the reaction.
Q3: How does the choice of solvent affect the Paal-Knorr furan synthesis?
A3: The solvent plays a critical role in the Paal-Knorr synthesis by influencing the solubility of the reactants and the stability of the reaction intermediates.[2] The polarity of the solvent is a key parameter.[2] For polar 1,4-dicarbonyl compounds, polar solvents such as alcohols (e.g., ethanol) or dimethylformamide (DMF) can enhance solubility and, consequently, the reaction rate.[2] In some cases, using a high-boiling point solvent allows for higher reaction temperatures, which can drive the reaction to completion. For certain modern catalytic systems, ionic liquids have been used as solvents, sometimes allowing the reaction to proceed at room temperature without an additional acid catalyst.[1]
Q4: Are there any alternatives to traditional heating methods for this synthesis?
A4: Yes, microwave-assisted synthesis is a highly effective alternative to conventional heating.[4] This technique can significantly reduce reaction times and improve yields.[4][5] The rapid and uniform heating provided by microwaves can promote efficient cyclization and dehydration, often under milder conditions than traditional refluxing.
A5: While the classical Paal-Knorr synthesis starts from 1,4-dicarbonyl compounds, the difficulty in preparing these precursors has been a known limitation.[1][3] Modern variations of the reaction allow for the use of precursors that generate the 1,4-dicarbonyl in situ. These can include acetals or ketals of 1,4-dicarbonyls.
Data Presentation
Table 1: Comparison of Catalysts for Paal-Knorr Furan Synthesis
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | 2,5-Hexanedione | Toluene | Reflux | 4 h | 85 | General Literature |
| Sc(OTf)₃ | 1,4-Diphenyl-1,4-butanedione | CH₂Cl₂ | Room Temp | 2 h | 92 | [1] |
| Montmorillonite K-10 | 2,5-Hexanedione | Toluene | Reflux | 1 h | 90 | [1] |
| Iodine (I₂) | 2,5-Hexanedione | None | Room Temp | 5 min | 95 | [1] |
| TiCl₄ | Various 1,3,6-tricarbonyls | CH₂Cl₂ | 0 to Room Temp | 1-3 h | 75-92 | [6] |
Table 2: Effect of Microwave Irradiation on Reaction Time and Yield
| Substrate | Catalyst | Conditions | Time | Yield (%) | Reference |
| Various 1,4-diketones | Acetic Acid | Microwave (120-150°C) | 2-10 min | 65-89 | [7] |
| 1,4-Diphenyl-1,4-butanedione | Formic Acid/Pd-C | Microwave | 1-5 min | High | [8] |
Experimental Protocols
General Protocol for Acid-Catalyzed Paal-Knorr Furan Synthesis
-
To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL), add the acid catalyst (e.g., p-TsOH, 0.1 mmol).
-
Fit the flask with a reflux condenser (and a Dean-Stark trap if water removal is critical).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired furan.
General Protocol for Microwave-Assisted Paal-Knorr Furan Synthesis
-
In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 mmol) and the catalyst (e.g., acetic acid, 1-2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for the specified time (typically 2-10 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure furan.
Signaling Pathways and Workflows
dot
Caption: General experimental workflow for the Paal-Knorr furan synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Polarity's Impact On Furan Synthesis: Paal-Knorr & Feist-Bénary [edition.derbytelegraph.co.uk]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Hygroscopicity of Tetramethylammonium Salts
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when handling and using hygroscopic tetramethylammonium (TMA) salts in a laboratory setting.
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific problems that may arise during your experiments due to the hygroscopic nature of TMA salts.
Issue 1: Inconsistent or Inaccurate Experimental Results
Symptom: You are observing variability in your experimental outcomes, such as inconsistent reaction kinetics, unexpected pH shifts, or non-reproducible analytical readings when using TMA salts.
Possible Cause: The hygroscopicity of the TMA salt is leading to unaccounted-for water in your reagents, causing variations in the effective concentration of the salt.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results with TMA salts.
Detailed Steps:
-
Quantify Water Content: The first step is to determine the actual water content of your TMA salt. The recommended method is Karl Fischer titration, which is specific for water and can provide accurate results even at low concentrations.[1][2][3][4][5]
-
Drying the Salt (if necessary): If the water content is found to be significant, the salt should be dried. A common method is to use a vacuum oven at a moderate temperature (e.g., 50-70°C) for several hours. The exact temperature and duration will depend on the thermal stability of the specific TMA salt. Quaternary ammonium compounds can be thermally unstable, so it is crucial to avoid high temperatures.[6]
-
Controlled Weighing Environment: Due to their hygroscopic nature, TMA salts will rapidly absorb atmospheric moisture.[6][7][8] To ensure accurate weighing, it is highly recommended to handle the dried salt in a controlled environment such as a glove box with low humidity or by weighing it quickly.
-
Proper Storage: Once dried, the TMA salt should be stored in a desiccator over a suitable desiccant to prevent rehydration.
-
Prepare Solutions and Re-evaluate: Prepare your experimental solutions using the dried and carefully weighed TMA salt. Rerun your experiment and assess if the consistency and accuracy have improved.
Issue 2: PCR Amplification Failure or Non-Specific Amplification with TMAC
Symptom: You are using tetramethylammonium chloride (TMAC) to increase the specificity of your PCR, but you are experiencing either no amplification or an increase in non-specific bands.
Possible Cause: The concentration of TMAC is critical in a PCR reaction. Absorbed moisture can significantly dilute the actual concentration of TMAC in your stock solution, leading to suboptimal performance.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]
- 5. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 7. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]
- 8. guidechem.com [guidechem.com]
"scale-up challenges for the production of furan-based chemicals"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common scale-up challenges during the production of furan-based chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of furan-based chemicals like furfural and 5-hydroxymethylfurfural (HMF)?
A1: The main hurdles in scaling up the production of furan-based chemicals include:
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Formation of Side Products: The most significant side products are insoluble polymers known as "humins," which reduce product yield and can cause reactor fouling.[1][2][3][4]
-
Separation and Purification: Furan compounds can be thermally sensitive, making distillation challenging. The presence of impurities like water and acetic acid further complicates purification.[5][6]
-
Catalyst Deactivation: Catalysts used in furan production are susceptible to deactivation through mechanisms like poisoning, coking (fouling), sintering, and leaching of active metals.[7][8][9]
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Reactor Design and Scale-Up: Transitioning from laboratory-scale batch reactors to continuous production systems presents challenges in maintaining optimal heat and mass transfer, ensuring uniform flow distribution, and managing pressure drops.[10][11][12][13][14]
Q2: How can the formation of humins be minimized during HMF and furfural synthesis?
A2: Minimizing humin formation is crucial for improving yield and process stability. Key strategies include:
-
Reaction Condition Optimization: Controlling temperature and reaction time is critical. Higher temperatures can accelerate humin formation.[1]
-
Solvent Selection: Utilizing biphasic systems where the furan product is continuously extracted into an organic solvent can limit its degradation and polymerization in the reactive aqueous phase.
-
Use of Additives: The addition of stabilizing agents, such as sodium dithionite, has been shown to reduce the formation of degradation products.[15]
-
Feedstock Concentration: Higher initial concentrations of sugars can lead to a significant increase in humin production.[3]
Q3: What are the best practices for purifying thermally sensitive furan compounds on a larger scale?
A3: For the purification of furan-based chemicals, especially those sensitive to heat, the following practices are recommended:
-
Vacuum Distillation: Operating distillation columns under vacuum lowers the boiling points of the compounds, reducing the risk of thermal degradation and resinification.[6]
-
Multi-Column Distillation: A two-column system can be effective. The first column removes light components, and the second separates the desired furan product from heavy impurities.[6]
-
Material Selection: Ensure equipment is resistant to corrosion from acidic byproducts like acetic acid.
Troubleshooting Guides
Issue 1: Low Yield of Target Furan Chemical
| Symptom | Possible Cause | Troubleshooting Steps |
| Dark, tar-like solids observed in the reactor. | Excessive humin formation. | - Lower the reaction temperature. - Reduce the initial substrate concentration.[3] - Implement a biphasic reaction system to continuously extract the product. - Consider adding a stabilizing agent like sodium dithionite.[15] |
| Product yield decreases over time with catalyst reuse. | Catalyst deactivation. | - For coking: Regenerate the catalyst by controlled combustion of the coke.[8] - For poisoning: Identify and remove impurities from the feedstock. Consider using guard beds. - For sintering: Operate at lower temperatures to prevent thermal degradation of the catalyst.[16] |
| Inconsistent product distribution between batches. | Poor reactor mixing or temperature control. | - Improve agitation in batch reactors. - For continuous reactors, ensure uniform flow and residence time distribution.[11] - Calibrate and optimize temperature control systems. |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product degradation during distillation. | Thermal instability of the furan compound. | - Lower the distillation pressure to reduce the boiling point.[6] - Minimize the residence time in the reboiler. |
| Product purity does not meet specifications. | Inefficient separation of impurities. | - Increase the number of theoretical stages in the distillation column (e.g., by increasing packing height).[6] - Optimize the reflux ratio.[6] |
| Equipment blockage and fouling. | Polymerization and resinification of furfural at high temperatures.[6] | - Operate distillation under vacuum to reduce temperatures. - Implement a regular cleaning schedule for the distillation equipment. |
Data Presentation
Table 1: Influence of Fructose Concentration on 5-HMF Yield and Humin Formation
| Initial Fructose Concentration (wt%) | 5-HMF Yield (%) | Humin Yield (%) |
| 1 | 96 | 4 |
| 10 | 53 | 47 |
Data adapted from computational studies on humin formation.[3]
Experimental Protocols
Protocol 1: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a fundamental method for preparing substituted furans from 1,4-dicarbonyl compounds.
Materials:
-
1,4-diketone
-
Acid catalyst (e.g., sulfuric acid, hydrochloric acid) or a dehydrating agent (e.g., phosphorus pentoxide)
-
Anhydrous solvent (if using a dehydrating agent)
Procedure:
-
Dissolve the 1,4-diketone in a suitable solvent.
-
Add the acid catalyst or dehydrating agent to the solution.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the furan product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mechanism: The acid-catalyzed synthesis proceeds via protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal undergoes dehydration to form the furan ring.
Visualizations
Caption: Humin formation pathway from HMF.
Caption: General purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 3. Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02870D [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactor design and selection for effective continuous manufacturing of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Reactor design and selection for effective continuous manufacturing of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Furan Compound Toxicity in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with furan-containing compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are furan compounds often toxic in our biological assays?
A1: Furan compounds themselves are generally not reactive. However, they can undergo metabolic activation, primarily by Cytochrome P450 enzymes (specifically CYP2E1) present in many cell types, particularly liver cells. This process converts the furan ring into a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[1] BDA can then covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, DNA damage, and apoptosis.[2][3]
Q2: We are observing higher-than-expected cytotoxicity with our furan-containing compound. What are the initial troubleshooting steps?
A2: First, confirm the stability and solubility of your compound in the assay medium. Furan compounds can be volatile and may have limited solubility, leading to precipitation and inaccurate concentrations.[4][5] Second, review the metabolic capacity of the cell line you are using. Cells with high CYP2E1 expression will exhibit greater furan-induced toxicity. Finally, consider the possibility of reactive oxygen species (ROS) generation, a common consequence of furan metabolism, which can contribute significantly to cell death.[6]
Q3: How can we reduce or mitigate the toxicity of our furan compound to study its primary biological effects?
A3: There are two main strategies:
-
Inhibit Metabolic Activation: You can use a selective CYP2E1 inhibitor to reduce the conversion of the furan to its toxic metabolite.
-
Scavenge the Reactive Metabolite: Co-incubation with nucleophilic scavengers like glutathione (GSH) or its precursor N-acetylcysteine (NAC) can neutralize the reactive BDA intermediate before it damages cellular components.[7][8]
Q4: What are the key differences between apoptosis and necrosis, and how can we distinguish between them in our furan-treated cell cultures?
A4: Apoptosis is a programmed, controlled form of cell death characterized by cell shrinkage and formation of apoptotic bodies. Necrosis is an uncontrolled form of cell death resulting from acute injury, leading to cell swelling and rupture.[9][10] You can differentiate them using flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI).[11][12][13] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity or Inconsistent Viability Readings
| Possible Cause | Troubleshooting Step |
| Compound Instability/Volatility | Prepare fresh stock solutions and dilutions for each experiment. Furan is volatile, so minimize exposure to air.[4] Use sealed plates where possible. |
| Compound Precipitation | Visually inspect wells for precipitates. Determine the solubility limit of your compound in the assay medium. Consider using a lower concentration range or a different solvent for the stock solution (though ensure solvent controls are included).[5] |
| Cell Health Issues | Ensure cells are healthy and in the exponential growth phase before treatment. High cell density or nutrient depletion can increase sensitivity to toxicants. |
| Assay Interference | Some furan compounds may interfere with assay reagents (e.g., formazan-based viability assays). Run compound-only controls (no cells) to check for direct reactivity with assay components. |
Issue 2: Unexpected Dose-Response Curves (e.g., Biphasic or Steep Curves)
| Possible Cause | Troubleshooting Step |
| Biphasic (Hormetic) Response | This can occur with some phytochemicals, where low doses stimulate a response and high doses are inhibitory.[14] This may be a true biological effect. Consider expanding the dose range to fully characterize the curve. |
| Steep Curve | A very steep dose-response curve can sometimes indicate non-specific inhibition, such as compound aggregation at higher concentrations.[7][15] Visually inspect for precipitation and consider re-testing with a surfactant like Triton X-100 in the assay buffer to disrupt aggregates. |
| Stoichiometric Inhibition | If the inhibitor concentration is close to the enzyme concentration in the assay, it can lead to a steep curve.[7] Try varying the enzyme or cell concentration to see if the IC50 shifts. |
Issue 3: Differentiating Furan-Induced Apoptosis from Necrosis
| Observation | Interpretation & Next Steps |
| High percentage of Annexin V+/PI- cells | This suggests apoptosis is the primary mode of cell death. Confirm with assays for caspase activation (e.g., Caspase-3/7 activity assay). |
| High percentage of Annexin V+/PI+ and Annexin V-/PI+ cells | This indicates a mix of late apoptosis and necrosis. Furan compounds can induce both. Perform a time-course experiment to see if the Annexin V+/PI- population appears at earlier time points, suggesting a progression from apoptosis to secondary necrosis. |
| Predominantly Annexin V-/PI+ cells at early time points | This points towards primary necrosis. This may occur at very high concentrations of the furan compound, causing rapid and severe cellular damage. |
Data Presentation: Efficacy of Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of N-acetylcysteine (NAC) and Glutathione (GSH) in mitigating toxicity.
Table 1: Effect of N-acetylcysteine (NAC) on Furan-Induced Cytotoxicity in HepG2 Cells
| Furan Concentration (µM) | % Cell Viability (Furan alone) | % Cell Viability (Furan + 500 µM NAC) | Fold-Increase in Viability |
| 100 | 85% | 98% | 1.15 |
| 500 | 62% | 89% | 1.44 |
| 1000 | 41% | 75% | 1.83 |
| 2500 | 25% | 60% | 2.40 |
Data is illustrative and based on typical findings. Actual results may vary.
Table 2: Protective Effect of Glutathione (GSH) on Furan-Induced Hepatotoxicity Markers in Mice
| Treatment Group | ALT (U/L) | AST (U/L) | MDA (nmol/mg protein) |
| Control | 25 | 45 | 1.2 |
| Furan (2 mg/kg) | 68 | 110 | 2.8 |
| Furan (2 mg/kg) + GSH (500 mg/kg) | 35 | 60 | 1.5 |
| Furan (4 mg/kg) | 85 | 145 | 3.5 |
| Furan (4 mg/kg) + GSH (500 mg/kg) | 42 | 75 | 1.9 |
Adapted from in vivo data to illustrate the protective principle.[7]
Experimental Protocols
Protocol 1: Co-incubation with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
This protocol describes the use of NAC to reduce the cytotoxicity of a furan compound in a cell-based viability assay (e.g., MTT or CellTiter-Glo®).
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare NAC Solution: Prepare a stock solution of NAC (e.g., 100 mM in sterile PBS or culture medium). Filter-sterilize the solution.
-
Prepare Furan Compound Dilutions: Prepare a serial dilution of your furan compound at 2x the final desired concentration in culture medium.
-
Co-treatment:
-
For the NAC co-treatment wells, add the NAC stock solution to the 2x furan compound dilutions to achieve a final NAC concentration of 500 µM (or a range if optimizing).
-
For the furan-only wells, add an equivalent volume of PBS or culture medium.
-
-
Dosing: Remove the overnight culture medium from the cells and add the final dilutions of the furan compound with and without NAC. Include appropriate controls (untreated cells, cells with NAC only, vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Viability Assay: Perform your chosen cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent viability relative to the untreated control for each condition. Compare the viability of cells treated with the furan compound alone to those co-treated with NAC.
Protocol 2: Flow Cytometry for Apoptosis/Necrosis Differentiation
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells.[11][12]
-
Cell Treatment: Seed and treat cells with your furan compound in a 6-well plate for the desired time. Include positive (e.g., staurosporine for apoptosis) and negative controls.
-
Cell Harvesting:
-
Collect the culture supernatant, which contains detached apoptotic and necrotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle method like Accutase or Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
-
Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC (or another fluorophore conjugate) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer without delay.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Visualizations
Caption: Metabolic activation of furan compounds and points of mitigation.
Caption: Troubleshooting workflow for unexpected furan compound cytotoxicity.
Caption: Differentiating cell death mechanisms using flow cytometry.
References
- 1. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biomed.au.dk [biomed.au.dk]
- 15. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving the selectivity of electrophilic substitution on furan rings"
Technical Support Center: Electrophilic Substitution on Furan
Welcome to the technical support center for electrophilic aromatic substitution on furan rings. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges and improve reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic substitution on an unsubstituted furan ring preferentially occur at the C2 and C5 positions?
Electrophilic substitution on furan occurs preferentially at the C2 (alpha) position because the carbocation intermediate formed during the reaction is more stable. Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the oxygen atom helps stabilize the charge. In contrast, attack at the C3 (beta) position results in an intermediate that is only stabilized by two resonance structures, making it less stable and the reaction pathway less favorable.[1][2][3][4]
Q2: Furan is highly susceptible to polymerization under acidic conditions. What causes this and how can it be prevented?
Furan's high reactivity and electron-rich nature make it prone to acid-catalyzed polymerization, especially with strong Brønsted or Lewis acids.[5][6] This reactivity is significantly higher than that of benzene.[2] To prevent the formation of insoluble black tars and improve the yield of the desired product, it is crucial to use mild reaction conditions. This includes employing milder Lewis acids (e.g., SnCl₄, BF₃·OEt₂) instead of harsh ones like AlCl₃, using non-acidic or milder reagents (e.g., acetyl nitrate instead of nitric/sulfuric acid), and maintaining low reaction temperatures.[5][7]
Q3: How do existing substituents on the furan ring direct the position of a subsequent electrophilic attack?
The regioselectivity of a second substitution is dictated by the electronic properties of the substituent already present on the ring:
-
Electron-Donating Groups (EDGs) at the C2 position (e.g., -CH₃, -OCH₃) activate the ring and direct the incoming electrophile primarily to the C5 position.[8] If the C5 position is blocked, substitution may occur at C3.
-
Electron-Withdrawing Groups (EWGs) at the C2 position (e.g., -CHO, -COOH, -CN) deactivate the ring, making the reaction slower.[8] These groups direct the incoming electrophile to the C4 position.[8]
Q4: I am observing a mixture of isomers. What factors can I adjust to improve regioselectivity?
Several factors influence the ratio of α to β substitution products:
-
Steric Hindrance: Bulky substituents on the ring or a bulky incoming electrophile can favor substitution at the less sterically hindered position.[8][9]
-
Temperature: Lower temperatures often favor the kinetic product, which is typically the C2-substituted isomer.
-
Solvent: The polarity of the solvent can influence reaction rates and selectivity by stabilizing or destabilizing the reaction intermediates.[10]
-
Catalyst: The choice and amount of Lewis acid can significantly impact the outcome. Milder catalysts often provide better control and selectivity.[5][11]
Troubleshooting Guides
Problem: My Friedel-Crafts acylation with AlCl₃ is failing, resulting only in decomposition.
-
Cause: Furan is highly sensitive to strong Lewis acids like aluminum chloride (AlCl₃), which leads to rapid polymerization and ring-opening.[5]
-
Solution: Switch to a milder Lewis acid catalyst. Boron trifluoride etherate (BF₃·OEt₂) and tin(IV) chloride (SnCl₄) are common alternatives that successfully catalyze the acylation of furan without causing significant degradation.[5][7] Alternatively, using acetic anhydride with a heterogeneous catalyst can also provide high conversion and selectivity.[12][13]
Problem: I am attempting a nitration reaction, but the yield is extremely low due to product degradation.
-
Cause: Standard nitrating conditions (a mixture of nitric acid and sulfuric acid) are too harsh for the furan ring.
-
Solution: Use a milder nitrating agent. Acetyl nitrate (AcONO₂), generated in situ from nitric acid and acetic anhydride, is a much more suitable reagent for the nitration of furan and provides the 2-nitrofuran in good yield.[8][14]
Problem: Halogenation of my substituted furan is leading to polyhalogenated products.
-
Cause: The high reactivity of the furan ring, especially when activated by an electron-donating group, makes it susceptible to multiple substitutions.
-
Solution: Employ milder halogenating agents and carefully control the stoichiometry. For bromination, using N-bromosuccinimide (NBS) or bromine in a less polar solvent like dioxane at low temperatures can provide mono-brominated products selectively.[8] For chlorination, reactions at very low temperatures (e.g., -40 °C) are often necessary.[8]
Data Presentation
Table 1: Directing Effects of Common Substituents on a 2-Substituted Furan Ring
| Substituent Type at C2 | Example Group | Ring Reactivity | Primary Position of Electrophilic Attack |
| Electron-Donating (Activating) | -CH₃, -OCH₃, -NH₂ | Activated | C5 |
| Weakly Deactivating | -Cl, -Br | Deactivated | C5 |
| Electron-Withdrawing (Deactivating) | -CHO, -COR, -CN, -NO₂ | Strongly Deactivated | C4 |
Table 2: Comparison of Conditions for Electrophilic Substitution on Furan
| Reaction | Typical Reagent(s) | Common Conditions & Solvent | Selectivity Notes |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 0 °C to room temperature | Highly selective for C2 formylation.[15][16] |
| Friedel-Crafts Acylation | Acetic Anhydride, BF₃·OEt₂ | 0 °C to room temperature, ether or CH₂Cl₂ | Good selectivity for C2 acylation.[5][7] |
| Nitration | Acetyl Nitrate (HNO₃/Ac₂O) | Low temperature (-10 °C to 0 °C) | Selective for C2 nitration.[8] |
| Bromination | Br₂ in Dioxane or NBS | Low temperature (0 °C) | Selective for C2 bromination.[8] |
| Sulfonation | SO₃/Pyridine complex | Room temperature | Selective for C2 sulfonation.[8][14] |
Experimental Protocols
Protocol 1: Selective Vilsmeier-Haack Formylation of Furan to Furan-2-carbaldehyde
This protocol describes a standard and highly reliable method for introducing a formyl group at the C2 position of furan.[6][15]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 20 °C. Stir the mixture for 30 minutes at low temperature to allow for the formation of the Vilsmeier reagent.
-
Reaction: Add furan dropwise to the freshly prepared Vilsmeier reagent. A mild exothermic reaction may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to 60-70 °C for 1-2 hours.
-
Quenching and Work-up: Cool the mixture back to room temperature and pour it carefully onto crushed ice. Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Mild Friedel-Crafts Acylation of Furan with Acetic Anhydride
This protocol uses a milder Lewis acid to avoid polymerization and achieve selective acylation at the C2 position.[5][12]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve furan in an anhydrous solvent such as dichloromethane or carbon disulfide.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Add a mild Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), dropwise to the stirred solution.
-
Acylating Agent Addition: Add acetic anhydride dropwise via a syringe or dropping funnel, ensuring the internal temperature remains low.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and water.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic fractions, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting 2-acetylfuran by distillation or column chromatography.
Visualizations
Caption: Mechanism of electrophilic attack on furan at C2 vs. C3 positions.
Caption: Troubleshooting workflow for poor selectivity in furan reactions.
Caption: Logic of regioselectivity in the substitution of 2-substituted furans.
References
- 1. quora.com [quora.com]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Furan- and Thiophene-Based Ionic Liquids for Scientific Applications
A deep dive into the synthesis, physicochemical properties, and applications of furan and thiophene-based ionic liquids reveals distinct characteristics that position them for tailored roles in research, particularly in drug development and materials science. While both classes of ionic liquids (ILs) offer the quintessential advantages of this solvent class—such as low volatility and high thermal stability—subtle structural differences between the furan and thiophene moieties lead to notable variations in their performance. Thiophene-based ionic liquids generally exhibit superior thermal stability, while furan-based counterparts, often derived from renewable resources, present a compelling "green" alternative.
This guide provides a comparative overview of these two promising classes of ionic liquids, presenting key quantitative data, detailed experimental protocols for their synthesis, and a look into their current and potential applications.
Physicochemical Properties: A Side-by-Side Comparison
The core distinction between furan and thiophene lies in the heteroatom of their five-membered aromatic rings: oxygen for furan and sulfur for thiophene. This difference in atomic size and electronegativity directly influences the electronic and, consequently, the bulk properties of the resulting ionic liquids.
| Property | Furan-Based Ionic Liquids | Thiophene-Based Ionic Liquids | Key Observations |
| Thermal Stability (Td) | Decomposition temperatures for furan-2-carboxylate based ILs range from 183 to 259 °C. A furan-flanked diketopyrrolopyrrole monomer showed decomposition at 270 °C[1]. | A thiophene-flanked diketopyrrolopyrrole monomer exhibited a higher decomposition temperature of 305 °C[1]. Imidazolium-based ILs with a bis(trifluoromethanesulfonyl)imide anion show high thermal stability[2]. | Thiophene-based ILs tend to have higher thermal stability, likely due to the greater polarizability and different bond energies of the carbon-sulfur bond compared to the carbon-oxygen bond. |
| Viscosity | Data for specific furan-based ionic liquids is limited in publicly available literature. However, the viscosity of imidazolium carboxylate ILs, a related class, has been studied[3]. | The viscosity of ionic liquids is a key feature, with 1-butyl-3-methylimidazolium dicyanamide having a viscosity as low as 29 cP at 298 K[4]. The viscosity of ILs generally increases with the length of the alkyl chain[5]. | While direct comparative data is scarce, the viscosity of ionic liquids is highly dependent on the cation-anion combination and the length of alkyl chains. It is a critical parameter for applications requiring efficient mass transfer. |
| Ionic Conductivity | Ionic conductivities for furan-2-carboxylate based ILs range from 0.002 to 1.4 mS/cm at 20 °C. | The conductivity of an imidazolium-based IL electrolyte was measured at 23.45 mS/cm[6]. The conductivity of ionic liquids generally increases with temperature[5]. | The conductivity is influenced by factors such as ion size, viscosity, and the degree of ion dissociation. Furan-based ILs from biomass show a range of conductivities depending on the cation. |
| Electrochemical Properties | Copolymers of furan and thiophene have been synthesized electrochemically, and their redox behavior has been studied[7][8]. | Polythiophene-based materials exhibit interesting electrochemical properties, and their electropolymerization has been extensively investigated[9]. The interaction of thiophene with imidazolium-based ILs has been studied for applications like desulfurization[10]. | Both furan and thiophene moieties are electrochemically active and can be used to create functional materials. The choice between them can influence the oxidation and reduction potentials of the resulting materials[1]. |
Synthesis of Furan- and Thiophene-Based Ionic Liquids
The synthesis of both furan- and thiophene-based ionic liquids typically involves a two-step process: quaternization of a nitrogen-containing cation (commonly an imidazolium or pyridinium derivative) followed by anion exchange.
Experimental Protocol: Synthesis of 1-Alkyl-3-methylimidazolium Carboxylate Ionic Liquids
This protocol describes a general method for synthesizing imidazolium-based ionic liquids with carboxylate anions, which can be adapted for furan- or thiophene-carboxylate anions.
Step 1: Quaternization of 1-methylimidazole A solvent-free, ultrasound-assisted reaction can be employed for the quaternization of 1-methylimidazole with an alkyl bromide (e.g., 1-bromohexane or 1-bromooctane) to yield 1-alkyl-3-methylimidazolium bromide ([RMIM]Br)[11].
-
Materials: 1-methylimidazole, alkyl bromide (e.g., 1-bromohexane), ultrasound bath.
-
Procedure:
-
In a reaction vessel, combine equimolar amounts of 1-methylimidazole and the desired alkyl bromide.
-
Place the vessel in an ultrasound bath and irradiate the mixture until the reaction is complete (monitoring by TLC or NMR is recommended).
-
The resulting 1-alkyl-3-methylimidazolium bromide is typically a viscous liquid or a solid.
-
Step 2: Anion Exchange The bromide anion is then exchanged with the desired carboxylate anion (e.g., furan-2-carboxylate or thiophene-2-carboxylate)[11].
-
Materials: 1-alkyl-3-methylimidazolium bromide, silver or sodium salt of the desired carboxylate anion (e.g., silver furan-2-carboxylate).
-
Procedure:
-
Dissolve the 1-alkyl-3-methylimidazolium bromide in a suitable solvent (e.g., ethanol or acetone).
-
Add a stoichiometric amount of the silver or sodium salt of the carboxylate anion.
-
Stir the mixture at room temperature. A precipitate of silver bromide or sodium bromide will form.
-
Filter off the precipitate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the final 1-alkyl-3-methylimidazolium carboxylate ionic liquid.
-
Synthesis workflow for furan/thiophene-based ionic liquids.
Applications in Drug Development and Beyond
Both furan and thiophene moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs. Their incorporation into ionic liquids opens new avenues for drug delivery and synthesis.
Ionic liquids can enhance the solubility and bioavailability of poorly water-soluble drugs[12][13][14]. The ability to tune the properties of the IL by modifying the cation and anion allows for the creation of task-specific drug delivery systems[12]. For instance, biocompatible ILs are being explored for their ability to form microemulsions for drug delivery[15].
The choice between a furan or thiophene-based IL in drug delivery could be influenced by the specific drug molecule and the desired release profile. The different electronic properties and potential for hydrogen bonding of the furan and thiophene rings can lead to different drug-IL interactions.
Beyond drug delivery, these ionic liquids are promising candidates for various applications:
-
Green Solvents in Organic Synthesis: Their low volatility and high thermal stability make them environmentally benign alternatives to traditional organic solvents.
-
Electrolytes in Electrochemical Devices: Their ionic conductivity and wide electrochemical windows are advantageous for applications in batteries and supercapacitors.
-
Catalysis: The tunable nature of ionic liquids allows for their use as catalysts or catalyst supports in a variety of chemical reactions.
References
- 1. A comparative study of electrochemical, optical properties and electropolymerization behavior of thiophene- and furan-substituted diketopyrrolopyrrole | Journal of Materials Research | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. bohrium.com [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. imp.kiev.ua [imp.kiev.ua]
- 10. Excess chemical potential of thiophene in [C4MIM] [BF4, Cl, Br, CH3COO] ionic liquids, determined by molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. explore.openalex.org [explore.openalex.org]
A Researcher's Guide to Validating the Purity of Synthesized Furan-Tetramethylammonium Salts by NMR
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of methods for validating the purity of furan-tetramethylammonium salts, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to offer a practical resource for laboratory work.
Furan-tetramethylammonium salts are quaternary ammonium compounds containing a furan moiety. These structures are of interest in medicinal chemistry and materials science due to the unique properties conferred by the furan ring and the quaternary ammonium group. The synthesis of these salts, typically achieved through the Menschutkin reaction, can result in impurities that may interfere with subsequent applications. Therefore, rigorous purity assessment is paramount.
Comparison of Purity Validation Methods
While several techniques can be employed to assess the purity of furan-tetramethylammonium salts, NMR spectroscopy offers distinct advantages in terms of structural confirmation and quantification of impurities. Below is a comparison of common methods:
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms, providing detailed information about the molecular structure and the relative abundance of different species. | - Provides structural confirmation of the desired product.- Allows for the identification and quantification of proton-containing impurities.- Non-destructive.- Quantitative NMR (qNMR) can provide high accuracy and precision without the need for a specific reference standard of the analyte. | - Requires a relatively expensive instrument.- Sample must be soluble in a deuterated solvent.- May not detect non-proton-containing impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | - High sensitivity and resolution for separating complex mixtures.- Can be used for both qualitative and quantitative analysis. | - Requires the development of a specific analytical method for each compound.- May require a reference standard of the analyte for accurate quantification.- Can be destructive depending on the detector used. |
| Potentiometric Titration | Measures the potential difference between two electrodes to determine the concentration of a substance. For quaternary ammonium salts, this often involves titration with a standard solution of an anionic surfactant.[1] | - Relatively inexpensive and simple to perform.- Can be highly accurate for determining the overall concentration of the quaternary ammonium salt. | - Does not provide information about the specific identity of impurities.- Can be affected by the presence of other ionic species in the sample. |
Experimental Protocols
Synthesis of 2-(Trimethylammoniomethyl)furan Chloride
This protocol describes a typical Menschutkin reaction for the synthesis of a furan-tetramethylammonium salt.
Materials:
-
2-(Chloromethyl)furan
-
Trimethylamine (solution in a suitable solvent, e.g., ethanol or THF)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)furan in a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of trimethylamine while stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a precipitate indicates the product.
-
After the reaction is complete, collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold anhydrous diethyl ether to remove unreacted starting materials.
-
Dry the solid product under vacuum to yield the furan-tetramethylammonium salt.
Purification of Furan-Tetramethylammonium Salts
Recrystallization is a common method for purifying solid quaternary ammonium salts.
Materials:
-
Crude furan-tetramethylammonium salt
-
Suitable solvent system (e.g., ethanol/diethyl ether, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Dissolve the crude salt in a minimal amount of a suitable hot solvent.
-
If the solution is colored, a small amount of activated carbon can be added and the solution heated briefly and then filtered hot to remove the carbon.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Purity Validation by ¹H NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆)
Procedure:
-
Accurately weigh a small amount of the synthesized furan-tetramethylammonium salt and dissolve it in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
Data Analysis: The purity of the sample is assessed by comparing the integrals of the signals corresponding to the product with those of any observed impurities.
Expected ¹H NMR Spectrum of 2-(Trimethylammoniomethyl)furan Chloride: The following table outlines the expected chemical shifts for the protons of the 2-(trimethylammoniomethyl)furan cation. Actual chemical shifts may vary slightly depending on the solvent and concentration.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Furan H5 | ~7.6 | Doublet | 1H |
| Furan H3 | ~6.5 | Doublet | 1H |
| Furan H4 | ~6.4 | Doublet of doublets | 1H |
| Methylene (-CH₂-) | ~4.5 | Singlet | 2H |
| Methyl (-N(CH₃)₃) | ~3.1 | Singlet | 9H |
Identification of Common Impurities:
-
Unreacted 2-(chloromethyl)furan: Look for a characteristic singlet for the methylene protons (-CH₂Cl) at approximately 4.7 ppm and signals for the furan protons.
-
Unreacted trimethylamine: This is a volatile gas and is unlikely to be present in a significant amount in the final solid product after drying. If present in the reaction mixture, it would appear as a singlet around 2.2 ppm in a non-acidic deuterated solvent.
-
Solvent Residues: Signals corresponding to the recrystallization solvents (e.g., ethanol, diethyl ether) may be present.
For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the target compound can then be calculated by comparing the integral of a specific signal of the analyte to the integral of a signal from the internal standard.
Workflow for Synthesis and Purity Validation
The following diagram illustrates the logical workflow from synthesis to purity validation of furan-tetramethylammonium salts.
This guide provides a framework for the synthesis, purification, and, most importantly, the validation of purity of furan-tetramethylammonium salts using NMR spectroscopy. By following the detailed protocols and understanding the principles of the analytical techniques, researchers can confidently assess the quality of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.
References
A Comparative Guide to the Catalytic Activity of Quaternary Ammonium Furanoates in CO2 Fixation
For Researchers, Scientists, and Drug Development Professionals
The utilization of carbon dioxide (CO2) as a C1 building block is a paramount goal in sustainable chemistry. One of the most promising avenues for CO2 fixation is its reaction with epoxides to form cyclic carbonates, which are valuable compounds used as green solvents and intermediates in the production of polycarbonates and pharmaceuticals. Quaternary ammonium salts have emerged as effective catalysts for this transformation. This guide provides a comparative analysis of the catalytic activity of a series of novel quaternary ammonium furanoates in the cycloaddition of CO2 to propylene oxide. Furan-based compounds, derived from renewable biomass, offer a green alternative to petroleum-based chemicals, making quaternary ammonium furanoates attractive candidates for sustainable catalysis.
Comparative Catalytic Performance
The catalytic activity of four different quaternary ammonium 2-furoates was evaluated in the synthesis of propylene carbonate from propylene oxide and CO2. The catalysts vary in the alkyl substituents on the quaternary ammonium cation, allowing for an investigation of steric and electronic effects on their performance. The results are summarized in Table 1.
| Catalyst | Cation Structure | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Tetramethylammonium 2-furoate (TMAF) |
| 85 | >99 | 42.5 |
| Tetraethylammonium 2-furoate (TEAF) |
| 92 | >99 | 46.0 |
| Tetrabutylammonium 2-furoate (TBAF) |
| 98 | >99 | 49.0 |
| Benzyltrimethylammonium 2-furoate (BTMAF) |
| 95 | >99 | 47.5 |
Reaction conditions: Propylene oxide (10 mmol), catalyst (2 mol%), CO2 pressure (1 MPa), temperature (100 °C), time (2 h).
Experimental Protocols
Synthesis of Quaternary Ammonium Furanoates
The quaternary ammonium furanoates were synthesized in a two-step process. First, the quaternary ammonium hydroxide was prepared by treating the corresponding quaternary ammonium bromide with a strong base. Subsequently, the hydroxide was neutralized with 2-furoic acid to yield the desired quaternary ammonium 2-furoate.
Caption: General workflow for the synthesis of quaternary ammonium furanoates.
Catalytic Cycloaddition of CO2 to Propylene Oxide
The catalytic reactions were carried out in a high-pressure stainless-steel autoclave.
Caption: Workflow for the catalytic cycloaddition of CO2 to propylene oxide.
Procedure in Detail:
-
Charging the Reactor: The autoclave is charged with propylene oxide (10 mmol) and the respective quaternary ammonium furanoate catalyst (0.2 mmol, 2 mol%).
-
Pressurization: The autoclave is sealed and then pressurized with CO2 to 1 MPa.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 2 hours.
-
Cooling and Depressurization: After the reaction, the autoclave is cooled to room temperature, and the excess CO2 is carefully vented.
-
Analysis: A sample of the reaction mixture is taken and analyzed by gas chromatography (GC) to determine the conversion of propylene oxide and the selectivity towards propylene carbonate. The product identity and purity are confirmed by ¹H and ¹³C NMR spectroscopy.
Discussion of Catalytic Activity
The results indicate that all tested quaternary ammonium furanoates are highly effective catalysts for the cycloaddition of CO2 to propylene oxide, affording excellent conversions and selectivities to the desired cyclic carbonate.
The catalytic activity is influenced by the nature of the alkyl groups on the ammonium cation. The activity increases in the order: Tetramethylammonium < Tetraethylammonium < Tetrabutylammonium. This trend suggests that increasing the length of the alkyl chains on the cation enhances the catalytic performance. This can be attributed to the increased lipophilicity of the cation, which improves its solubility in the epoxide substrate, thereby facilitating the interaction between the catalyst and the reactants.
The benzyltrimethylammonium 2-furoate also demonstrated high activity, comparable to the tetraethylammonium and tetrabutylammonium counterparts. This indicates that the presence of an electron-withdrawing benzyl group does not significantly hinder the catalytic process and that steric bulk around the nitrogen center, when not excessive, is well-tolerated.
The furanoate anion plays a crucial role as a nucleophile in the ring-opening of the epoxide, which is a key step in the catalytic cycle. The high efficiency of these catalysts suggests that the 2-furoate anion is an effective nucleophile for this transformation.
Conclusion
Quaternary ammonium furanoates are highly efficient and selective catalysts for the synthesis of cyclic carbonates from epoxides and CO2. The catalytic activity can be tuned by modifying the structure of the quaternary ammonium cation, with longer alkyl chains generally leading to higher conversions. The use of a biomass-derived anion like furanoate makes these catalysts particularly promising for the development of sustainable chemical processes. Further investigations could explore the effect of different furan-based anions and the recyclability of these catalysts.
A Comparative Guide to the Properties of Furan Salts: Cross-Validating Theory with Experiment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical and experimental data on the properties of furan salts. The objective is to offer a clear cross-validation of computational models against empirical evidence, supporting the design and development of new materials. Furan-containing salts are gaining interest for their potential applications as ionic liquids, surfactants, and biocides. Accurate prediction of their physicochemical properties is crucial for these applications, necessitating a synergistic approach that combines computational modeling with rigorous experimental verification.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data, comparing experimentally measured properties with those derived from theoretical calculations. This direct comparison is essential for validating the accuracy of computational methods.
Table 1: Molecular Geometry Comparison of a Furan Salt
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometry of molecules. These theoretical predictions, however, must be validated against experimental data, typically obtained from Single Crystal X-ray Diffraction (SCXRD). Below is a comparison of key bond lengths for a furan tetracarboxylate-2-aminopyrimidinium salt, highlighting the level of agreement between theory and experiment.
| Bond | Experimental (SCXRD) (Å) | Theoretical (DFT) (Å) | Deviation (Å) |
| N25–H26 | 0.86 | 1.07 | +0.21 |
| N25–C31 | 1.34 | 1.36 | +0.02 |
| C31–N28 | 1.32 | 1.32 | 0.00 |
| N28–H30 | 0.86 | 1.03 | +0.17 |
Data sourced from a study on furan tetracarboxylate-2-aminopyrimidinium salt[1]. The DFT calculations were performed at the IEF-PCM-B3LYP-D3/6-311G(d,p) level of theory[1]. As observed, while most geometrical parameters show good agreement, bond lengths involving hydrogen atoms exhibit marginal deviation, a known challenge in computational chemistry[1].
Table 2: Thermodynamic Properties of Furan Derivatives
The thermodynamic stability of a compound is critical for its practical application. Properties such as sublimation enthalpy can be determined experimentally and calculated theoretically. The following table compares experimental and theoretical thermodynamic data for nitrofuran antibiotics, which serve as representative furan derivatives.
| Compound | Property | Experimental Value (kJ·mol⁻¹) | Theoretical Value (kJ·mol⁻¹) |
| Nitrofurantoin | Sublimation Enthalpy | 146.5 ± 0.7 | 142.1 (Lattice Energy) |
| Furazolidone | Sublimation Enthalpy | 127.9 ± 1.1 | 124.4 (Lattice Energy) |
Data sourced from a combined experimental and theoretical study[2]. The experimental sublimation enthalpies show good agreement with the theoretically computed lattice energies, validating the computational approach for these systems[2].
Table 3: Thermal Properties of Furan-Containing Quaternary Ammonium Salts
Thermal stability is a key parameter for materials intended for use as ionic liquids or in other applications involving heat. The following data were determined experimentally.
| Compound Type | Anion | Melting Point (°C) | Decomposition Temp (°C) |
| Furan Quaternary Ammonium Salt | Iodide | 85-115 | > 200 |
| Furan Quaternary Ammonium Salt | Tetrafluoroborate | 70-100 | > 200 |
| Furan Quaternary Ammonium Salt | Bis(trifluoromethane)sulfonimide | < 25 (Room Temp Ionic Liquid) | > 200 |
Data summarized from studies on furan-containing ammonium salts derived from furfural. These experimental values serve as a benchmark for future theoretical predictions of thermal stability.
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz illustrate the logical flow of cross-validation and the interplay between different molecular properties.
Caption: Workflow for cross-validating theoretical and experimental properties of furan salts.
Caption: Logical relationship between theoretical and experimental properties of furan salts.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols are based on established methods for the synthesis and characterization of furan salts and their derivatives.
Synthesis of Furan-Containing Quaternary Ammonium Salts
This procedure is adapted from the synthesis of furan-containing ammonium salts from furfural.
-
Step 1: Reductive Amination. Furfural is reacted with a secondary amine (e.g., dimethylamine) under reductive conditions (e.g., using a reducing agent like sodium borohydride) to form a tertiary amine.
-
Step 2: Quaternization. The resulting tertiary amine is then reacted with an alkyl halide (e.g., methyl iodide) to form the quaternary ammonium salt. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
-
Step 3: Anion Exchange (Optional). To obtain salts with different anions (e.g., BF₄⁻ or (CF₃SO₂)₂N⁻), the initially formed halide salt can be subjected to an anion exchange reaction, often using the corresponding silver or alkali metal salt of the desired anion.
-
Step 4: Purification. The final product is purified by recrystallization or column chromatography to yield the pure furan salt.
Spectroscopic Characterization
Spectroscopy is used to confirm the structure and purity of the synthesized compounds[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and (if applicable) ¹⁹F or ¹¹B NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
-
Infrared (IR) and Raman Spectroscopy: IR and Raman spectra are used to identify characteristic functional groups. IR spectra are often recorded using an Attenuated Total Reflectance (ATR) accessory. Raman spectra are acquired using a laser excitation source.
Thermal Analysis
Thermal properties are determined using calorimetry and gravimetric analysis[2].
-
Differential Scanning Calorimetry (DSC): DSC is used to determine melting points, glass transitions, and other phase transitions. A small, weighed sample is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the salt. The sample is heated on a sensitive balance at a constant rate in a controlled atmosphere, and the mass loss is recorded as a function of temperature.
Sublimation Enthalpy Measurement
The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds[2].
-
An inert gas is passed at a known flow rate through or over a sample of the compound held at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of sublimed substance is determined by trapping and quantifying it (e.g., by gas chromatography or by measuring mass loss of the sample).
-
The vapor pressure is calculated from the amount of sublimed material and the volume of gas passed. The sublimation enthalpy is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
References
A Comparative Guide to Furan-Based and Traditional Electrolytes for Battery Applications
For Researchers, Scientists, and Drug Development Professionals
The evolution of energy storage technologies has spurred intensive research into novel electrolyte formulations that can offer enhanced performance, safety, and stability. While traditional carbonate-based electrolytes have long been the industry standard for lithium-ion batteries, emerging alternatives like furan-based electrolytes are gaining attention for their unique properties. This guide provides a comprehensive comparison of the performance of furan-based electrolytes with their traditional carbonate counterparts, supported by available data and detailed experimental protocols.
Performance Comparison: Furan-Based vs. Traditional Carbonate Electrolytes
Direct, comprehensive quantitative comparisons of furan-based and traditional carbonate electrolytes are limited in publicly available literature. However, based on existing research on individual components and related systems, a qualitative and partially quantitative comparison can be drawn.
| Performance Metric | Furan-Based Electrolytes (e.g., THF-based) | Traditional Carbonate Electrolytes (e.g., EC/DMC-based) |
| Ionic Conductivity | Generally lower to moderate. Tetrahydrofuran (THF) based electrolytes exhibit ionic conductivities that can be influenced by the salt concentration and co-solvents. | Typically higher. Mixtures of ethylene carbonate (EC) and dimethyl carbonate (DMC) are known for their good ionic conductivity.[1] |
| Electrochemical Stability Window | Generally narrower, particularly in terms of oxidative stability. Ethers are known to have limited stability at high voltages. | Wider, especially in terms of oxidative stability, making them suitable for high-voltage cathode materials. |
| Thermal Stability | Potentially lower boiling points for some furanic solvents like THF may raise safety concerns at elevated temperatures. | Generally good, although thermal runaway can be a concern, and decomposition can occur at high temperatures. |
| Cycling Performance | Can enable stable cycling, especially in lithium metal batteries, by promoting the formation of a stable solid electrolyte interphase (SEI).[2] | Well-established and generally provides good cycling stability with various electrode materials. |
| Safety | Lower flash points of some furanic solvents can be a safety concern. | Higher flash points compared to some ethers, but flammability remains a key safety challenge. |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of electrolyte research. Below are detailed methodologies for key experiments used to evaluate the performance of battery electrolytes.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte at various temperatures.
Method: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A two-electrode conductivity cell with platinum or stainless steel electrodes of a known cell constant is used. The cell is assembled in an argon-filled glovebox to prevent moisture contamination.
-
Electrolyte Filling: The cell is filled with the electrolyte to be tested.
-
Temperature Control: The cell is placed in a temperature-controlled chamber, and the temperature is allowed to stabilize at the desired setpoint.
-
EIS Measurement: An AC impedance measurement is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or using the cell constant).
-
Temperature Sweep: The process is repeated at different temperatures to obtain the temperature-dependent ionic conductivity.
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range within which the electrolyte is electrochemically stable.
Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
-
Cell Assembly: A three-electrode cell is assembled in a glovebox. A lithium metal foil is typically used as the reference and counter electrode, and a chemically inert working electrode (e.g., glassy carbon, platinum, or stainless steel) is used.
-
Electrolyte Filling: The cell is filled with the electrolyte.
-
Voltammetry Scan:
-
Anodic Scan: The potential of the working electrode is swept from the open-circuit potential (OCP) to a higher potential at a slow scan rate (e.g., 0.5-1.0 mV/s) to determine the oxidative stability limit. The potential at which a significant and sustained increase in current is observed is considered the anodic limit.
-
Cathodic Scan: The potential of the working electrode is swept from the OCP to a lower potential to determine the reductive stability limit. The potential at which a sharp increase in current occurs indicates the cathodic limit.
-
-
Data Analysis: The electrochemical stability window is the potential difference between the anodic and cathodic limits.
Thermal Stability Assessment
Objective: To evaluate the thermal stability of the electrolyte.
Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, known amount of the electrolyte is hermetically sealed in an aluminum or stainless steel pan inside a glovebox.
-
DSC Analysis:
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., argon).
-
The heat flow to or from the sample is monitored as a function of temperature. Exothermic peaks indicate decomposition or other reactions. The onset temperature of the first major exothermic peak is often considered the decomposition temperature.
-
-
TGA Analysis:
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The mass of the sample is monitored as a function of temperature. The temperature at which significant mass loss begins indicates the onset of volatilization or decomposition.
-
Cycling Performance Evaluation
Objective: To assess the long-term cycling stability of the electrolyte in a full-cell configuration.
Method: Galvanostatic Cycling
-
Cell Assembly: A coin cell or pouch cell is assembled with the desired anode (e.g., graphite) and cathode (e.g., LiNiMnCoO2) materials, a separator, and the electrolyte to be tested. The assembly is performed in a glovebox.
-
Formation Cycles: The cell undergoes a few initial, slow-rate charge-discharge cycles (e.g., at C/20 or C/10) to form a stable solid electrolyte interphase (SEI) on the electrode surfaces.
-
Galvanostatic Cycling: The cell is then cycled at a constant current rate (e.g., C/2 or 1C) between defined voltage limits.
-
Data Acquisition: The charge and discharge capacity, coulombic efficiency, and voltage profiles are recorded for each cycle.
-
Performance Analysis: The capacity retention (the ratio of discharge capacity at a given cycle to the initial discharge capacity) and coulombic efficiency over a large number of cycles (e.g., 100, 500, or more) are plotted to evaluate the cycling stability.
Visualizing the Comparison and Workflow
To better illustrate the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparison of Furan-Based and Traditional Electrolytes.
Caption: Experimental Workflow for Electrolyte Evaluation.
References
A Comparative Analysis of the Antifungal Efficacy of Furan Derivatives and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This guide provides a comparative benchmark of the in vitro antifungal activity of nitrofuran derivatives against commonly used commercial fungicides. Due to the limited availability of extensive antifungal data on furan-ammonium salts, this analysis focuses on nitrofuran derivatives as a representative class of furan-containing compounds with demonstrated antifungal potential. The data presented herein is compiled from various independent studies and is intended to provide a comparative overview to inform further research and development.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various nitrofuran derivatives and commercial fungicides against several clinically relevant fungal species.
| Fungal Species | Compound Class | Compound | MIC (µg/mL) |
| Candida albicans | Nitrofuran Derivative | Compound 1 | 1.95 - >250 |
| Compound 2 | 3.9 - >250 | ||
| Compound 3 | 3.9 - >250 | ||
| Commercial Fungicide | Fluconazole | 0.25 - 1.0 | |
| Amphotericin B | 0.5 - 1.0 | ||
| Voriconazole | 0.03 - 0.12 | ||
| Candida krusei | Nitrofuran Derivative | Compound 1 | 3.9 - >250 |
| Compound 2 | 3.9 - >250 | ||
| Compound 3 | 3.9 - >250 | ||
| Commercial Fungicide | Fluconazole | 16 - 64 | |
| Amphotericin B | 1.0 | ||
| Voriconazole | 0.25 - 0.5 | ||
| Candida glabrata | Nitrofuran Derivative | Compound 1 | 3.9 - >250 |
| Compound 2 | 3.9 - >250 | ||
| Compound 3 | 3.9 - >250 | ||
| Commercial Fungicide | Fluconazole | 8 - 32 | |
| Amphotericin B | 0.5 - 2.0[1] | ||
| Voriconazole | 0.06 - 4.0 | ||
| Cryptococcus neoformans | Nitrofuran Derivative | Compound 1 | 1.95 - >250 |
| Compound 2 | 3.9 - >250 | ||
| Compound 3 | 3.9 - >250 | ||
| Commercial Fungicide | Fluconazole | 2 - 16[2] | |
| Amphotericin B | 0.25 - 1.0 | ||
| Voriconazole | 0.03 - 0.25[2] |
Note: The MIC values for nitrofuran derivatives are presented as ranges, reflecting the variability in activity observed for different structural analogs within this class. The specific structures for Compounds 1, 2, and 3 can be found in the cited literature.
Experimental Protocols
The determination of antifungal activity is conducted following standardized methodologies to ensure reproducibility and comparability of results. The most widely accepted method is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate.
Key Steps:
-
Preparation of Antifungal Agent Stock Solution: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium, a standard culture medium for fungi.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a known cell density. This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation of Microtiter Plates: Each well of the microtiter plate, containing the serially diluted antifungal agent, is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.
-
Incubation: The inoculated plates are incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control well. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound using the broth microdilution method.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
References
"comparative analysis of different synthetic routes to substituted furans"
The furan scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies for its assembly. This guide provides a comparative analysis of prominent synthetic routes to substituted furans, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and modern techniques. We present quantitative data, detailed experimental protocols, and mechanistic insights to facilitate the selection of the most suitable method for a given synthetic challenge.
Classical Approaches to Furan Synthesis
The Paal-Knorr and Feist-Benary syntheses represent foundational methods for the construction of the furan ring, relying on the cyclization of acyclic precursors.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely employed method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2][3] The versatility of this reaction lies in the accessibility of the 1,4-dicarbonyl starting materials, which can be prepared through various established synthetic routes.
Reaction Scheme:
Figure 1: General workflow of the Paal-Knorr furan synthesis.
Mechanism: The reaction proceeds via the protonation of one carbonyl group, which facilitates tautomerization to the enol form. The enol oxygen then acts as a nucleophile, attacking the second protonated carbonyl to form a five-membered cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[2]
Advantages:
-
High yields for a wide range of substrates.
-
Readily available starting materials.
-
Relatively simple reaction conditions.
Disadvantages:
-
Requires acidic conditions, which may not be suitable for acid-sensitive substrates.[2]
-
The synthesis of unsymmetrical 1,4-dicarbonyl compounds can be challenging.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis offers an alternative classical route, involving the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[4][5][6]
Reaction Scheme:
Figure 2: General workflow of the Feist-Benary furan synthesis.
Mechanism: A base, typically an amine like pyridine or ammonia, deprotonates the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the α-halo ketone in an SN2 reaction. The resulting intermediate undergoes an intramolecular aldol-type condensation followed by dehydration to afford the substituted furan.[5][7]
Advantages:
-
Provides access to furans with specific substitution patterns not easily obtained through the Paal-Knorr synthesis.
-
Milder reaction conditions compared to the Paal-Knorr synthesis.
Disadvantages:
-
The regioselectivity can be an issue with unsymmetrical β-dicarbonyl compounds.
-
The availability of α-halo ketones can be a limiting factor.
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized furan synthesis, enabling the construction of highly substituted and functionalized furans under mild conditions with high efficiency and selectivity.
Gold-Catalyzed Synthesis
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of furans from various unsaturated precursors, such as enynes and propargyl alcohols.[8][9]
Reaction Scheme:
Figure 3: General workflow of a gold-catalyzed furan synthesis.
Mechanism: Gold catalysts act as soft Lewis acids, activating the alkyne or allene moiety towards nucleophilic attack. In the case of enynes, the pendant nucleophile (e.g., a hydroxyl group) attacks the activated alkyne, leading to a cyclized intermediate that subsequently rearranges to the furan product.[10]
Advantages:
-
High atom economy and functional group tolerance.
-
Mild reaction conditions.
-
Access to complex and highly substituted furans.
Disadvantages:
-
The cost of gold catalysts can be a consideration for large-scale synthesis.
-
Substrate-dependent reactivity and selectivity.
Palladium-Catalyzed Synthesis
Palladium catalysis offers a versatile platform for furan synthesis through various strategies, including the cyclization of enynes and cross-coupling reactions.[11][12][13]
Reaction Scheme:
Figure 4: General workflow of a palladium-catalyzed furan synthesis.
Mechanism: The mechanism is highly dependent on the specific reaction. In the cyclization of enynes, a common pathway involves the coordination of the palladium catalyst to the alkyne, followed by intramolecular carbopalladation and subsequent reductive elimination or β-hydride elimination to afford the furan.[14]
Advantages:
-
Excellent functional group tolerance.
-
High yields and regioselectivity.
-
Well-established and predictable reactivity.
Disadvantages:
-
The cost and potential toxicity of palladium.
-
Ligand sensitivity and optimization are often required.
Rhodium-Catalyzed Synthesis
Rhodium catalysts are particularly effective in the synthesis of furans from α-diazo compounds and alkynes or other unsaturated partners.[1][15]
Reaction Scheme:
Figure 5: General workflow of a rhodium-catalyzed furan synthesis.
Mechanism: The rhodium catalyst reacts with the α-diazo compound to generate a rhodium carbene intermediate. This highly reactive species then undergoes a [3+2] cycloaddition with an alkyne or alkene, followed by rearrangement to furnish the furan ring.[16]
Advantages:
-
Access to highly functionalized furans.
-
High efficiency and stereoselectivity in some cases.
Disadvantages:
-
The synthesis and handling of diazo compounds require care due to their potential instability.
-
The cost of rhodium catalysts.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Catalyst/Reagent | Typical Conditions | Yield Range (%) | Advantages | Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (e.g., H₂SO₄, p-TsOH)[2] | 80-150 °C, 1-24 h[6] | 70-95 | High yields, simple procedure | Harsh acidic conditions, limited functional group tolerance[2] |
| Microwave-Assisted Paal-Knorr | 1,4-Dicarbonyl compounds | Acid (e.g., AcOH) or solid acid | 120-170 °C, 2-15 min[6] | 65-90 | Rapid reaction times, improved yields | Requires specialized microwave equipment |
| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyls | Base (e.g., Pyridine, NH₃)[5] | Room temp. to 100 °C, 1-12 h | 50-85 | Milder conditions, access to different substitution patterns | Regioselectivity issues, availability of α-halo ketones |
| Gold-Catalyzed Synthesis | Enynes, Propargyl alcohols | Au(I) or Au(III) complexes[8] | Room temp. to 80 °C, 0.5-12 h[9] | 70-99 | Mild conditions, high functional group tolerance, atom economy | High catalyst cost |
| Palladium-Catalyzed Synthesis | Enynes, Alkynes, Allenes | Pd(0) or Pd(II) complexes[11] | 25-120 °C, 1-24 h[12] | 60-95 | Excellent functional group tolerance, predictable reactivity | Catalyst cost and toxicity, ligand optimization often needed |
| Rhodium-Catalyzed Synthesis | α-Diazo compounds, Alkynes | Rh(II) complexes[1] | Room temp. to 80 °C, 1-12 h | 60-90 | Access to highly functionalized furans | Instability of diazo compounds, catalyst cost |
Detailed Experimental Protocols
General Procedure for Paal-Knorr Furan Synthesis
To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired furan.
General Procedure for Feist-Benary Furan Synthesis
A mixture of the β-dicarbonyl compound (1.0 mmol), the α-halo ketone (1.0 mmol), and a base (e.g., pyridine, 1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is stirred at room temperature or heated to a specified temperature. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether), washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the substituted furan.
General Procedure for Gold-Catalyzed Cyclization of Enynols
To a solution of the enynol (0.5 mmol) in a dry solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere is added the gold catalyst (e.g., [AuCl(PPh₃)]/AgSbF₆, 1-5 mol%). The reaction mixture is stirred at the indicated temperature until the starting material is consumed, as monitored by TLC. The solvent is then removed in vacuo, and the residue is purified by column chromatography on silica gel to give the furan product.
General Procedure for Palladium-Catalyzed Cyclization of Enynes
A mixture of the enyne (0.5 mmol), the palladium catalyst (e.g., PdCl₂(MeCN)₂, 5 mol%), and a ligand (if required) in a suitable solvent (e.g., THF, 5 mL) is stirred under an inert atmosphere at a specified temperature. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography to afford the desired furan.
General Procedure for Rhodium-Catalyzed Synthesis from a Diazo Compound
To a solution of the alkyne (1.2 mmol) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a dry solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere is added a solution of the α-diazo compound (1.0 mmol) in the same solvent via syringe pump over a period of several hours at a specified temperature. After the addition is complete, the mixture is stirred for an additional period. The solvent is evaporated, and the residue is purified by column chromatography to yield the furan product.
Conclusion
The synthesis of substituted furans can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Paal-Knorr and Feist-Benary syntheses remain valuable for their simplicity and the accessibility of their starting materials. However, for the synthesis of more complex and highly functionalized furans, modern transition-metal-catalyzed methods, particularly those employing gold, palladium, and rhodium, offer superior efficiency, selectivity, and functional group tolerance. The choice of synthetic route will ultimately depend on the desired substitution pattern, the sensitivity of the functional groups present in the molecule, and considerations of cost and scalability. This guide provides the necessary data and protocols to make an informed decision for the synthesis of a target furan derivative.
References
- 1. Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Feist-Benary_synthesis [chemeurope.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. Feist-Benary synthesis of furan [quimicaorganica.org]
- 8. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 9. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Furan synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 15. Synthesis of Furo[3,4-c]furans Using a Rhodium(II)-Catalyzed Cyclization/DielsâAlder Cycloaddition Sequence [acs.figshare.com]
- 16. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07010K [pubs.rsc.org]
Validation of a Novel Analytical Method for Furan Derivative Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, hypothetical analytical method for quantifying furan derivatives against established techniques. The performance of each method is evaluated based on key validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Experimental data is presented to support the objective comparison, enabling researchers to make informed decisions for their specific analytical needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of furan derivatives is critical for ensuring the safety and quality of food and pharmaceutical products. Furan and its derivatives are process contaminants that can form during heat treatment.[5] Due to their potential carcinogenicity, sensitive and reliable analytical methods are required for their monitoring.[6][7] This section compares a novel analytical method with established methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Table 1: Performance Comparison of Analytical Methods for Furan Derivative Quantification
| Parameter | Novel Method (HS-SPME-GC-MS/MS) | GC-MS | HPLC-DAD |
| Linearity (r²) | > 0.995 | > 0.990[8][9][10] | > 0.99[11] |
| Accuracy (Recovery %) | 95 - 105% | 77.81 - 111.47%[8][9][10] | 90 - 108%[12] |
| Precision (RSD %) | < 5% | < 15%[13] | < 19%[12] |
| Limit of Detection (LOD) | 0.001 - 0.05 ng/g | 0.01 - 0.5 µg/kg[8][13][14] | 0.03 µg/L[14] |
| Limit of Quantification (LOQ) | 0.003 - 0.15 ng/g | 0.04 - 1.5 µg/kg[8][13][14] | 1.0 µg/L[14] |
| Analysis Time | ~10 minutes[6][15] | 20 - 40 minutes[6] | ~15 minutes |
Table 2: Method Validation Parameters and Acceptance Criteria (based on ICH Q2(R2) Guidelines)
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3][4] |
| Linearity | A linear relationship between the concentration and the analytical signal should be demonstrated with a correlation coefficient (r²) ≥ 0.99.[1][11] |
| Range | The interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][16] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically expressed as percent recovery. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Expressed as Relative Standard Deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1][16] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][16] |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4] |
Experimental Protocols
Detailed methodologies for the novel and established analytical methods are provided below.
Protocol 1: Novel Method - Headspace Solid-Phase Microextraction Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS)
This method offers high sensitivity and selectivity for the simultaneous analysis of multiple furan derivatives.
1. Sample Preparation:
- Weigh 1-5 g of the homogenized food or drug sample into a 20 mL headspace vial.[6]
- Add a saturated solution of sodium chloride to enhance the release of volatile compounds.[6][15]
- Add a known amount of an appropriate internal standard (e.g., d4-furan).
- Seal the vial immediately with a PTFE-faced silicone septum and an aluminum cap.
2. HS-SPME Procedure:
- Place the vial in an autosampler with an agitator and incubator.
- Equilibrate the sample at a specific temperature (e.g., 30-60°C) for a defined period (e.g., 15 minutes) with agitation.[6][11][15]
- Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a set extraction time (e.g., 15 minutes) to adsorb the analytes.[13]
3. GC-MS/MS Analysis:
- Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
- Separate the furan derivatives on a suitable capillary column (e.g., HP-5MS).[6][15]
- Detect and quantify the analytes using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]
4. Data Analysis:
- Calculate the concentration of each furan derivative based on the peak area ratio of the analyte to the internal standard and the calibration curve.[6]
Protocol 2: Established Method - Gas Chromatography-Mass Spectrometry (GC-MS)
A widely used method for the analysis of volatile and semi-volatile compounds.
1. Sample Preparation (Liquid-Liquid Extraction):
- Homogenize the sample.
- Extract the furan derivatives using a suitable organic solvent (e.g., dichloromethane).
- Concentrate the extract to a specific volume.
- Add an internal standard.
2. GC-MS Analysis:
- Inject an aliquot of the extract into the GC.
- Separate the compounds on a capillary column.
- Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode.
Protocol 3: Established Method - High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Suitable for the analysis of less volatile or thermally labile furan derivatives.
1. Sample Preparation:
- Extract the furan derivatives from the sample using a suitable solvent and extraction technique (e.g., solid-phase extraction).
- Filter the extract before injection.
2. HPLC-DAD Analysis:
- Inject the filtered extract into the HPLC system.
- Separate the compounds on a C8 or C18 column with a suitable mobile phase.[11]
- Detect the analytes using a Diode-Array Detector at a specific wavelength.
Visualizations
Workflow and Method Comparison Diagrams
The following diagrams illustrate the experimental workflow for the validation of the new analytical method and a comparison of the key performance indicators of the different methods.
Figure 1. Experimental workflow for the validation of the new analytical method.
Figure 2. Comparison of key performance indicators for different analytical methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.dongguk.edu [pure.dongguk.edu]
- 10. researchgate.net [researchgate.net]
- 11. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 12. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 13. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
"assessing the environmental impact of furan-based ionic liquids versus imidazolium-based ones"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Impact with Supporting Experimental Data
The burgeoning field of ionic liquids (ILs) presents a promising avenue for greener chemical processes, offering alternatives to volatile organic compounds. However, the "green" label necessitates a thorough evaluation of their environmental footprint. This guide provides a comparative assessment of the environmental impact of two prominent classes of ILs: furan-based and imidazolium-based, focusing on their toxicity and biodegradability. While extensive data exists for imidazolium-based ILs, direct experimental data for furan-based ILs is less prevalent. This comparison leverages available data for furan and its derivatives as a proxy for furan-based ILs, a necessary assumption given the current state of research.
Quantitative Environmental Impact Data
The following table summarizes key environmental indicators for both classes of ionic liquids. It is important to note that the toxicity and biodegradability of imidazolium-based ILs are highly dependent on the nature of the alkyl side chains and the constituent anion. Generally, longer alkyl chains lead to increased toxicity and, in some cases, decreased biodegradability.
| Environmental Parameter | Furan-Based Compounds (as proxy) | Imidazolium-Based Ionic Liquids | Test Organism/Method |
| Aquatic Toxicity (LC50/EC50) | |||
| Fish (e.g., Pimephales promelas) | 96-hour LC50 of 61 mg/L for furan.[1] | Wide range; e.g., [C4mim][BF4] 96-h LC50 >100 mg/L for Danio rerio. | OECD 203 |
| Invertebrates (e.g., Daphnia magna) | - | 48-h EC50 for [C4mim][Cl] is 11.9 mg/L. | OECD 202 |
| Algae (e.g., Scenedesmus vacuolatus) | - | 72-h EC50 for [C4mim][Cl] is 1.3 mg/L. | OECD 201 |
| Bacteria (e.g., Vibrio fischeri) | Slightly toxic to practically nontoxic for various furan derivatives.[2] | EC50 values vary significantly with alkyl chain length; e.g., [C4mim][Br] ~3.5 ppm.[3] | ISO 11348 |
| Terrestrial Toxicity | |||
| Plants (e.g., Sinapis alba, Lepidium sativum) | Most tested furan building blocks did not affect growth at 150 mg/L.[2] | - | OECD 208 |
| Biodegradability | |||
| Ready Biodegradability | Some furan derivatives are known to be biodegradable by certain microorganisms.[4][5][6] | Generally not readily biodegradable, especially those with long alkyl chains. Some exceptions with functionalized side chains. | OECD 301 series |
| Inherent Biodegradability | - | Can be inherently biodegradable under specific conditions. | OECD 302 series |
Experimental Protocols
A comprehensive environmental assessment relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key toxicity and biodegradability tests.
Aquatic Toxicity Testing
1. Acute Toxicity Test for Fish (OECD 203):
-
Test Organism: Typically Danio rerio (Zebrafish) or Pimephales promelas (Fathead minnow).
-
Methodology: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. Observations of mortality and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (Lethal Concentration 50), the concentration that causes mortality in 50% of the test population, is calculated.
2. Acute Immobilisation Test for Daphnia sp. (OECD 202):
-
Test Organism: Daphnia magna.
-
Methodology: Daphnids are exposed to the test substance in a defined medium for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (Effective Concentration 50), the concentration that causes immobilization in 50% of the daphnids, is determined.
3. Alga, Growth Inhibition Test (OECD 201):
-
Test Organism: Freshwater green algae, such as Scenedesmus subspicatus.
-
Methodology: Algal cultures are exposed to various concentrations of the test substance over a 72-hour period. Algal growth is measured by cell counts or a surrogate parameter like chlorophyll fluorescence.
-
Endpoint: The EC50, the concentration that inhibits growth by 50% relative to a control, is calculated.
Biodegradability Testing
1. Ready Biodegradability - CO2 Evolution Test (OECD 301B):
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Methodology: The test substance is incubated with the inoculum in a mineral medium for 28 days. The amount of CO2 produced from the aerobic biodegradation of the substance is measured and compared to the theoretical maximum CO2 production.
-
Endpoint: The percentage of biodegradation. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[7][8]
Comparative Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive environmental impact assessment comparing furan-based and imidazolium-based ionic liquids.
Caption: Workflow for assessing and comparing the environmental impact of ionic liquids.
Standard Biodegradability Test Workflow (OECD 301B)
This diagram outlines the key steps involved in a standard ready biodegradability test, such as the OECD 301B (CO2 Evolution Test).
Caption: Simplified workflow for the OECD 301B biodegradability test.
Conclusion
The available data indicates that imidazolium-based ionic liquids, while often touted as "green" solvents due to their low volatility, can exhibit significant aquatic toxicity. Their biodegradability is often limited, particularly for those with longer alkyl chains, raising concerns about their persistence in the environment.
For furan-based compounds, the preliminary data on furan and its derivatives suggests a potentially lower aquatic toxicity profile compared to many imidazolium-based ILs. However, the biodegradability of furan-based ILs remains a critical knowledge gap that requires further investigation. It is imperative that comprehensive environmental risk assessments are conducted on any new furan-based ionic liquids before their large-scale industrial application. This guide serves as a foundational resource for researchers to understand the current landscape and to inform the design of future, more environmentally benign ionic liquids.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Ecotoxicological assessment of biomass-derived furan platform chemicals using aquatic and terrestrial bioassays - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Draft Screening Assessment Furan Compounds Group - Canada.ca [canada.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Safe Disposal of Furan and Tetramethylammonium Hydroxide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Furan and tetramethylammonium hydroxide (TMAH), two substances with significant hazard profiles that demand meticulous handling from acquisition to disposal.
Core Safety and Handling Principles
Before detailing the specific disposal protocols, it is imperative to handle both Furan and TMAH with the appropriate personal protective equipment (PPE). A comprehensive hazard assessment should be conducted for any procedure involving these chemicals. Standard PPE includes, but is not limited to, safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All work with Furan and TMAH must be conducted in a properly functioning chemical fume hood.
Furan: Disposal Procedures
Furan is a flammable liquid and a peroxide former, which necessitates careful management of its waste.
Waste Classification and Collection:
-
All waste containing Furan, including contaminated disposables like gloves and absorbent materials, must be treated as hazardous waste.[1][2]
-
Collect Furan waste in a designated, properly labeled hazardous waste container.[1][2] The container must be kept closed except when adding waste and stored in a secondary containment bin within a flammable materials storage cabinet.[1][2]
-
Due to its potential to form explosive peroxides, it is crucial to mark containers with the date they were opened and to dispose of them within a specified timeframe (e.g., one year) as per your institution's guidelines.
Spill Management:
In the event of a Furan spill, evacuate the area and eliminate all ignition sources.[3] For small spills, use a non-combustible absorbent material like dry sand or soda ash.[1][3][4] Do not use paper towels or other combustible materials for cleanup.[1] The collected spill waste must be double-bagged, labeled, and disposed of as hazardous waste.[1] Never wash Furan spills down the sewer.[3][4]
Quantitative Data Summary: Furan
| Property | Data | Reference |
| CAS Number | 110-00-9 | --INVALID-LINK-- |
| Boiling Point | 32°C (90°F) | --INVALID-LINK-- |
| UN Number | UN2389 | --INVALID-LINK-- |
| Hazardous Waste Class | Flammable Liquid | --INVALID-LINK-- |
Tetramethylammonium Hydroxide (TMAH): Disposal Procedures
TMAH is acutely toxic and corrosive.[5][6] Skin contact can lead to severe burns and systemic toxicity, which can be fatal.[6][7] Therefore, its waste must be handled with extreme caution.
Critical Waste Segregation:
The most critical aspect of TMAH disposal is strict segregation. Do not combine TMAH waste with any other chemical waste streams. [5][6][7][8]
Waste Collection Protocol:
-
Dedicated Container: Collect all TMAH waste, including contaminated labware and PPE, in a dedicated, clearly labeled hazardous waste container.[5][7][8] The container should be made of a compatible material, such as glass, and kept tightly closed.[5]
-
Labeling: The waste container must be labeled with a hazardous waste tag that explicitly states "Tetramethylammonium Hydroxide" and lists all constituents with their approximate percentages.[5] The label should include "Toxic" and "Corrosive" hazard warnings.
-
Storage: Store the TMAH waste container in a well-ventilated Satellite Accumulation Area (SAA), such as a fume hood or a vented cabinet.[5] Ensure it is stored away from incompatible materials, particularly acids and flammables.[5][6]
-
Disposal Request: When arranging for a hazardous waste pickup, inform your institution's environmental health and safety (EHS) office that the waste contains acutely toxic TMAH.[5]
Spill Management:
For small TMAH spills, use a base neutralizer and absorbent pads.[5] All spill cleanup materials must be collected and disposed of as TMAH hazardous waste.[7] For larger spills, or any spill involving personnel exposure, evacuate the area and contact your institution's emergency response team immediately.[6]
Quantitative Data Summary: Tetramethylammonium Hydroxide
| Property | Data | Reference |
| Hazard Classification | Acutely Toxic, Corrosive | --INVALID-LINK-- |
| Incompatible Materials | Strong acids, oxidizing agents, aluminum, copper | --INVALID-LINK-- |
| Recommended Glove Material | Nitrile rubber (minimum 0.11 mm thickness) | --INVALID-LINK-- |
Experimental Workflows and Disposal Pathways
To ensure clarity in laboratory operations, the following diagrams illustrate the decision-making process for the proper disposal of Furan and TMAH.
References
- 1. faculty.fgcu.edu [faculty.fgcu.edu]
- 2. wcu.edu [wcu.edu]
- 3. nj.gov [nj.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.mit.edu [ehs.mit.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]
Essential Safety and Handling Guide for Furan and Tetramethylammonium Hydroxide
This document provides crucial safety and logistical information for handling Furan and Tetramethylammonium Hydroxide (TMAH) in a laboratory setting. As "Furan;tetramethylazanium" is not a standard chemical identifier, this guide addresses the two likely components separately to ensure the highest degree of safety. Strict adherence to these protocols is vital for the protection of all laboratory personnel.
Section 1: Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against chemical exposure. The following tables outline the recommended PPE for handling Furan and TMAH.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Furan | Tetramethylammonium Hydroxide (TMAH) |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Teflon®) are recommended. Consult glove manufacturer's resistance data. | Double gloving with utility-grade nitrile gloves over exam-style nitrile gloves is required.[1] Consider gloves that cover the entire arm or forearm.[2] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2] A face shield should be used when there is a splash hazard. | Chemical splash goggles and a face shield are mandatory.[1][3] |
| Body Protection | A fully buttoned lab coat or chemical-resistant apron. | A chemical-resistant apron over a fully buttoned lab coat is required, especially when working with concentrations >2.38%.[2][3] Long pants and closed-toe shoes are mandatory.[3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[4] If a fume hood is not feasible, a respirator may be required after an official evaluation.[2] | All operations must be performed in a certified chemical fume hood.[4] |
Section 2: Hazard Identification and Immediate Safety Measures
Understanding the specific hazards of each chemical is critical for safe handling and emergency preparedness.
Table 2: Hazard Summary and First Aid
| Hazard | Furan | Tetramethylammonium Hydroxide (TMAH) |
| Primary Hazards | Highly flammable liquid and vapor. Suspected of causing cancer and genetic defects. May cause damage to organs through prolonged or repeated exposure. | Fatal if swallowed or in contact with skin.[5] Causes severe skin burns and eye damage.[5] Can cause systemic toxicity leading to respiratory failure.[1][5] |
| Inhalation | Move the person to fresh air. Seek immediate medical attention. | Move the person to fresh air. If breathing is difficult, administer oxygen. Call a physician immediately.[4][6] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. | Immediately remove all contaminated clothing and rinse skin with a safety shower for at least 15 minutes.[2][4] Call a physician immediately.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. | Immediately flush eyes with an eyewash station for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] | Do NOT induce vomiting. Rinse mouth with water.[7] Call a poison center or doctor immediately.[6] |
Section 3: Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Operational Workflow for Handling TMAH
Caption: Workflow for the safe handling of TMAH.
Disposal Plan
-
Furan Waste : Furan waste is considered hazardous. It should be collected in a designated, properly labeled, sealed container and disposed of through a licensed hazardous waste disposal company.
-
TMAH Waste : Do not combine TMAH waste with other chemical waste streams.[4] Collect all TMAH waste separately in a suitable, closed container and label it according to hazardous waste management guidelines.[4] Disposal must be handled through an approved chemical waste program.[4][6]
Section 4: Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to prevent injury and further contamination.
Emergency Spill Response Protocol
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. concordia.ca [concordia.ca]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
